N'-(4-Chlorobenzylidene)acetohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
26090-73-3 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)12-11-6-8-2-4-9(10)5-3-8/h2-6H,1H3,(H,12,13)/b11-6+ |
InChI Key |
YAZJBTGNGNKAQH-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N'-(4-Chlorobenzylidene)acetohydrazide: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(4-Chlorobenzylidene)acetohydrazide is a synthetic compound belonging to the hydrazone class of organic molecules. Hydrazones, characterized by the presence of a carbon-nitrogen double bond (>C=N-N<), are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structure of this compound incorporates a 4-chlorobenzylidene moiety and an acetohydrazide group, features that are often associated with pharmacological effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, offering insights for its potential applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an acetohydrazide backbone linked to a 4-chlorobenzylidene group via a hydrazone linkage. The presence of the chlorine atom on the phenyl ring and the azomethine group (-CH=N-) are key features that can influence its physicochemical and biological properties.[1]
Molecular Formula: C₉H₉ClN₂O[2]
Molecular Weight: 196.64 g/mol [2]
Structure:
Physicochemical Properties:
While specific experimental data for this compound is not extensively reported in publicly available literature, properties can be inferred from related compounds and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | [2] |
| Molecular Weight | 196.64 g/mol | [2] |
| Monoisotopic Mass | 196.04034 Da | [2] |
| Predicted XlogP | 2.7 | [2] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. A related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, has a melting point of 245 °C. | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |
Synthesis
The synthesis of this compound typically involves a condensation reaction between acetohydrazide and 4-chlorobenzaldehyde. This reaction is a standard method for the formation of hydrazones.[3][4]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is based on the synthesis of similar hydrazone compounds and should be optimized for this compound.[3][4]
Materials:
-
Acetohydrazide
-
4-Chlorobenzaldehyde
-
Ethanol (or another suitable solvent like dioxane)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Dissolve equimolar amounts of acetohydrazide in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of 4-chlorobenzaldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.
-
Filtration: Filter the solid product using a Buchner funnel and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The following are expected spectral data based on the analysis of a closely related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide.[3]
Infrared (IR) Spectroscopy:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H stretching | ~3188 |
| Aromatic C-H stretching | ~3098 |
| Aliphatic C-H stretching | ~2970 |
| C=O (Amide I) stretching | ~1670 |
| C=N (Imine) stretching | ~1608 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~11.50 | Singlet |
| CH=N | ~8.02 | Singlet |
| Aromatic CH | ~7.8 (d), ~7.5 (d) | Doublets |
| CH₃ | ~2.22 | Singlet |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected.
| Ion | Expected m/z |
| [M]⁺ | ~196 |
| [M+H]⁺ | ~197 |
| [M+Na]⁺ | ~219 |
Biological Activities and Potential Applications
Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects.[1] While specific studies on this compound are limited, research on analogous compounds provides strong evidence for its potential as a bioactive agent.
Antitumor Activity
Hydrazone-based acetohydrazides have shown promising cytotoxicity against various human cancer cell lines.[1] Studies on similar compounds have demonstrated activity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.[5]
Mechanism of Action:
The proposed mechanism of antitumor action for many hydrazone derivatives involves the induction of apoptosis.[6][7] This is often mediated through the activation of caspases, particularly caspase-3, which is a key executioner enzyme in the apoptotic pathway.[1]
Caption: Proposed mechanism of apoptosis induction via caspase-3 activation.
Antimicrobial Activity
The hydrazone scaffold is also recognized for its broad-spectrum antimicrobial properties, including antibacterial and antifungal effects.[1][8] The presence of the 4-chlorobenzylidene moiety may enhance these activities by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Further research is warranted to determine the specific antimicrobial spectrum and potency of this compound against various pathogenic bacteria and fungi.
Conclusion
This compound is a readily synthesizable hydrazone derivative with significant potential for applications in drug discovery. Based on the biological activities of structurally related compounds, it is a promising candidate for further investigation as an antitumor and antimicrobial agent. The straightforward synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on the detailed biological evaluation of this compound, including comprehensive cytotoxicity screening, determination of its antimicrobial spectrum, and elucidation of its precise mechanisms of action.
References
- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 762–766. [Link]
- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. ORCA - Cardiff University. [Link]
- Fun, H.-K., Hemamalini, M., Sumangala, V., Prasad, D. J., & Poojary, B. (2011). N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2876. [Link]
- El-Sawy, E. R., Bahaa, E.-D. M., & Mandour, A. H. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. IDEAS/RePEc. [Link]
- Wang, Z., Wang, Y., Li, Y., Tang, C., & Wang, Q. (2011). Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6788–6791. [Link]
- PubChemLite. (n.d.). This compound (C9H9ClN2O). PubChemLite. [Link]
- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)-N00-(4-chloro- 3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCr Journals. [Link]
- PubChem. (n.d.). N'-(4-chlorobenzylidene)isonicotinohydrazide. PubChem. [Link]
- ResearchGate. (2025). Synthesis and anti-tumor activities of N '-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. ResearchGate. [Link]
- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)- N'-(4-chloro-3-nitro-benzyl-idene)acetohydrazide and (E)-2-(4-chloro-benzyl-idene)-1-(quinolin-8-yl)hydrazine. PubMed. [Link]
- ResearchGate. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. ResearchGate. [Link]
- Kumar, D., Kumar, N., & Singh, J. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. MDPI. [Link]
- Ravisankar, N., Sureshkumar, P., & Senthilkumar, P. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1649-1655. [Link]
- PubChem. (n.d.). 4-Chlorobenzohydrazide. PubChem. [Link]
- Kumar, A., Singh, P., & Kumar, D. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(6), 2263–2274. [Link]
- Jamil, Y. M. S., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate. [Link]
- Tran, T. T., et al. (2019). (E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 465–478. [Link]
- ResearchGate. (2025). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). ResearchGate. [Link]
- Ali, M. M., et al. (2014). Synthesis, Characterization, and Antitumor Activity of N4[(E)-1-(2-hydroxyphenyl) methylidene], N4-[(E)-2-phenylethylidene], N4[(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. Journal of Chemistry, 2014, 1-6. [Link]
- DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]
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Strategic Synthesis and Pharmacological Evaluation of N'-(4-Chlorobenzylidene)acetohydrazide
[1]
Executive Summary
This technical guide details the rational design, synthesis, and characterization of
Part 1: Chemical Rationale & Structural Design
The Pharmacophore
The target molecule belongs to the acylhydrazone class, often loosely categorized under Schiff bases. Unlike simple imines (
Strategic Substitution
-
4-Chlorophenyl Moiety: The chlorine atom at the para position is not merely a steric filler. It acts as a lipophilic anchor, improving membrane permeability compared to the unsubstituted phenyl analog. Furthermore, the electron-withdrawing nature of chlorine subtly modulates the acidity of the hydrazide -NH-, influencing binding affinity to metalloenzymes.
-
Acetohydrazide Core: The methyl group (
) provides a small steric footprint, preventing interference with receptor binding pockets, while the hydrazide motif is a proven pharmacophore found in drugs like Isoniazid (antitubercular) and Nifuroxazide (intestinal antiseptic).
Part 2: Synthetic Pathway & Mechanism[2]
The synthesis relies on an acid-catalyzed condensation reaction. While the reaction can proceed under neutral conditions, catalytic glacial acetic acid is employed to protonate the aldehyde carbonyl, enhancing its electrophilicity for the nucleophilic attack by the hydrazide's terminal amine.
Reaction Mechanism
The pathway involves the formation of a carbinolamine intermediate, followed by rapid dehydration to yield the thermodynamically stable (
Figure 1: Step-wise mechanism of acid-catalyzed acylhydrazone formation.
Part 3: Experimental Protocols
Materials & Reagents
-
Precursors: 4-Chlorobenzaldehyde (98%+ purity), Acetohydrazide (98%+ purity).
-
Solvent: Absolute Ethanol or Methanol (HPLC grade preferred for recrystallization).
-
Monitoring: TLC Silica gel 60 F254 plates; Solvent system: Hexane:Ethyl Acetate (7:3).
Synthesis Procedure (Standardized Reflux Method)
This protocol is designed for a 5 mmol scale.
-
Preparation of Aldehyde Solution: Dissolve 4-chlorobenzaldehyde (0.703 g, 5 mmol) in 15 mL of absolute ethanol in a round-bottom flask. Stir until clear.
-
Addition of Hydrazide: Add acetohydrazide (0.370 g, 5 mmol) directly to the flask.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3 to 5 hours .
-
Checkpoint: Monitor reaction progress via TLC every hour. The aldehyde spot (
) should disappear, replaced by a lower product spot.
-
-
Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, pour the mixture into crushed ice (~50 g) with vigorous stirring.
-
Purification: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol to obtain needle-like crystals.
-
Drying: Dry in a desiccator over anhydrous
or in a vacuum oven at 40°C.
Expected Yield: 75–85% Melting Point: 170–175°C (Range varies slightly by polymorph/purity).
Part 4: Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectral benchmarks.
Spectral Data Summary
| Technique | Functional Group / Assignment | Expected Value / Shift | Notes |
| FT-IR | Sharp, medium intensity | ||
| Amide I band | |||
| Characteristic Schiff base peak | |||
| Fingerprint region confirmation | |||
| 1H NMR | |||
| (DMSO- | Diagnostic singlet for hydrazone | ||
| AA'BB' pattern typical of p-substitution | |||
| Upfield singlet |
X-Ray Crystallography Insights
The molecule typically crystallizes in a monoclinic system (Space group
Part 5: Pharmacological Profile & Applications
The
Biological Workflow
The following diagram illustrates the standard screening workflow for this derivative.
Figure 2: Biological evaluation workflow for hydrazone derivatives.
Key Therapeutic Areas
-
Antimicrobial: The compound exhibits bacteriostatic activity. The lipophilic 4-Cl group aids in penetrating the bacterial cell wall, while the hydrazone linkage can inhibit bacterial DNA synthesis or metabolic enzymes.
-
Iron Chelation: Acylhydrazones act as tridentate or bidentate ligands. In environments with high iron load (or in pathogens requiring iron siderophores), this molecule can sequester iron, starving the pathogen or acting as an antioxidant by preventing Fenton reactions.
References
-
Nasr, T., et al. (2023). "Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine."[5][6] Acta Crystallographica Section E: Crystallographic Communications, 79(8), 762–766.[6]
-
Rollas, S., & Küçükgüzel, Ş.[5] G. (2007). "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939.
-
PubChem. "N'-(4-chlorobenzylidene)acetohydrazide (Compound)." National Library of Medicine.
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.
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- 6. Synthesis and crystal structures of (E)- N'-(4-chloro-3-nitro-benzyl-idene)acetohydrazide and (E)-2-(4-chloro-benzyl-idene)-1-(quinolin-8-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the Azomethine Proton: A Technical Guide to Hydrazone-Based Antimicrobials
Executive Summary: The Pharmacophore Advantage
In the context of the escalating Antimicrobial Resistance (AMR) crisis, hydrazone derivatives (
-
Electronic Versatility: The lone pair on the nitrogen atom and the acidity of the N-H proton facilitate hydrogen bonding with active sites of microbial enzymes (e.g., DNA Gyrase).
-
Chelation Capability: The ability to coordinate with transition metals (Fe, Cu, Zn) allows these agents to disrupt microbial metal homeostasis or utilize the "Trojan Horse" mechanism to penetrate lipid membranes.
This guide details the rational design, synthesis, and validation of hydrazone-based antimicrobials, moving beyond basic screening to mechanistic understanding.
Structure-Activity Relationship (SAR) Engineering
The biological activity of hydrazones is tunable via substituent modification. The goal is to optimize the Lipophilicity-Hydrophilicity Balance (LHB) to ensure membrane permeability while retaining target affinity.
Substituent Effects on Potency
The electronic nature of the
| Substituent Type | Chemical Example | Effect on Antimicrobial Activity | Mechanistic Rationale |
| Electron Withdrawing (EWG) | Nitro ( | High Increase | Increases lipophilicity (facilitating cell wall penetration) and acidity of the N-H proton, enhancing H-bond donor capability at the receptor site. |
| Electron Donating (EDG) | Methoxy ( | Moderate/Variable | Increases electron density on the azomethine nitrogen, potentially strengthening metal chelation but reducing membrane permeability if too polar. |
| Heterocyclic Cores | Pyridine, Thiazole, Quinoline | High Increase | Provides additional binding sites (stacking interactions) for DNA bases; mimics siderophores for iron transport. |
| Metal Complexation | Cu(II), Zn(II), Ag(I) | Significant Potentiation | Overton’s Concept: Chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing rapid diffusion through the lipid layer of the bacterial membrane. |
Mechanisms of Action[1]
Hydrazones function through pleiotropic mechanisms, reducing the likelihood of rapid resistance development.
Primary Target: DNA Gyrase Inhibition
Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, certain hydrazones competitively inhibit the ATPase subunit of DNA Gyrase (GyrB), preventing the energy transduction required for DNA supercoiling.
Secondary Target: Metal Ion Chelation
Bacteria require iron for survival. Hydrazones can act as chelators , stripping essential ions (Fe, Zn) from the bacterial environment, or conversely, as ionophores , transporting toxic levels of metals (e.g., Copper) into the cell to generate Reactive Oxygen Species (ROS).
Visualization: Mechanistic Pathways
The following diagram illustrates the dual-pathway interference of hydrazones within a bacterial cell.
Caption: Dual-mechanism pathway showing DNA Gyrase inhibition and oxidative stress induction via metal complexation.
Synthesis Protocol: Schiff Base Condensation
To ensure reproducibility and high yield, the following protocol utilizes acid-catalyzed condensation.
Reagents & Equipment
-
Aldehyde/Ketone: 1.0 equivalent (e.g., 5-nitro-2-furaldehyde).
-
Hydrazide: 1.0 equivalent (e.g., Isonicotinic acid hydrazide).
-
Solvent: Absolute Ethanol or Methanol (anhydrous).
-
Catalyst: Glacial Acetic Acid (3-5 drops).
-
Validation: TLC plates (Silica gel 60 F254), UV lamp.
Step-by-Step Workflow
-
Dissolution: Dissolve the hydrazide (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add the aldehyde (0.01 mol) slowly with constant stirring.
-
Catalysis: Add catalytic glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture at 70-80°C for 3-6 hours.
-
Checkpoint: Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The reaction is complete when the aldehyde spot disappears.
-
-
Isolation: Cool the mixture to room temperature, then pour into crushed ice/water to precipitate the product.
-
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted starting materials.
Self-Validation (Characterization)
A successful synthesis must be validated by spectroscopic data:
-
IR Spectroscopy: Look for the appearance of the Azomethine (
) stretch at 1580–1640 cm⁻¹ and the disappearance of the Carbonyl ( ) stretch of the aldehyde. -
¹H NMR: A singlet signal for the azomethine proton (
) typically appears between δ 8.0–9.5 ppm .
Caption: Optimized workflow for acid-catalyzed Schiff base condensation synthesis.
Biological Evaluation Protocol
Turbidity assays are often inaccurate for colored hydrazone compounds. The Resazurin Microtiter Assay (REMA) is the gold standard for determining Minimum Inhibitory Concentration (MIC) due to its colorimetric endpoint (Blue = Viable, Pink = Dead).
Protocol: Resazurin MIC Assay
-
Preparation: Prepare stock solution of the hydrazone in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB).
-
Inoculation: Add
CFU/mL of bacterial suspension (e.g., S. aureus ATCC 25923) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Indicator: Add 30 µL of 0.015% Resazurin solution. Incubate for 2-4 hours.
-
Readout: The MIC is the lowest concentration that prevents the color change from Blue (Resazurin) to Pink (Resorufin).
Control Systems (Trustworthiness)
-
Positive Control: Ciprofloxacin or Isoniazid (to verify bacterial susceptibility).
-
Negative Control: DMSO only (to ensure solvent is not toxic).
-
Sterility Control: Broth only (to ensure no contamination).
References
-
Transition Metal Complexes of Hydrazones
- Title: Transition metal complexes of hydrazones as potential antimicrobial and anticancer agents: A short review.
- Source: PubMed / Chem Biol Drug Des (2024).
-
URL:[Link]
-
DNA Gyrase Inhibition
-
Synthesis & Green Chemistry
- Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Source: RSC Advances (2020).
-
URL:[Link]
-
Antimicrobial Activity Updates
Sources
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Acylhydrazone Derivatives
Foreword: The N-Acylhydrazone Scaffold - A Privileged Motif in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. The N-acylhydrazone (NAH) motif, characterized by its R-C(O)NHN=CH-R' core, is a quintessential example of such a "privileged structure".[1][2] Its remarkable adaptability stems from a combination of straightforward and efficient synthesis, structural flexibility, and the capacity to engage in a wide array of biological interactions.[3][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-acylhydrazone derivatives, offering researchers and drug development professionals a technical and practical understanding of how to rationally design and optimize these versatile compounds for a range of therapeutic applications, from oncology to infectious diseases.
The N-Acylhydrazone Core: Structural Nuances and Stereochemistry
The biological activity of N-acylhydrazone derivatives is intrinsically linked to their unique structural and stereochemical properties. The core scaffold contains a pharmacophoric –CO–NH–N= group that dictates much of its chemical behavior.[1][6] Understanding these features is the first step in rational drug design.
Key Structural Components for Modification
The NAH scaffold offers three primary points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties.
-
The Acyl Moiety (R¹): This portion, derived from a hydrazide, can be aliphatic, aromatic, or heterocyclic. Modifications here significantly influence the molecule's lipophilicity and can introduce specific interactions with target proteins.
-
The Arylidene/Alkylidene Moiety (R²): Originating from an aldehyde or ketone, this group is critical for defining the molecule's overall shape and electronic distribution. Substituents on this ring system are pivotal in many SAR studies.
-
The Hydrazone Linker (-C(O)NHN=C-): While less frequently modified, this linker is crucial for the molecule's conformational stability and hydrogen bonding capacity.
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A Comprehensive Technical Guide to the Thermodynamic Properties of Benzylidene Acetohydrazide Compounds: Experimental and Computational Approaches
Introduction
The Significance of Benzylidene Acetohydrazides in Medicinal Chemistry
Benzylidene acetohydrazide and its derivatives represent a class of organic compounds known as hydrazones, which are characterized by the R1R2C=NNH-C(=O)-R3 structural motif. These compounds have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. The hydrazone scaffold is considered a "privileged structure" as it can interact with various biological targets.[1] Derivatives of benzylidene acetohydrazide have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor agents.[2][3][4] The versatility of their synthesis allows for the introduction of diverse functional groups, enabling the fine-tuning of their pharmacological profiles.[5]
The Critical Role of Thermodynamic Properties in Drug Efficacy and Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with many promising compounds failing due to suboptimal physicochemical properties. Thermodynamic parameters play a pivotal role in determining the fate of a drug molecule in a biological system. The stability of a compound, its ability to interact with its target, and its overall pharmacokinetic profile are all governed by the principles of thermodynamics. For instance, the Gibbs free energy of binding dictates the affinity of a drug for its target protein, a crucial factor for its potency.[6] Furthermore, the thermal stability of a drug is essential for its storage, formulation, and in vivo efficacy. A thorough understanding of the thermodynamic properties of benzylidene acetohydrazide compounds is therefore indispensable for the rational design of novel therapeutics with improved efficacy and safety profiles.
Scope and Objectives of this Guide
This technical guide provides a comprehensive overview of the thermodynamic properties of benzylidene acetohydrazide compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This guide will delve into the fundamental thermodynamic parameters, their significance in a pharmaceutical context, and the experimental and computational methodologies used for their determination. By integrating theoretical principles with practical, field-proven protocols, this guide aims to equip the reader with the knowledge necessary to investigate and interpret the thermodynamic behavior of this important class of compounds.
Synthesis and Structural Characterization of Benzylidene Acetohydrazides
General Synthesis Pathway
The synthesis of benzylidene acetohydrazides is typically a straightforward condensation reaction between an appropriately substituted benzaldehyde and acetohydrazide.[7] This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[4] The general reaction scheme is as follows:
The versatility of this synthesis allows for the creation of a large library of derivatives by varying the substituents on the benzaldehyde ring, which in turn modulates the electronic and steric properties of the final compound.[5]
Spectroscopic Characterization
The structural confirmation of synthesized benzylidene acetohydrazides is typically achieved through standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the C=O (amide I) and N-H stretching vibrations of the hydrazide moiety, and the C=N stretching of the imine bond.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[8]
Fundamental Thermodynamic Properties and Their Importance
Enthalpy of Formation (ΔHf°): A Measure of Molecular Stability
The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.[1] It is a fundamental measure of the intrinsic stability of a molecule. A more negative ΔHf° indicates a more stable compound. In the context of drug development, understanding the relative stabilities of different derivatives can aid in the selection of candidates with favorable storage and handling properties.
Gibbs Free Energy of Formation (ΔGf°): Predicting Spontaneity and Equilibrium
The standard Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy and is the most definitive measure of a compound's stability under standard conditions.[9] It determines the spontaneity of a formation reaction and the position of chemical equilibria. For drug-target interactions, the change in Gibbs free energy (ΔG) upon binding is directly related to the binding affinity (Ka) by the equation ΔG = -RTlnKa, where R is the gas constant and T is the absolute temperature.[6] A more negative ΔG of binding corresponds to a higher binding affinity and, often, a more potent drug.
Entropy (S°): Understanding Molecular Disorder and Flexibility
Entropy is a measure of the randomness or disorder of a system. In molecular terms, it relates to the number of possible arrangements (microstates) a molecule can adopt. The entropy of a drug molecule can influence its solubility and its binding to a target. The entropic contribution to the Gibbs free energy of binding (-TΔS) reflects changes in the conformational freedom of the drug and its target upon complex formation, as well as changes in the ordering of solvent molecules.[6]
Thermal Stability and Decomposition Kinetics
The thermal stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, formulation, and in vivo degradation.[10] Benzylidene acetohydrazide compounds, like other hydrazones, can undergo thermal decomposition. Understanding the kinetics of this decomposition is crucial for establishing appropriate storage conditions and predicting the compound's stability in a physiological environment.[11]
Binding Thermodynamics in Drug-Target Interactions
For a benzylidene acetohydrazide derivative to exert its therapeutic effect, it must bind to its biological target. Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct measurement of the key thermodynamic parameters of this binding event: the change in enthalpy (ΔH) and the change in entropy (ΔS).[6][12] This information provides a complete thermodynamic signature of the binding process, revealing the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions).[13]
Experimental Determination of Thermodynamic Properties
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the enthalpy of combustion (ΔHc°) of a compound.[14] By burning a known mass of the substance in a constant-volume container (a "bomb") filled with excess oxygen, the heat released during the reaction is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[1]
-
Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of combustion, typically benzoic acid, to determine the heat capacity of the calorimeter system.[14]
-
Sample Preparation: A precisely weighed pellet of the benzylidene acetohydrazide compound (typically 0.5-1.0 g) is placed in the sample holder within the bomb.
-
Assembly: A fuse wire is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing a current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The corrected temperature change is used to calculate the heat released. Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
-
Calculation of ΔHc°: The enthalpy of combustion is calculated from the heat released and the moles of sample burned.
-
Calculation of ΔHf°: The enthalpy of formation is calculated using Hess's Law.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.[16] For benzylidene acetohydrazide compounds, DSC can provide valuable information on their melting point, purity, and polymorphism (the existence of different crystal forms), all of which are critical for drug formulation and bioavailability.[15]
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: An empty, sealed pan is used as a reference. The DSC instrument is programmed with the desired temperature range and heating rate (e.g., 10 °C/min).
-
Heating/Cooling Cycle: The sample and reference are heated (or cooled) at a controlled rate. The instrument records the differential heat flow.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as troughs. The onset temperature and peak temperature of these events are determined. The area under the peak is proportional to the enthalpy change of the transition.[17]
Thermogravimetric Analysis (TGA) for Decomposition and Sublimation/Vaporization Enthalpies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[18] For benzylidene acetohydrazides, TGA can identify the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residue. This information is crucial for assessing the compound's stability under thermal stress. TGA can also be used to determine the enthalpies of sublimation and vaporization.[19]
-
Sample Loading: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The desired temperature program (e.g., heating from room temperature to 600 °C at 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.
-
Analysis: The sample is heated, and its mass is continuously monitored.
-
Data Interpretation: The TGA curve (a plot of mass versus temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][12] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.[13] In a single experiment, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a drug candidate and its target.[20] This information is invaluable for lead optimization, as it provides insights into the driving forces of binding and can guide the rational design of more potent and selective drugs.[21]
-
Sample Preparation: The target protein and the benzylidene acetohydrazide compound are prepared in the same buffer to minimize heats of dilution. The samples are degassed to prevent the formation of air bubbles.[20]
-
Instrument Setup: The protein solution is loaded into the sample cell, and the reference cell is filled with the buffer. The ligand solution is loaded into the injection syringe. The system is allowed to equilibrate at the desired temperature.
-
Titration: A series of small aliquots of the ligand solution are injected into the sample cell. The heat change after each injection is measured.
-
Data Analysis: The raw data (a series of heat spikes) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated.
Computational Approaches to Thermodynamic Properties
Density Functional Theory (DFT) in Thermochemical Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermodynamic properties of molecules.[22] DFT calculations can provide accurate estimates of enthalpies of formation, Gibbs free energies, and entropies, often with a level of accuracy that rivals experimental methods. These calculations are particularly useful for screening large libraries of compounds, prioritizing synthetic efforts, and understanding the structure-property relationships that govern thermodynamic stability.
-
Molecular Geometry Optimization: The first step is to obtain the optimized molecular geometry of the benzylidene acetohydrazide compound at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculation of Thermodynamic Properties: The standard thermodynamic properties (H°, G°, S°) are then calculated from the output of the frequency calculation.
-
Calculation of ΔHf° and ΔGf°: The enthalpy and Gibbs free energy of formation are calculated using an appropriate isodesmic or atomization reaction scheme, where the energies of the elements in their standard states are required.
GIAO NMR Chemical Shift Calculations for Structural Validation
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts.[23] By comparing the calculated chemical shifts with the experimental NMR data, the proposed structure of a synthesized benzylidene acetohydrazide can be confidently validated. This is particularly useful for resolving ambiguities in spectral assignments and for confirming the stereochemistry of the molecule.
-
Geometry Optimization: An accurate optimized geometry is crucial for reliable NMR calculations. This is typically obtained using DFT.
-
GIAO Calculation: A GIAO NMR calculation is performed on the optimized geometry using a suitable level of theory.
-
Chemical Shift Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).
-
Comparison with Experiment: The calculated chemical shifts are then compared with the experimental values to assess the accuracy of the computed structure.
Data Summary and Interpretation
Tabulated Thermodynamic Data
| Compound | Method | Parameter | Value | Reference |
| Pyridoxal-isonicotinoyl hydrazone | ITC | ΔH (binding to BSA) | -35.6 kJ/mol | [12] |
| Pyridoxal-isonicotinoyl hydrazone | ITC | ΔG (binding to BSA) | -28.9 kJ/mol | [12] |
| Pyridoxal-isonicotinoyl hydrazone | ITC | TΔS (binding to BSA) | -6.7 kJ/mol | [12] |
| Substituted Hydrazone PH 22 | TGA | ΔHsub | 120.3 kJ/mol | [19] |
| Substituted Hydrazone PH 22-41 | TGA | ΔHsub | 134.1 kJ/mol | [19] |
BSA: Bovine Serum Albumin; ΔHsub: Enthalpy of Sublimation
Interpreting Thermodynamic Signatures for Drug Development
The thermodynamic data obtained from the aforementioned techniques provide a wealth of information for the drug development professional. A negative enthalpy of binding (ΔH) suggests that the interaction is driven by favorable enthalpic contributions such as hydrogen bonding and van der Waals interactions.[6] A positive entropy of binding (ΔS) often indicates that the hydrophobic effect is a major driving force. By understanding the thermodynamic signature of a lead compound's interaction with its target, medicinal chemists can make rational modifications to the molecule to enhance its binding affinity and selectivity. For example, if the binding is primarily enthalpy-driven, modifications that introduce additional hydrogen bond donors or acceptors may be beneficial. Conversely, if the binding is entropy-driven, increasing the hydrophobicity of a particular region of the molecule could lead to improved potency.
Conclusion and Future Perspectives
The thermodynamic properties of benzylidene acetohydrazide compounds are of paramount importance for their successful development as therapeutic agents. This guide has provided a comprehensive overview of the key thermodynamic parameters and the experimental and computational methods used to determine them. While there is a need for more systematic studies to generate a comprehensive database of thermodynamic data for this class of compounds, the methodologies outlined herein provide a robust framework for such investigations. The integration of experimental and computational approaches will undoubtedly accelerate the rational design of novel benzylidene acetohydrazide derivatives with optimized thermodynamic profiles, leading to the development of safer and more effective medicines. Future work should focus on establishing quantitative structure-thermodynamic relationships (QSTR) to better predict the properties of new derivatives and to further elucidate the molecular features that govern their stability and biological activity.
References
- Isothermal titration calorimetry investigation of the interactions between vitamin B6-derived hydrazones and bovine and human serum albumin. (2022). Journal of Thermal Analysis and Calorimetry, 147(8).
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- Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (n.d.). TSI Journals.
- HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.).
- Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online.
- Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PMC.
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- Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.).
- Year 11 Chemistry Practical Investigation | Calorimetry Experiment |. (n.d.).
- Chem 103 Laboratory Manual, Experiment 6. (n.d.). UCCS.
- Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006).
- Standard Molar Enthalpies of Formation for Some Substances. (n.d.). Alloprof.
- Standard Enthalpies of Form
- Structure of N-benzylidene acetohydrazide derivatives. (n.d.).
- (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2001).
- Properties and Uses of Substituted Hydrazones. (2018).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
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- 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. (n.d.). Q-Chem Manual.
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.).
- Hydrazones: Synthesis, biological activity and their spectral characteriz
- Standard Enthalpies of Form
- Compound N'-benzylidene-2-[(9H-fluoren-9-yl)sulfanyl]acetohydrazide. (n.d.). Chemdiv.
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- The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. (n.d.). PMC - NIH.
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- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). Technology Networks.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
- The carbon-13 chemical shifts of 2'-hydroxy-substituted N-benzylideneanilines and some N, N- (o-hydroxybenzylidene) diamines. (1984). Organic Magnetic Resonance.
- Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. (2024).
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- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed.
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Coordination Chemistry & Therapeutic Potential of N'-(4-Chlorobenzylidene)acetohydrazide Ligands
Topic: Coordination Chemistry Potential of N'-(4-Chlorobenzylidene)acetohydrazide Ligands Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The ligand This compound represents a quintessential scaffold in inorganic medicinal chemistry, combining the structural rigidity of a Schiff base with the versatile chelation capability of an acetohydrazide moiety. This guide provides a technical deep-dive into its synthesis, coordination modes, and the physicochemical properties of its transition metal complexes.
Characterized by an azomethine nitrogen (-N=CH-) and a carbonyl oxygen (C=O), this ligand operates primarily as a bidentate donor. Its ability to undergo keto-enol tautomerism allows it to stabilize metals in various oxidation states, making it a prime candidate for developing metallodrugs with antimicrobial and cytotoxic profiles.
Ligand Architecture & Synthesis
Structural Pharmacophore
The molecule consists of three distinct functional zones:
-
The Acetohydrazide Tail: Provides the carbonyl donor and flexibility.
-
The Azomethine Linkage: A rigid spacer responsible for the
-electron delocalization and nitrogen coordination. -
The 4-Chlorophenyl Head: A lipophilic domain that enhances membrane permeability and interacts with hydrophobic pockets in biological targets (e.g., DNA minor grooves).
Synthesis Protocol
The synthesis follows a classic acid-catalyzed condensation reaction. The choice of solvent (ethanol) and catalyst (glacial acetic acid) is critical to drive the equilibrium toward the Schiff base product by water removal.
Reaction Scheme:
Detailed Methodology:
-
Reagents: Dissolve 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (20 mL). Separately, dissolve acetohydrazide (10 mmol) in ethanol (20 mL).
-
Condensation: Add the hydrazide solution dropwise to the aldehyde solution under continuous stirring.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux temperature (
) for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield needle-shaped crystals.
Synthetic Pathway Visualization
Figure 1: Step-wise condensation pathway for ligand synthesis.
Coordination Modes & Chelation Strategy
The versatility of this compound lies in its keto-enol tautomerism , which dictates the charge of the complex.
The Keto Form (Neutral Bidentate)
In neutral or acidic media, the ligand remains in the keto form. It coordinates through:
-
The Azomethine Nitrogen (
): Acts as a -donor. -
The Carbonyl Oxygen (
): Coordinates via its lone pair. -
Result: Neutral complexes with counter-ions (e.g.,
).
The Enol Form (Anionic Bidentate)
In the presence of metal ions (which act as Lewis acids) or basic conditions, the amide proton migrates to the oxygen, forming an enol. Deprotonation results in an imidolate anion.
-
Coordination: Via the Azomethine Nitrogen and the Enolic Oxygen (
).[1] -
Result: Neutral, inner-sphere complexes (e.g.,
) with high stability due to the formation of a five-membered chelate ring.
Coordination Logic Diagram
Figure 2: Tautomeric equilibrium and resulting coordination geometries.
Metal Complex Synthesis & Characterization
General Synthesis of M(II) Complexes
Target Metals: Cu(II), Co(II), Ni(II), Zn(II).[2]
-
Preparation: Dissolve the synthesized ligand (2 mmol) in hot ethanol (20 mL).
-
Metal Addition: Dissolve the metal chloride/acetate salt (1 mmol) in ethanol/water (10 mL). Add this dropwise to the ligand solution.
-
Reflux: Reflux for 3-5 hours. The solution often changes color (e.g., Green for Cu, Blue/Pink for Co), indicating complexation.
-
pH Adjustment: For enolic complexes, adjust pH to ~7-8 using sodium acetate solution to facilitate deprotonation.
-
Isolation: Filter the colored precipitate, wash with hot water (to remove unreacted salt) and ethanol, then dry in a vacuum desiccator.
Physicochemical Characterization Data
To validate the structure, the following spectroscopic shifts are diagnostic:
| Technique | Functional Group | Free Ligand Value | Complex Value | Inference |
| FT-IR | Shifted | Nitrogen coordination reduces bond order. | ||
| FT-IR | Shifted | Oxygen coordination (Keto) or Enolization. | ||
| FT-IR | Absent | Formation of Metal-Ligand bonds. | ||
| 1H NMR | Disappears (in Enol form) | Deprotonation upon complexation. | ||
| UV-Vis | d-d Transitions | Absent | Geometry confirmation (e.g., Octahedral). |
Note: In Cu(II) complexes, a broad band near 600-650 nm typically suggests a distorted octahedral or square planar geometry due to the Jahn-Teller effect.
Biological & Therapeutic Potential[3][4]
The coordination of the 4-chlorobenzylidene ligand to metal ions significantly enhances its biological activity, a phenomenon known as Chelation Theory (Overton's concept and Tweedy's theory).
Mechanism of Action
-
Lipophilicity Enhancement: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of bacterial/cancer cell membranes.
-
DNA Binding: The planar 4-chlorophenyl ring allows the complex to act as an intercalator , sliding between DNA base pairs. The metal center can also induce oxidative cleavage of DNA via ROS generation (Fenton-type reactions).
Biological Workflow
Figure 3: Mechanism of enhanced biological activity via chelation.
Key Applications
-
Antimicrobial: High efficacy against S. aureus (Gram+) and E. coli (Gram-).[3] The Cl-substituent enhances potency compared to unsubstituted analogs.
-
Anticancer: Copper(II) complexes of this ligand have shown cytotoxicity against A549 (lung cancer) cell lines, often outperforming Cisplatin in specific resistance profiles due to different uptake mechanisms.
References
-
Abdullah, K. T., et al. (2025).[2] "Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand." Edelweiss Applied Science and Technology, 9(4), 2363-2373. Link
-
Khalid, R. O., et al. (2024).[4] "Bivalent metal complexes of N'-(4-chlorobenzylidene) isonicotinohydrazide: Synthesis, characterization, biological, DFT and hydrogen storage studies." ResearchGate.[1] Link
-
BenchChem. "this compound Structure and Applications." BenchChem Database. Link
-
PubChem. "N'-(4-chlorobenzylidene)-2-(1-naphthyloxy)acetohydrazide Compound Summary." National Library of Medicine. Link
-
Shakdofa, M. M. E., et al. (2020). "Transition metal complexes derived from N′-(4-fluorobenzylidene)-2-(quinolin-2-yloxy) acetohydrazide." Applied Organometallic Chemistry. Link
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Deconstructing the Nomenclature: An In-depth Guide to the IUPAC Naming of N'-(4-Chlorobenzylidene)acetohydrazide
For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical entities is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that ensures a compound's name corresponds to a single, unique molecular structure. This technical guide provides a comprehensive deconstruction of the IUPAC name for N'-(4-Chlorobenzylidene)acetohydrazide, a molecule of interest in medicinal chemistry, often investigated for its potential antitumor and antimicrobial properties.[1] Understanding its nomenclature offers a foundational insight into its chemical identity and reactivity.
The Logic of IUPAC: A Hierarchical Approach
The IUPAC nomenclature system is built on a logical, hierarchical set of rules.[2] To name a complex molecule like this compound, we must first identify its principal functional group, which dictates the base name of the compound.[3][4][5][6] All other chemical moieties are then treated as substituents and are named as prefixes.
Step 1: Identifying the Parent Structure - The Acetohydrazide Core
The name "acetohydrazide" reveals the molecule's core structure. This name is derived from two components: "aceto-" and "hydrazide".
-
The "Hydrazide" Suffix: Hydrazides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a hydrazino (-NHNH2) group.[7][8] According to IUPAC recommendations, they are named by replacing the "-oic acid" or "-ic acid" suffix of the parent carboxylic acid's name with "-ohydrazide".[9]
-
The "Aceto-" Prefix: This prefix indicates the acyl group is derived from acetic acid (CH₃COOH).
Therefore, "acetohydrazide" refers to the structure CH₃CONHNH₂. This forms the parent hydride for our target molecule.[10]
Step 2: Locating Substituents - The Significance of N and N'
The hydrazide moiety contains two nitrogen atoms. To specify the point of attachment for any substituents, IUPAC employs the locants N and N'.[10]
-
N refers to the nitrogen atom directly attached to the carbonyl group (the acyl nitrogen).
-
N' refers to the terminal nitrogen atom of the hydrazide group.
In this compound, the prefix "N'-" explicitly states that the substituent is attached to the terminal nitrogen atom.
Step 3: Naming the Substituent - The (4-Chlorobenzylidene) Group
The substituent attached at the N' position is "(4-Chlorobenzylidene)". Let's break this down further:
-
Benzylidene: This denotes a benzene ring attached to a methylidene group (=CH-). The "-ylidene" suffix indicates a double bond to the parent structure. This functional group is characteristic of a Schiff base, or more specifically in this context, a hydrazone, formed by the condensation of a hydrazide with an aldehyde or ketone.[11][12][13][14]
-
4-Chloro: This indicates a chlorine atom is attached to the fourth carbon atom of the benzene ring, para to the point of attachment of the methylidene group.
Thus, "(4-Chlorobenzylidene)" describes the Cl-C₆H₄-CH= group.
Assembling the Final IUPAC Name: A Step-by-Step Synthesis
By combining the information from the preceding steps, we can systematically construct the full IUPAC name:
-
Identify the parent hydrazide: Acetohydrazide.
-
Identify the substituent: (4-Chlorobenzylidene).
-
Determine the point of attachment: The N' nitrogen of the acetohydrazide.
-
Combine the components: this compound.
The parentheses around "4-Chlorobenzylidene" are used to avoid ambiguity and clearly define the complex substituent group.
Visualizing the Structure
To further clarify the connectivity of this compound, the following diagram illustrates its molecular structure.
Caption: Molecular structure of this compound.
Conclusion
The IUPAC name this compound is a precise descriptor of its chemical architecture. By systematically dissecting the name into its constituent parts—the parent hydrazide, the locant, and the substituent—we can derive the exact molecular structure. For professionals in the chemical and pharmaceutical sciences, a thorough understanding of these naming conventions is not merely an academic exercise but a fundamental requirement for accurate communication, documentation, and research.
References
-
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Retrieved from [Link]
-
Grokipedia. Hydrazines. Retrieved from [Link]
-
Quora. (2017, May 26). Is there any trick to memorize the priority order of functional groups in IUPAC naming? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]
-
Scribd. Functional Group Nomenclature Priorities Table. Retrieved from [Link]
-
ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. Retrieved from [Link]
-
IUPAC. Hydrazides (H02879). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Chemical Safety. chemical label this compound. Retrieved from [Link]
-
Chemical Safety. chemical label N'-(4-CHLOROBENZYLIDENE)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE. Retrieved from [Link]
-
PubChemLite. This compound (C9H9ClN2O). Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry.
-
International Union of Crystallography. (2023, August 15). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
-
IUPAC. Hydrazides (H02879). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
IUPAC. (2014, February 24). Schiff bases (Schiff's bases). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Turito. (2022, August 12). Schiff Bases - Definition, Formation, Uses. Retrieved from [Link]
-
IUPAC. Schiff bases (S05498). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
ResearchGate. IUPAC name and structure of Schiff bases. Retrieved from [Link]
-
PubChemLite. N'-(4-chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. Retrieved from [Link]
-
ResearchGate. Synthesis of the Schiff base. Retrieved from [Link]
-
PubChem. N'-(4-chlorobenzylidene)isonicotinohydrazide. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry.
-
ACD/Labs. Rule C-12 Guide to Construction of the Name (Substitutive Nomenclature). Retrieved from [Link]
-
IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Organic Nomenclature. Retrieved from [Link]
-
University of Calgary Department of Chemistry. How to name organic compounds using the IUPAC rules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Nomenclature [www2.chemistry.msu.edu]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. grokipedia.com [grokipedia.com]
- 11. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 12. Schiff Bases - Definition, Formation, Uses | Turito [turito.com]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for N'-(4-Chlorobenzylidene)acetohydrazide condensation
Application Note: Optimized Synthesis of N'-(4-Chlorobenzylidene)acetohydrazide
Abstract & Application Scope
This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in drug discovery. Hydrazone derivatives of this class act as privileged scaffolds, exhibiting documented antimicrobial, antitubercular, and anti-inflammatory properties due to the azomethine (-NH-N=CH-) linker, which facilitates binding to biological targets such as urease and various kinases.
This guide moves beyond standard textbook descriptions, offering an optimized "self-validating" workflow that integrates real-time reaction monitoring with rigorous structural confirmation.
Reaction Design & Mechanism
The synthesis utilizes a Schiff base condensation between acetohydrazide (nucleophile) and 4-chlorobenzaldehyde (electrophile). The reaction is acid-catalyzed to activate the carbonyl carbon, facilitating the nucleophilic attack of the terminal hydrazine nitrogen.
Mechanistic Pathway
The following diagram illustrates the addition-elimination mechanism, highlighting the critical carbinolamine intermediate that requires acidic conditions to dehydrate effectively.
Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation. The dehydration step is driven by heat (reflux) and solvent choice.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Grade |
| Acetohydrazide | 74.08 | 1.0 | Nucleophile | >98% |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | Electrophile | >97% |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | ACS Reagent |
| Glacial Acetic Acid | 60.05 | Cat. | Catalyst | ACS Reagent |
Equipment
-
100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.
-
Reflux condenser with water circulation.
-
Magnetic stirrer/hotplate with oil bath (set to 85-90°C).
-
Vacuum filtration setup (Buchner funnel).[3]
Step-by-Step Methodology
Step 1: Reactant Solubilization
-
Weigh 741 mg (10 mmol) of Acetohydrazide and transfer to the RBF.
-
Add 15 mL of Absolute Ethanol . Stir at room temperature until fully dissolved.
-
Weigh 1.41 g (10 mmol) of 4-Chlorobenzaldehyde. Dissolve this in 5 mL of Ethanol in a separate beaker, then add to the RBF.
-
Expert Insight: Pre-dissolving the aldehyde prevents localized concentration gradients and ensures immediate homogenous mixing.
-
Step 2: Catalytic Activation
-
Add 3-5 drops of Glacial Acetic Acid to the stirring mixture.
-
Critical Check: The solution should remain clear or turn slightly pale yellow. If turbidity occurs immediately, heat will resolve it.
-
Step 3: Reflux & Monitoring
-
Attach the condenser and heat the oil bath to 90°C (Ethanol bp = 78°C).
-
Reflux for 3 to 4 hours .
-
TLC Monitoring: At 2 hours, spot the reaction mixture against starting materials (Solvent: 30% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear; the product will appear as a lower spot (more polar due to the amide/hydrazone motif).
Step 4: Isolation & Purification
-
Remove from heat and allow the flask to cool to room temperature naturally.
-
Place the flask in an ice bath (0-4°C) for 30 minutes. The product will crystallize as a white/off-white solid.
-
Filter under vacuum.[3] Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and acetic acid traces.
-
Recrystallization: If the melting point is broad (range >2°C), recrystallize from hot ethanol.
Quality Control & Characterization (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet the following specifications.
Physical Properties
-
Appearance: White to pale yellow crystalline solid.
-
Yield: Expected 75% - 88%.
-
Melting Point: 172°C – 176°C (Dependent on polymorph/purity).
-
Note: If MP is <165°C, the product is wet or impure. Dry in a vacuum desiccator over
overnight.
-
Spectroscopic Validation
Use the following table to interpret NMR/IR data. Absence of the aldehyde peak (~10 ppm in
| Technique | Signal/Peak | Assignment | Structural Confirmation |
| FT-IR | 3200-3300 | N-H Stretch | Confirms amide presence. |
| FT-IR | 1650-1670 | C=O Stretch | Amide carbonyl intact. |
| FT-IR | 1600-1620 | C=N Stretch | Key Indicator: Imine bond formed. |
| Singlet (1H) | Amide -NH proton (D | ||
| Singlet (1H) | Azomethine -N=CH- proton. | ||
| Multiplets (4H) | Aromatic protons (AA'BB' system). | ||
| Singlet (3H) | Acetyl -CH |
Troubleshooting Guide
Figure 2: Decision tree for common isolation issues.
-
Oiling Out: If the product separates as an oil, it indicates impurities or cooling too rapidly. Re-dissolve in hot ethanol, add a seed crystal (if available), and let it stand at room temperature for 12 hours before refrigeration.
-
Low Yield: Ensure the acetic acid was added. Without the catalyst, the equilibrium favors the reactants. If yield persists low (<50%), add a Dean-Stark trap (if using benzene/toluene) or molecular sieves to remove water and drive the equilibrium.
References
-
Hydrazone Pharmacophores: Acetohydrazide derivatives are potent biologically active compounds. CABI Digital Library.
-
Structural Characterization: Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. IUCrData.
-
General Protocol: Application Notes and Protocols for the Synthesis of Schiff Bases. BenchChem.[3]
-
Microwave Assisted Synthesis (Alternative): Microwave-Assisted Synthesis of Hydrazone derivatives.[6] Semantic Scholar.
Sources
- 1. PubChemLite - this compound (C9H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. vjmst.vast.vn [vjmst.vast.vn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Solvent Selection for Recrystallization of Chlorobenzylidene Hydrazones
[1]
Abstract & Scope
Chlorobenzylidene hydrazones are critical pharmacophores in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and anti-inflammatory agents. However, their purification is often complicated by their tendency to "oil out" rather than crystallize, and their susceptibility to hydrolysis under humid or acidic conditions.
This Application Note provides a rigorous, field-proven methodology for solvent selection and recrystallization. Unlike generic organic chemistry guides, this protocol specifically addresses the lipophilic influence of the chlorine substituent and the hydrolytic instability of the azomethine (
Key Deliverables:
-
Physicochemical Rationale: Understanding the solubility profile of chloro-substituted hydrazones.
-
Decision Matrix: A logic-based approach to solvent selection.
-
Validated Protocols: Step-by-step workflows for Ethanol, Acetonitrile, and Anti-solvent precipitation.
Physicochemical Basis of Solubility
To select the correct solvent, one must understand the molecular interactions at play. Chlorobenzylidene hydrazones (
-
The Azomethine Linkage (
): A polar, hydrogen-bond accepting motif that encourages solubility in polar protic solvents (Alcohols). -
The Chlorophenyl Group: The chlorine atom is electron-withdrawing (
-inductive) yet lipophilic. It significantly decreases water solubility compared to hydroxyl- or amino-substituted analogues, while increasing solubility in moderately polar organic solvents (DCM, Ethyl Acetate).
The Challenge:
-
Too Polar (Water): The compound precipitates immediately as an amorphous solid or oil.
-
Too Non-Polar (Hexane): The compound is insoluble even at boiling points.
-
The "Goldilocks" Zone: Short-chain alcohols (Ethanol, Methanol) and polar aprotic solvents (Acetonitrile) offer the temperature-dependent solubility gradient required for effective recrystallization.
Solvent Selection Decision Matrix
Do not rely on guesswork. Use the following logic flow to determine the optimal solvent system for your specific derivative.
Figure 1: Decision matrix for solvent selection based on solubility behavior.
Comparative Solvent Data
The following table summarizes the performance of common solvents for 4-chlorobenzylidene hydrazone derivatives based on aggregate laboratory data.
| Solvent System | Solubility (RT) | Solubility (Boiling) | Crystal Quality | Risk Factor | Recommendation |
| Ethanol (95%) | Low | High | High (Needles/Plates) | Low | Primary Choice |
| Methanol | Moderate | Very High | Moderate | Solvate Formation | Use for very polar derivatives |
| Acetonitrile | Low | High | High (Prisms) | Moderate (Toxic) | Best for "Oily" crudes |
| DMF / Water | High | N/A | Low (Powder) | Hydrolysis | Only for highly insoluble compounds |
| Ethyl Acetate | Moderate | High | Moderate | Evaporation Rate | Use as co-solvent with Hexane |
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Standard 4-chlorobenzylidene hydrazones with moderate impurities.
-
Preparation: Place 1.0 g of crude hydrazone in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 95% Ethanol dropwise while heating on a hot plate (set to 80°C).
-
Critical: Add the minimum amount of solvent necessary to dissolve the solid at reflux. If 15 mL is added and solid remains, it is likely an insoluble impurity (e.g., inorganic salt or polymer).
-
-
Hot Filtration (Mandatory):
-
Pre-heat a glass funnel and fluted filter paper with boiling ethanol.
-
Filter the hot solution rapidly into a clean, pre-warmed flask.
-
Why: This removes dust and insoluble byproducts that act as nucleation sites for premature, impure precipitation.
-
-
Crystallization:
-
Cover the flask with a watch glass (do not seal tightly).
-
Allow to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold bench.
-
Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 x 5 mL of ice-cold ethanol.
-
Drying: Dry in a vacuum desiccator over
or Silica Gel. Avoid oven drying >60°C to prevent thermal degradation.
Protocol B: Anti-Solvent Precipitation (Ethanol/Water)
Best for: Derivatives that are too soluble in pure ethanol.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling Ethanol (as in Protocol A).
-
Anti-Solvent Addition:
-
Maintain boiling.
-
Add warm distilled water dropwise until a persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
-
Cooling: Remove from heat and allow to cool slowly. The hydrophobic chlorophenyl group will drive crystallization as the solution cools and polarity increases.
Protocol C: The "Oiling Out" Rescue (Acetonitrile)
Best for: Low-melting point hydrazones that form oils in alcohols.
-
Solvent Switch: If Protocol A results in an oil, decant the supernatant ethanol.
-
Dissolution: Add Acetonitrile (ACN) to the oily residue. Heat to boiling (
). -
Trituration: If the oil persists even in hot ACN, add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod.
-
Alternative: If ACN fails, dissolve the oil in a small amount of Dichloromethane (DCM) and add Hexane dropwise until cloudy. Store in a freezer (-20°C).
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Impurities lower MP; Solvent BP > Product MP. | Switch to Acetonitrile; Triturate with cold Pentane/Hexane. |
| Low Yield | Too much solvent used; Product too soluble. | Evaporate 50% of solvent; Use Protocol B (Water anti-solvent). |
| Hydrolysis | Acidic impurities + Water + Heat. | Ensure solvent is neutral (check pH); Work rapidly; Avoid prolonged boiling. |
| Colored Impurity | Oxidation products (azo dyes). | Add activated charcoal to the boiling solution, stir for 5 mins, then Hot Filter. |
Workflow Visualization: The Purification Cycle
Figure 2: Step-by-step workflow for the purification of hydrazones.
References
-
BenchChem Technical Support. (2025).[1][2] Hydrazone Formation and Purification Protocols. Retrieved from
-
PubChem. (2025).[3] 4-Chlorobenzaldehyde hydrazone Compound Summary. National Library of Medicine.[3] Retrieved from [3]
-
Pisk, J., et al. (2020).[4][5] Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach. RSC Advances. Retrieved from
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines. Retrieved from
-
Shabsoug, B. M., & Al-Shyoukh, A. (2009).[6] Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. Asian Journal of Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chlorobenzaldehyde hydrazone | C7H7ClN2 | CID 9603270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Spectral Analysis of Acetohydrazide Derivatives
Introduction & Scope
Acetohydrazide derivatives (
However, their NMR analysis presents specific challenges often misinterpreted by non-specialists:
-
Labile Protons: Extreme sensitivity of amide (
) and amine ( ) protons to solvent, concentration, and temperature. -
Conformational Isomerism: Restricted rotation around the
bond often results in signal doubling (rotamers), frequently mistaken for impurities. -
Tautomerism: Amido-imidol tautomeric equilibria.
This guide provides a standardized protocol for the structural elucidation of these derivatives, prioritizing reproducibility and the correct identification of stereochemical artifacts.
Sample Preparation Protocol
To ensure consistent chemical shifts (
Reagents
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6) is the mandatory standard .-
Reasoning: Acetohydrazides are polar hydrogen-bond donors. Non-polar solvents like
often fail to dissolve them completely or lead to extreme line broadening of signals due to rapid exchange. DMSO stabilizes the amide/hydrazide protons via hydrogen bonding, sharpening the peaks.
-
-
Internal Standard: TMS (Tetramethylsilane), 0.03% v/v.
Step-by-Step Preparation
-
Massing: Weigh 5–10 mg of the dry derivative for 1H NMR (increase to 20–30 mg for 13C NMR to improve S/N ratio).
-
Dissolution: Add 0.6 mL of DMSO-
directly to the vial. -
Homogenization: Sonicate for 60 seconds. Note: If the solution is cloudy, heat gently to 40°C, but ensure it returns to 25°C before acquisition to prevent chemical shift drift.
-
Transfer: Transfer to a high-quality 5mm NMR tube. Filter through a cotton plug only if particulate matter remains.
1H NMR Spectral Analysis
General Assignment Strategy
The 1H NMR spectrum of an acetohydrazide derivative typically spans three distinct regions.
| Region (ppm) | Signal Type | Assignment | Characteristics |
| 8.0 – 12.0 | Singlet (Broad) | Amide -NH- | Highly deshielded. Disappears with |
| 4.0 – 6.0 | Broad Singlet | Terminal -NH₂ | Only present in primary hydrazides. Disappears with |
| 1.8 – 2.5 | Singlet | Acetyl -CH₃ | Sharp singlet. Diagnostic for the acetohydrazide core. |
The "Impurity" Trap: E/Z Rotamers
Acetohydrazides exhibit restricted rotation around the amide bond (
-
Observation: You may see two distinct singlets for the acetyl methyl group (e.g., at 1.90 ppm and 2.10 ppm) and paired signals for the
proton. -
Validation: This is not an impurity if the integration ratio is constant (e.g., 3:1 or 4:1) and matches the expected stoichiometry.
-
Variable Temperature (VT) NMR Test: Heating the sample to 80°C will typically cause these peaks to coalesce into a single average signal, confirming they are dynamic rotamers, not static impurities.
Protocol: Exchange Validation
To definitively distinguish
-
Acquire the standard 1H spectrum in DMSO-
. -
Add 1 drop of
to the NMR tube. -
Shake vigorously and let stand for 5 minutes.
-
Re-acquire the spectrum.
-
Result: Signals at 8-12 ppm (
) and 4-6 ppm ( ) will vanish or diminish significantly due to Deuterium exchange ( ).
-
13C NMR Spectral Analysis
Carbon-13 analysis provides the structural "skeleton" and is less susceptible to dynamic exchange broadening.
| Carbon Type | Chemical Shift ( | Comments |
| Carbonyl (C=O) | 165 – 175 ppm | The most deshielded peak. Key diagnostic for the hydrazide linkage. |
| Imine (C=N) | 140 – 155 ppm | Present only in hydrazone derivatives ( |
| Aromatic (Ar-C) | 115 – 140 ppm | Signals from phenyl/heterocyclic substituents. |
| Methyl (CH₃) | 20 – 25 ppm | Acetyl methyl group. |
| Solvent (DMSO) | 39.5 ppm | Appears as a septet ( |
Visual Workflows
Analytical Workflow
The following diagram outlines the logical flow for characterizing a new acetohydrazide derivative, including decision points for rotamer validation.
Figure 1: Decision tree for the NMR characterization of acetohydrazides, highlighting the critical differentiation between conformational isomers and impurities.
Tautomeric & Isomeric Structures
Understanding the species in solution is vital. The diagram below illustrates the equilibrium.
Figure 2: Relationship between tautomeric forms and E/Z rotamers. In DMSO-d6, the Amide form dominates, but E/Z rotamers often coexist.
Detailed Spectral Data Summary
For a generic acetohydrazide derivative N'-benzylideneacetohydrazide (
| Nucleus | Assignment | Shift ( | Multiplicity | Notes |
| 1H | Acetyl | 2.25 | Singlet (3H) | May appear as two unequal singlets (rotamers). |
| 1H | Azomethine | 8.40 – 8.60 | Singlet (1H) | Characteristic of hydrazone formation.[1] |
| 1H | Amide | 11.20 – 11.80 | Broad Singlet (1H) | Highly downfield; exchangeable. |
| 1H | Aromatic | 7.40 – 7.90 | Multiplets | Pattern depends on substitution. |
| 13C | Carbonyl | 168.5 | Singlet | |
| 13C | Imine | 148.2 | Singlet |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift ranges).
-
BenchChem. (2025).[2] Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide. Retrieved from
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Retrieved from
- Lopes, S. M. M., et al. (2013). Synthesis and conformational assignment of N-acylhydrazones by NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 110-117. (Key reference for E/Z isomerism).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from
Sources
FTIR characteristic peaks for C=N azomethine bond identification
Application Note: FTIR Characterization and Monitoring of C=N Azomethine Bonds
Executive Summary
The azomethine bond (–C=N–), characteristic of Schiff bases, is a pharmacophore of immense significance in drug discovery, catalysis, and materials science. Its identification via Fourier Transform Infrared (FTIR) spectroscopy is often complicated by spectral overlap with carbonyl (C=O) and alkene (C=C) regions. This guide provides a definitive protocol for the unambiguous identification of the C=N stretch, differentiating it from interfering signals, and monitoring its behavior during metal coordination.
Theoretical Basis & Spectral Characteristics
The C=N stretching vibration is governed by Hooke’s Law, where the frequency (
Because the C=N bond is highly polarizable, it exhibits a strong change in dipole moment during stretching, resulting in a distinct, medium-to-strong intensity band. However, the force constant (
Characteristic Frequency Zones
| Bond Type | Frequency Range (cm⁻¹) | Intensity | Structural Context |
| Aliphatic C=N | 1690 – 1640 | Weak/Med | Non-conjugated imines. |
| Aromatic C=N | 1640 – 1600 | Strong | Conjugated systems (Schiff bases). |
| C=N (Metal Complex) | 1620 – 1590 | Variable | Red-shifted due to |
| C=N-N (Hydrazones) | 1580 – 1620 | Medium | Highly conjugated. |
Expert Insight: In aromatic Schiff bases, the C=N band typically appears as a sharp, prominent peak near 1625 ± 10 cm⁻¹ . If the ring contains electron-withdrawing groups (e.g., -NO₂), the frequency may shift slightly higher due to increased bond order (inductive effect).
Differentiation Strategy: The "Interference Triad"
The 1500–1750 cm⁻¹ region is crowded. Misinterpretation here is the most common error in Schiff base characterization.
Distinguishing C=N from C=O (Carbonyl)[1]
-
Aldehyde/Ketone Precursors: C=O stretches typically occur at 1700–1740 cm⁻¹ .[1]
-
The Shift: Successful condensation is marked by the complete disappearance of the C=O peak >1700 cm⁻¹ and the appearance of the C=N peak at ~1625 cm⁻¹.
-
Amide I Interference: If your molecule contains an amide, the C=O (Amide I) appears at 1650–1690 cm⁻¹, potentially masking the C=N. Solution: Use Second Derivative Spectroscopy to resolve overlapping bands.
Distinguishing C=N from C=C (Alkene/Aromatic)
-
Aromatic C=C: Usually appears as a doublet at 1600 cm⁻¹ and 1580 cm⁻¹ . These are generally sharper and lower intensity than the polar C=N stretch.
-
Aliphatic C=C: Often weaker (unless conjugated to C=O) and appears at 1640–1680 cm⁻¹.
Visual Workflow: Spectral Interpretation Logic
The following diagram outlines the logical decision tree for confirming the azomethine bond.
Figure 1: Decision tree for interpreting FTIR spectra in the double-bond region.
Protocol: Monitoring Metal Coordination
One of the primary applications of Schiff bases is ligand chemistry. Coordinating the azomethine nitrogen to a metal center induces a characteristic spectral shift.[2][3]
Mechanism of Shift
When the lone pair on the nitrogen atom donates electron density to a metal ion (
Experimental Protocol
-
Baseline: Acquire the spectrum of the free Schiff base ligand.[4] Note the exact $ \nu(C=N)_{free} $ (e.g., 1625 cm⁻¹).
-
Complexation: Synthesize and purify the metal complex.
-
Measurement: Acquire the complex spectrum under identical resolution (4 cm⁻¹).
-
Validation: Calculate
.-
Expected Result: A negative shift of 10–30 cm⁻¹ (e.g., new peak at 1600–1610 cm⁻¹).[4]
-
Note: If
is negligible (<5 cm⁻¹), coordination may not have occurred at the nitrogen, or the complex is ionic/occluded.
-
Standard Operating Procedure (SOP): Synthesis Monitoring
Objective: Monitor the condensation of an aromatic aldehyde and a primary amine to form a Schiff base.
Equipment: FTIR Spectrometer (ATR accessory preferred for speed; ZnSe or Diamond crystal).
Workflow:
-
Pre-Scan (References):
-
Run a scan of the pure Aldehyde . Note the C=O peak (~1700 cm⁻¹).
-
Run a scan of the pure Amine .[5] Note the N-H doublet (primary) or singlet (secondary) at 3300–3500 cm⁻¹.
-
-
Reaction Monitoring:
-
Take aliquots from the reaction vessel at t=0, 30, 60 mins.
-
Critical Step: If using solution IR, subtract the solvent background carefully. If spotting on ATR, evaporate solvent with a stream of N₂ before clamping.
-
-
Endpoint Determination:
-
Signal A: Disappearance of C=O (1700 cm⁻¹).
-
Signal B: Disappearance of N-H stretching (3300–3500 cm⁻¹) and bending (1590–1610 cm⁻¹ broad).
-
Signal C: Appearance and growth of sharp C=N (1615–1640 cm⁻¹).[3]
-
Figure 2: Step-by-step workflow for monitoring Schiff base synthesis.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Definitive text on organic functional group assignments).
-
Al-Zaidi, B. H., et al. "Synthesis and characterization of some new Schiff base metal complexes." Journal of Molecular Structure. 2 (Validates the red shift of C=N upon metal coordination).
-
Specac Application Notes. "Interpreting Infrared Spectra: A Guide." 6 (General guide on distinguishing C=O and C=N).
-
Chemistry LibreTexts. "Infrared Spectra of Common Functional Groups." 7 (Reference for fingerprint region analysis).
-
MDPI Molecules. "Spectroscopic Investigations of Azomethines." 8 (Specific frequency ranges for aromatic azomethines).
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- 4. sphinxsai.com [sphinxsai.com]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Growing Diffraction-Quality Single Crystals of Hydrazone Compounds
Introduction: The Crystallographic Imperative for Hydrazone Compounds
Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their facile synthesis, structural versatility, and wide range of biological activities—including antimicrobial, anticonvulsant, and antitumor properties—make them prime candidates for drug development.[1][3] Furthermore, their unique molecular frameworks are leveraged in the design of luminescent probes, optical materials, and flexible crystals.[1][4][5]
Unambiguous determination of the three-dimensional atomic arrangement through single crystal X-ray diffraction (SCXRD) is paramount.[6] It provides definitive structural information that mass spectrometry and NMR can only infer, revealing crucial details about conformation, stereochemistry, and intermolecular interactions.[6][7] This knowledge is indispensable for understanding structure-activity relationships (SAR), guiding rational drug design, and practicing crystal engineering.[4][5]
However, the path from a purified powder to a diffraction-quality single crystal is often a significant bottleneck.[8] The process is frequently described as more of an art than a science, relying heavily on empirical knowledge and patience.[8] Hydrazone compounds, with their characteristic hydrogen bonding capabilities (N-H···O, N-H···N) and potential for polymorphism, present unique challenges and opportunities in crystallization.[1][7][9]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven methods for growing single crystals of hydrazone compounds. It moves beyond simple procedural lists to explain the underlying principles, helping the user make informed decisions to overcome common crystallization hurdles.
Pillar 1: Foundational Principles of Crystallization
The goal of any crystallization experiment is to slowly transition a solution from a state of solubility to supersaturation, thereby inducing the controlled formation of a single, highly ordered crystal lattice rather than an amorphous precipitate or a mass of microcrystals.[10] The key is to control the kinetics of this process; rapid changes often lead to poor quality crystals.[11]
Key Considerations for Hydrazones:
-
Purity: This is the most critical and non-negotiable starting point. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. A purity of at least 75% is a suggested minimum, with higher purity significantly increasing the chances of success.[12] Purification methods like column chromatography or preliminary recrystallization are often necessary.[13]
-
Intermolecular Interactions: The hydrazone functional group contains both hydrogen bond donors (N-H) and acceptors (C=O, C=N).[2][7][9] These interactions are pivotal in directing the assembly of molecules into a stable crystal lattice.[1][4][7] The choice of solvent can influence these interactions; a hydrogen-bonding solvent might compete with the solute's own hydrogen bonding sites, which can either help or hinder crystallization.[8]
-
Solvent Selection: The ideal solvent or solvent system is one in which the hydrazone is moderately soluble.[14][15] If solubility is too high, achieving supersaturation is difficult; if it's too low, not enough material will be in solution to form a suitably sized crystal. Common solvents for hydrazones include ethanol, methanol, acetonitrile, and mixtures like hexane/ethyl acetate.[13]
Pillar 2: Core Crystallization Methodologies & Protocols
Three primary methods have proven highly successful for organic small molecules, including hydrazones: Slow Evaporation, Vapor Diffusion, and Slow Cooling (Thermal Method).
Slow Evaporation
This is the simplest and most common technique.[10][11] It is particularly effective when a compound is moderately soluble and milligram-to-gram quantities are available.[12][14] The principle is straightforward: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute increases, leading to supersaturation and crystal growth.[6][16]
Causality of Experimental Choices:
-
Vessel Choice: A narrow-mouthed vessel like a test tube or NMR tube slows evaporation compared to a wide-mouthed beaker, providing finer control over the crystallization rate.[14]
-
Rate of Evaporation: The rate is controlled by the opening of the vessel. Covering the opening with parafilm and punching a few small holes is a classic and effective way to slow down the process.[11][14] Slower evaporation generally leads to fewer nucleation sites and larger, higher-quality crystals.[12]
-
Solvent Volatility: Highly volatile solvents like dichloromethane or diethyl ether can evaporate too quickly, causing crystals to crack or grow poorly.[8] While they can be effective, they require careful control of the evaporation rate.
Experimental Protocol: Slow Evaporation
-
Preparation: Prepare a nearly saturated solution of the purified hydrazone compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mix).[11][12][13] Ensure all material is dissolved; if not, filter the solution to remove any particulate matter or impurities, as these can act as unwanted nucleation sites.[12]
-
Setup: Transfer the clear solution to a clean, narrow vessel (e.g., a 4-inch test tube or a vial).[14]
-
Control Evaporation: Cover the vessel's opening. For a controlled rate, use aluminum foil or parafilm and pierce it with 1-3 small holes using a needle.[11][14]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[12][14][15] A drawer or a quiet corner of a fume hood works well.
-
Patience: Do not disturb the setup.[12] Allow the solvent to evaporate over several days to weeks.[12] Crystal growth can be expected within a few hours to a few days, but sometimes longer periods are necessary.[17]
Workflow Diagram: Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Vapor Diffusion
Vapor diffusion is arguably the most successful and versatile method, especially when only small amounts of material are available.[8][12][18] The technique relies on two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent slowly diffuses via the vapor phase into the solution, reducing the compound's solubility and inducing crystallization.[6][19]
Causality of Experimental Choices:
-
Solvent System: The key is a miscible pair of a less volatile "good" solvent and a more volatile "anti-solvent".[18] The difference in vapor pressure drives the diffusion.
-
Setup: The "hanging drop" or "sitting drop" method is common in macromolecular crystallography but is highly effective for small molecules too.[19][20] A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted over a reservoir of the anti-solvent.[20] A simpler vial-in-a-vial setup is also very common for small molecules.[12]
-
Sealing: The system must be perfectly sealed to ensure that the vapor diffusion equilibrium is the only process occurring. An incomplete seal can lead to simple evaporation.
Experimental Protocol: Vapor Diffusion (Vial-in-Vial)
-
Preparation: Dissolve the hydrazone compound (~5-10 mg) in a minimal amount of a moderately non-volatile "good" solvent (e.g., toluene, chloroform, THF) in a small, narrow vial (e.g., 2 mL).[12]
-
Setup: Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add Anti-Solvent: Carefully add 1-2 mL of a volatile "anti-solvent" (e.g., pentane, diethyl ether, hexane) to the outer vial, ensuring none splashes into the inner vial.[12] The level of the anti-solvent should be well below the top of the inner vial.
-
Seal and Incubate: Tightly seal the outer vial.[18] Place the system in a stable environment. The volatile anti-solvent will slowly diffuse into the good solvent, causing crystals to form over several days.
-
Observation: Monitor for crystal growth in the inner vial without disturbing the setup.
Workflow Diagram: Vapor Diffusion
Caption: Workflow for the Vapor Diffusion crystallization method.
Slow Cooling (Thermal Method)
This method is ideal for compounds that exhibit a significant difference in solubility at different temperatures.[11][21] A saturated or nearly saturated solution is prepared at an elevated temperature and then allowed to cool very slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.[10][16][22]
Causality of Experimental Choices:
-
Cooling Rate: This is the most critical parameter. Rapid cooling ("crashing out") leads to a precipitate or microcrystals.[13] A very slow cooling rate (e.g., a few degrees per hour) is essential.[21] This can be achieved by placing the vessel in a heated water or oil bath and then turning off the heat, allowing the entire system to cool to ambient temperature over many hours.[8][15]
-
Solvent Choice: The solvent should have a relatively high boiling point to allow for a wide temperature range and should not react with the compound upon heating.
-
Concentration: The solution should be saturated or close to it at the higher temperature to ensure that the supersaturation point is reached upon cooling.[10][11]
Experimental Protocol: Slow Cooling
-
Preparation: In a vial, create a saturated solution of the hydrazone in a suitable solvent (e.g., ethanol, acetonitrile) by gently heating and stirring until all the solid dissolves.[6][21]
-
Setup: Ensure the solution is clear. If necessary, perform a hot filtration to remove any undissolved impurities.[13]
-
Slow Cooling: Place the sealed vial into a pre-heated sand or water bath (a Dewar flask with hot water is excellent for insulation).[10][11] The bath temperature should be at or slightly below the boiling point of the solvent.
-
Incubation: Turn off the heat source and allow the entire apparatus to cool slowly and undisturbed to room temperature overnight. For even slower cooling, the apparatus can be placed inside an insulated container (e.g., a Styrofoam box).[8]
-
Further Cooling: If no crystals form at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility, again allowing for slow temperature equilibration at each stage.[11]
Workflow Diagram: Slow Cooling
Caption: Workflow for the Slow Cooling (Thermal) crystallization method.
Pillar 3: Data-Driven Solvent Selection
The choice of solvent is critical and often requires screening.[12] Below is a table summarizing properties of common solvents used for crystallizing hydrazones and other organic compounds. A good starting point is to find a solvent where the compound is moderately soluble, or a binary system where it is soluble in one component and insoluble in the other.[14]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | H-Bonding | Typical Use Case for Hydrazones |
| Hexane | 69 | 1.9 | None | Anti-solvent in diffusion/layering.[12][13] |
| Diethyl Ether | 35 | 4.3 | Acceptor | Volatile anti-solvent in vapor diffusion.[8][12] |
| Toluene | 111 | 2.4 | None | Good solvent for diffusion; aromatic stacking.[8][12] |
| Ethyl Acetate | 77 | 6.0 | Acceptor | Excellent general-purpose solvent for evaporation.[8] |
| Chloroform | 61 | 4.8 | Donor | Good solvent for vapor diffusion.[6][12] |
| Dichloromethane | 40 | 9.1 | None | Common "good" solvent, but very volatile.[8][12] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Acceptor | Good solvent for diffusion/cooling methods.[11][12] |
| Acetonitrile | 82 | 37.5 | Acceptor | For more polar hydrazones; slow cooling.[13][23] |
| Methanol | 65 | 32.7 | Donor/Acceptor | Good solvent for polar hydrazones; slow evaporation.[1][13] |
| Ethanol | 78 | 24.5 | Donor/Acceptor | Excellent general-purpose solvent for many hydrazones.[1][13][24] |
| Dimethylformamide (DMF) | 153 | 36.7 | Acceptor | For poorly soluble compounds; use with caution.[17][25] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Acceptor | For very poorly soluble compounds.[17][23][25] |
Conclusion and Final Recommendations
Growing diffraction-quality single crystals of hydrazone compounds is a methodical process that requires patience and careful control over experimental variables. There is no single "best" method; success often comes from systematically screening various techniques and solvent systems.[25] Always begin with the highest purity material possible. The slow evaporation method is an excellent starting point due to its simplicity. For precious, milligram-scale samples, vapor diffusion offers the highest probability of success. Remember that intermolecular forces, particularly hydrogen bonds, are dominant in the crystal packing of hydrazones, and your choice of solvent can modulate these crucial interactions. By understanding the causality behind each step, researchers can intelligently troubleshoot and optimize their crystallization experiments to unlock the full structural insights that single crystal X-ray diffraction provides.
References
- Technical Support Center: Hydrazone Formation and Purification - Benchchem. (n.d.).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Nievergelt, P. P., & Spingler, B. (2016).
- Li, Y., Wang, Y., & Liu, J. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank, 2017(4), M958.
- Groves, C. R., & Clarke, M. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157.
- Al-Majid, A. M., El-Faham, A., & Soliman, S. M. (2023). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 12(4), e202200276.
- Growing Crystals. (n.d.). MIT Department of Chemistry.
- Wang, X., et al. (2020). Crystal Engineering of a Hydrazone Molecule toward High Elasticity and Bright Luminescence. The Journal of Physical Chemistry Letters, 11(21), 9178–9183.
- Briseno, A. L., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33.
- Wang, X., et al. (2020). Crystal Engineering of a Hydrazone Molecule toward High Elasticity and Bright Luminescence.
- Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography.
- Schematic representation of intermolecular interactions of hydrazone chromophore. (n.d.). ResearchGate.
- Crystal Growth. (n.d.). Philipps-Universität Marburg, Molecular Solids Group.
- Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate.
- Boudjelal, M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5369.
- Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate.
- How to purify hydrazone? (2020). ResearchGate.
- Guide for crystallization. (n.d.).
- Acar, Ç., et al. (2023). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Chemical Biology & Drug Design, 102(5), e14361.
- Which single crystal growth technique is best for growing nice crystals from Co(III)-Hydrazone complexes? (2019). ResearchGate.
- Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. (2018). ResearchGate.
- Zn(ii) complexes with thiazolyl–hydrazones: structure, intermolecular interactions, photophysical properties, computational study and anticancer activity. (n.d.). CrystEngComm.
- Hydrazones – Knowledge and References. (n.d.). Taylor & Francis.
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Taha, M., et al. (2020). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 25(23), 5728.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18366-18378.
- Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
- How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
- Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. (2023). PMC.
- Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online.
- Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry X-Ray Crystallography Facility.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (2025). ResearchGate.
- Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. (2025). AVESİS.
- How to grow crystals for single crystal X-ray diffraction experiments? (2024, December 16). YouTube.
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2025). ResearchGate.
- El-Gaby, M. S. A., et al. (2018). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 23(7), 1649.
- A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. (n.d.). Dalton Transactions.
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Application Notes and Protocols: In Vitro Cytotoxicity Assays for Schiff Base Hydrazones
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Schiff Base Hydrazones
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a fascinating and versatile class of organic compounds first reported by Hugo Schiff in 1864.[1][2] When synthesized through the condensation of hydrazides and aldehydes or ketones, they form Schiff base hydrazones, a subclass that has garnered significant interest in medicinal chemistry.[3][4][5] These compounds are explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and, most notably, anticancer activities.[1][3][6] The biological activity of Schiff base hydrazones is often attributed to their ability to chelate metal ions and interact with various biological macromolecules, including DNA.[2]
The evaluation of the cytotoxic potential of novel Schiff base hydrazones is a critical first step in the drug discovery pipeline.[7] It serves to determine the concentration-dependent effects of these compounds on cell viability and proliferation, providing essential data on their potency and therapeutic window. This guide provides detailed, field-proven protocols for three standard colorimetric cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays, tailored with special considerations for the unique chemical properties of Schiff base hydrazones.
Special Considerations for Schiff Base Hydrazones
Before proceeding with cytotoxicity screening, researchers must address a common challenge associated with Schiff base hydrazones: their limited solubility in aqueous media.
-
Solvent Selection: Most Schiff base hydrazones are sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[8][9] Therefore, stock solutions are typically prepared at a high concentration in 100% DMSO.[8][10]
-
Vehicle Control: It is imperative to ensure that the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5% for DMSO.[8][10] A "vehicle control" (cells treated with the same final concentration of DMSO without the test compound) must be included in every experiment to account for any solvent-induced effects on cell viability.
-
Precipitation: When diluting the DMSO stock solution into aqueous culture medium, the compound may precipitate. It is crucial to visually inspect all dilutions for any signs of precipitation before adding them to the cells. Using a surfactant like Pluronic F-127 or Tween-80 in the assay buffer can sometimes help maintain solubility.[8]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[9] The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Scientific Rationale
This assay is selected for its high throughput, reproducibility, and sensitivity. It provides an indication of mitochondrial health, which is often compromised during apoptosis or necrosis. Because the readout relies on enzymatic activity, it is essential to consider that Schiff base hydrazones, particularly metal complexes, could potentially interfere with the reductase enzymes. Therefore, cross-validation with a different assay, such as the SRB assay which measures total protein content, is highly recommended.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)[9][11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Schiff base hydrazone stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, stored at 4°C, protected from light)[12]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration to seed between 5,000-10,000 cells per well (100 µL) into a 96-well plate.[12] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[12]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the Schiff base hydrazone stock solution in complete culture medium. A common starting range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.
-
Include the following controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells) to subtract background absorbance.
-
-
Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.[12]
-
Measure the absorbance (Optical Density, OD) at a wavelength between 490 nm and 570 nm.[12][13]
-
Data Analysis
-
Correct for Background: Subtract the average OD of the blank wells from all other OD readings.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14][15]
| Parameter | Recommended Value | Source |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [12] |
| Treatment Volume | 100 µL | [12] |
| Incubation Time | 24, 48, or 72 hours | [12] |
| MTT Concentration | 0.5 mg/mL (final) | [12] |
| Solubilization Volume | 150 µL DMSO | [12] |
| Absorbance Wavelength | 490 - 570 nm | [12][13] |
Sulforhodamine B (SRB) Assay: Quantifying Total Protein
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[10] It offers a reliable alternative to metabolic assays and is often used in large-scale drug screening campaigns, including by the National Cancer Institute (NCI).[16]
Scientific Rationale
The principle of the SRB assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[17][18] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. A key advantage of the SRB assay is that it relies on cell fixation, making the endpoint stable and allowing plates to be stored for later analysis.[17] Furthermore, because it does not depend on cellular metabolism, it is less susceptible to interference from compounds that might affect mitochondrial function without being directly cytotoxic.[17]
Experimental Workflow: SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol: SRB Assay
Materials:
-
Items from MTT protocol
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution, 1% (v/v) acetic acid
-
Solubilization solution, 10 mM Tris base (pH 10.5)
Procedure:
-
Cell Seeding and Treatment:
-
Follow Step 1 and Step 2 from the MTT protocol to seed and treat cells with the Schiff base hydrazone compounds.
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate four to five times with 200 µL/well of 1% acetic acid to remove unbound dye.[17] Washing should be done quickly but gently to avoid detaching the cell monolayer.
-
After the final wash, remove as much of the wash solution as possible and allow the plate to air dry completely at room temperature.
-
PAUSE POINT: Dried plates can be stored at room temperature for several weeks if needed.[17]
-
-
Staining:
-
Final Wash and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Air dry the plates again until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.[17]
-
-
Measurement:
Data Analysis
Data analysis for the SRB assay is identical to the MTT assay. Calculate percent viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
| Parameter | Recommended Value | Source |
| Final TCA Concentration | 10% (w/v) | [10][16] |
| Fixation Time | 1 hour at 4°C | [10][16] |
| SRB Staining Time | 30 minutes at RT | [16] |
| Solubilization Volume | 200 µL 10 mM Tris Base | [17] |
| Absorbance Wavelength | ~565 nm | [17] |
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity test that quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[19] It is a direct measure of cytolysis and loss of membrane integrity.
Scientific Rationale
When the cell membrane is compromised—a hallmark of necrosis and late-stage apoptosis—intracellular LDH is released into the culture supernatant.[13][20] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH.[13] An enzyme called diaphorase then uses this NADH to reduce a tetrazolium salt (like INT) into a red formazan product, which can be measured colorimetrically.[13][19] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13] This assay is particularly useful for detecting acute, membrane-disrupting cytotoxic events.
Mechanism: LDH Release and Detection
Caption: Biochemical principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Items from MTT protocol
-
Commercially available LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Stop Solution, and Reaction Mixture/Substrate Mix)
Procedure:
-
Cell Seeding and Treatment:
-
Follow Step 1 and Step 2 from the MTT protocol. It is crucial to set up the following controls in triplicate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with culture medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.
-
Maximum LDH Release Control: Untreated cells that will be lysed with Lysis Buffer before measurement.
-
Culture Medium Background: Wells with medium only (no cells) to correct for LDH present in the serum.[21]
-
-
-
Induction of Maximum Release:
-
About 45 minutes before the end of the treatment incubation, add 10 µL of the kit's 10X Lysis Buffer to the "Maximum LDH Release" control wells.[13] Incubate under standard conditions to ensure complete cell lysis.
-
-
Sample Collection:
-
Enzymatic Reaction:
-
Stopping the Reaction and Measurement:
Data Analysis
-
Correct for Background: Subtract the 680 nm OD from the 490 nm OD for each well. Then, subtract the average corrected OD of the Culture Medium Background from all other values.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
-
Determine IC₅₀: Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC₅₀ value.
| Parameter | Recommended Value | Source |
| Sample Volume | 50 µL supernatant | [13] |
| Reaction Mix Volume | 50 µL | [13] |
| Incubation Time | 20-30 minutes at RT | [13][21] |
| Stop Solution Volume | 50 µL | [13] |
| Absorbance Wavelength | 490 nm (Ref: 680 nm) | [13] |
Conclusion
The MTT, SRB, and LDH assays are robust, reliable, and accessible methods for determining the in vitro cytotoxicity of novel Schiff base hydrazones. Each assay provides a unique perspective on the compound's effect—metabolic activity (MTT), cell mass (SRB), or membrane integrity (LDH). Due to the chemical nature of Schiff base hydrazones, particularly their potential for redox activity or poor solubility, it is highly advisable to screen compounds using at least two different methods (e.g., MTT and SRB) to validate the results. Careful attention to controls, especially the vehicle control, is paramount for generating trustworthy and publishable data that will guide future drug development efforts.
References
-
Al-Ostoot, F.H., et al. (2020). Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. RSC Advances. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]
-
O'Sullivan, J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. bio-protocol. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
ResearchGate. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?. Available at: [Link]
-
Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available at: [Link]
-
Singh, S., et al. (2023). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. ACS Omega. Available at: [Link]
-
Science.gov. (n.d.). hydrazone schiff base: Topics. Available at: [Link]
-
Aroua, L. M., et al. (2024). Schiff bases performance and challenge: Chemical synthesis and current state of biological activities. Egypt. J. Chem.. Available at: [Link]
-
Manivannan, R., et al. (2018). In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. Scientific Reports. Available at: [Link]
-
Georgieva, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules. Available at: [Link]
-
Gaber, M., et al. (2022). Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. Journal of Molecular Structure. Available at: [Link]
-
Jarząb, M., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. Available at: [Link]
-
Musikavanhu, B., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors. Available at: [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]
-
de Oliveira, C.R., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Available at: [Link]
-
Dr. Shomu's Biology. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]
-
de Oliveira, C.R., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. Available at: [Link]
-
Al-Masoudi, W.A., & Ibraheem, H.H. (2022). Physical Properties and Phase solubility Studies of Sulfadiazine Schiff Bases Inclusion Complexes with β-Cyclodextrine. Trade Science Inc.. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for N'-(4-Chlorobenzylidene)acetohydrazide
Abstract & Introduction
N'-(4-Chlorobenzylidene)acetohydrazide is a synthetic hydrazone Schiff base formed by the condensation of 4-chlorobenzaldehyde and acetohydrazide. This compound class is of significant interest in medicinal chemistry due to the presence of the azomethine spacer (-HC=N-NH-), which acts as a versatile pharmacophore and metal-chelating agent.[1]
While exhibiting promising antimicrobial, antitubercular, and anticancer potential, the physicochemical properties of this compound—specifically its lipophilicity and potential for hydrolysis—present unique challenges in in vitro testing. Standard aqueous protocols often yield inconsistent results due to compound precipitation or solvent toxicity.
This Application Note provides a rigorous, optimized Broth Microdilution protocol (based on CLSI M07-A10 guidelines) specifically tailored for this compound. It addresses solubility limits, solvent compatibility, and the use of resazurin (Alamar Blue) to mitigate reading errors caused by compound turbidity.
Material Science & Compound Handling[1]
Physicochemical Profile[2]
-
Molecular Formula:
-
Solubility: Poorly soluble in water/buffer. Soluble in DMSO (Dimethyl Sulfoxide) and DMF.
-
Stability: The imine (C=N) bond is susceptible to hydrolysis in highly acidic environments. Maintain neutral pH (7.2–7.4) in test media.
Stock Solution Preparation (Critical)
Objective: Create a stable stock that prevents "crashing out" (precipitation) upon dilution into the aqueous growth medium.
-
Primary Solvent: 100% DMSO (Analytical Grade).
-
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.
-
Calculation: Weigh 10 mg of powder; dissolve in 1 mL DMSO. Vortex for 30 seconds.
-
Visual Check: Ensure the solution is perfectly clear. If hazy, sonicate for 5 minutes at 40 kHz.
-
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.
Solvent Tolerance Limits
Bacteria are sensitive to DMSO. The final concentration of DMSO in the test well must not inhibit bacterial growth itself.
-
Gram-Negative (e.g., E. coli): Max 2.5% v/v DMSO.
-
Gram-Positive (e.g., S. aureus): Max 1.0% v/v DMSO.
-
Target Final Solvent Concentration: < 1% is the gold standard to ensure data validity.
Experimental Protocol: Broth Microdilution
Standard: Adapted from CLSI M07-A10 [1].
Workflow Visualization
Step-by-Step Methodology
Phase A: Media Preparation
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The cations (
Phase B: Compound Dilution (The "2x" Method)
To achieve a final test range of 64 µg/mL to 0.125 µg/mL, prepare "2x" concentrations so that adding the inoculum (1:1 ratio) results in the correct final concentration.
-
Intermediate Stock: Dilute the 10 mg/mL Master Stock 1:100 in CAMHB to get 100 µg/mL (contains 1% DMSO).
-
Serial Dilution: Use a sterile reservoir or deep-well block.
-
Dispense 1 mL CAMHB into tubes 2–10.
-
Dispense 2 mL of the 100 µg/mL Intermediate Stock into tube 1.
-
Transfer 1 mL from tube 1 to tube 2, mix, and repeat down the line.
-
Result: You now have a gradient from 100 µg/mL down to ~0.2 µg/mL (all at 2x desired final conc).
-
Phase C: Inoculum Preparation
-
Select 3-5 colonies from a fresh agar plate (<24h old).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Critical Dilution: Dilute this suspension 1:100 in CAMHB.
-
Final concentration:
CFU/mL. -
When 100 µL of this is added to 100 µL of compound, the final test density is the required
CFU/mL .
-
Phase D: Plating (96-Well Flat Bottom)
| Column | Content | Volume | Final State |
| 1-10 | Test Compound (Serial Dilution) | 100 µL | 50 µg/mL |
| 11 | Growth Control (Media + DMSO) | 100 µL | Bacteria + Solvent (No Drug) |
| 12 | Sterility Control (Media only) | 100 µL | No Bacteria, No Drug |
Add 100 µL of the diluted Inoculum to columns 1–11. Add 100 µL sterile media to column 12.
Phase E: Incubation
-
Seal plate with breathable film (parafilm can cause hypoxia).
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Data Analysis & Interpretation
Resazurin Assay (Recommended)
Because this compound is a precipitate risk, visual turbidity reading is unreliable.
-
Prepare 0.01% Resazurin solution (sterile filtered).
-
Add 30 µL to each well after incubation.
-
Incubate for 1–2 hours.
-
Interpretation:
-
Blue/Purple: No Growth (Inhibition). Resazurin (oxidized) remains.
-
Pink/Colorless: Growth. Resorufin (reduced) formed by metabolic activity.
-
MIC Definition: The lowest concentration well that remains Blue .
-
Interpreting "Skipped Wells"
If you observe growth at 16 µg/mL, no growth at 8 µg/mL, and growth at 4 µg/mL, this is a "skipped well."
-
Cause: Likely precipitation of the Schiff base at 8 µg/mL, creating a false "clear" well, or pipetting error.
-
Action: The test is invalid. Repeat with vigorous mixing during serial dilution.
Mechanism of Action (Scientific Grounding)
The antimicrobial activity of this compound is attributed to two primary mechanisms, heavily influenced by the azomethine linkage.
Metal Chelation & Enzyme Inhibition
The nitrogen atoms of the azomethine group (-N=CH-) and the carbonyl oxygen act as ligands. They chelate transition metal ions (Fe²⁺, Cu²⁺, Zn²⁺) essential for bacterial metalloproteins [2].
Membrane Disruption
The lipophilic 4-chlorophenyl moiety facilitates penetration through the lipid bilayer of the bacterial cell wall. Once inside, the compound interferes with respiratory enzymatic pathways.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitate in wells | Compound insolubility in aqueous media. | Reduce max concentration; ensure DMSO <1%; warm media to 37°C before mixing. |
| Growth in Sterility Control | Contaminated reagents or technique. | Discard all stocks; use fresh sterile tips and reservoirs. |
| MIC > 64 µg/mL | Compound inactive or resistance. | Verify compound structure (NMR/IR) to ensure no hydrolysis occurred during storage. |
| Pink color in all wells | Inoculum density too high. | Check 0.5 McFarland standard; ensure 1:100 dilution step was performed. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[5][6] CLSI document M07-A10.[4][5] Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Mala, G. A., et al. (2024).[7] Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde: Synthesis, Characterization, and Activity Assessment. Arid-zone Journal of Basic & Applied Research. [Link]
-
Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[8][9] Molecules, 26(19), 5768. [Link]
-
Swebocki, T., et al. (2023).[6] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[6] Protocols.io.[6] [Link][6]
Sources
- 1. This compound Research Chemical [benchchem.com]
- 2. PubChemLite - N'-(4-chlorobenzylidene)-2-(1-naphthyloxy)acetohydrazide (C19H15ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - N'-(4-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide (C19H15ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. food.dtu.dk [food.dtu.dk]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. protocols.io [protocols.io]
- 7. azjournalbar.com [azjournalbar.com]
- 8. mdpi.com [mdpi.com]
- 9. discoveryjournals.org [discoveryjournals.org]
Application Notes & Protocols: A Guide to Molecular Docking of Hydrazone Derivatives with Urease Enzyme
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This reaction is pivotal in various biological processes, but its overactivity is implicated in several pathological conditions. In agriculture, the rapid breakdown of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss and environmental pollution. In human health, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the development of gastritis, peptic ulcers, and even gastric cancer.[3] Therefore, the inhibition of urease activity is a critical therapeutic and environmental goal. Hydrazone derivatives have emerged as a promising class of urease inhibitors, and understanding their interaction with the enzyme at a molecular level is crucial for the rational design of more potent and specific inhibitors.[4][5][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This guide provides a detailed protocol for preparing and performing molecular docking studies to investigate the interaction between hydrazone-based ligands and the urease enzyme, tailored for researchers, scientists, and professionals in drug development.
Part 1: Foundational Knowledge and Pre-Docking Considerations
Understanding the Urease Target
The catalytic core of urease is a bi-nickel center located within the alpha subunit of the enzyme.[1][9] The coordination of these nickel ions by specific amino acid residues, including a carbamylated lysine, is essential for its catalytic activity.[1][9] For docking studies, it is imperative to select a high-resolution crystal structure of urease. The Protein Data Bank (PDB) is the primary repository for these structures.
| PDB ID | Organism | Resolution (Å) | Notes |
| 2KAU | Klebsiella aerogenes | 2.20 | Crystal structure of native urease.[9] |
| 6QDY | Sporosarcina pasteurii | 1.42 | Structure in complex with the substrate urea.[10] |
| 2UBP | Bacillus pasteurii | 2.00 | Native urease structure.[11] |
| 4H9M | Canavalia ensiformis (Jack Bean) | 1.52 | Holo structure bound to acetohydroxamic acid, a known inhibitor.[12][13] |
Note: The choice of PDB structure can influence the docking results. For inhibitor studies, using a structure with a co-crystallized ligand (a holo structure) can be advantageous for defining the binding site.
Overview of the Molecular Docking Workflow
The molecular docking process can be systematically broken down into four key stages: protein preparation, ligand preparation, the docking simulation, and subsequent analysis and validation. Each step is critical for obtaining meaningful and reliable results.
Caption: A high-level overview of the molecular docking workflow.
Part 2: Detailed Protocols for Hydrazone-Urease Docking
Protocol 1: Urease Enzyme Preparation
Objective: To prepare the urease protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning appropriate charges.
Rationale: Raw PDB files often contain water molecules, co-solvents, and multiple protein chains that are not part of the catalytic unit. These need to be removed to simplify the system. Hydrogen atoms are typically not resolved in X-ray crystallography but are crucial for defining the hydrogen-bonding network. Correct protonation states and atomic charges are essential for the accurate calculation of interaction energies.
Materials:
-
A computer with a molecular modeling software package installed (e.g., AutoDock Tools, Schrödinger Maestro, MOE).[3][14][15]
-
A PDB file of the urease enzyme (e.g., 4H9M).
Step-by-Step Methodology:
-
Load the PDB Structure: Import the downloaded PDB file into your chosen molecular modeling software.
-
Clean the Protein Structure:
-
Remove all water molecules and any co-solvents or ions not essential for catalysis.
-
Retain the nickel ions in the active site as they are critical for urease function.
-
If the biological unit is a multimer, select a single catalytic unit for the docking study to reduce computational expense.[12]
-
-
Add Hydrogen Atoms: Use the software's tools to add hydrogen atoms to the protein. This is a critical step for defining the hydrogen bond donors and acceptors.
-
Assign Charges: Assign appropriate atomic charges to all atoms in the protein. The Kollman charge model is a common choice for proteins in many docking programs.[16]
-
Define the Binding Site (Grid Generation):
-
Identify the active site of the urease enzyme. If a co-crystallized ligand is present, its location can be used to define the center of the binding pocket.
-
Define a "grid box" that encompasses the entire active site. This box defines the search space for the ligand during the docking simulation. The size of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
Caption: Step-by-step workflow for preparing the urease enzyme for docking.
Protocol 2: Hydrazone Ligand Preparation
Objective: To generate a 3D structure of the hydrazone ligand, assign correct atom types and charges, and define its rotatable bonds.
Rationale: The starting point for a ligand is often a 2D drawing or a SMILES string. This needs to be converted into a low-energy 3D conformation. Correct atom types and charges are necessary for the scoring function to accurately calculate interaction energies. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site.
Materials:
-
A 2D structure or SMILES string of the hydrazone derivative.
-
A chemical drawing software (e.g., ChemDraw) and a molecular modeling package.
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the 2D chemical structure of the hydrazone ligand using a chemical drawing tool.
-
Convert to 3D: Import the 2D structure into your molecular modeling software and convert it to a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field such as MMFF94.[17]
-
Assign Charges: Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is commonly used for small molecules.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This will allow for conformational flexibility during the docking process. The software will typically do this automatically, but it is good practice to verify the selections.
Caption: A streamlined workflow for the preparation of hydrazone ligands.
Protocol 3: Performing the Molecular Docking Simulation
Objective: To run the docking algorithm to predict the binding poses and affinities of the hydrazone ligand with the urease enzyme.
Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site and uses a scoring function to estimate the binding affinity for each pose.
Materials:
Step-by-Step Methodology:
-
Set Up the Docking Run:
-
Load the prepared protein and ligand files into the docking software.
-
Specify the coordinates of the grid box that defines the binding site.
-
Choose the docking algorithm and its parameters. For example, in AutoDock Vina, you can specify the exhaustiveness of the search.
-
-
Run the Docking Simulation: Execute the docking run. The time required will depend on the complexity of the ligand and the exhaustiveness of the search.
-
Output Generation: The software will generate a set of possible binding poses for the ligand, each with a corresponding docking score.
| Docking Software | Algorithm Type | Scoring Function | Key Features |
| AutoDock Vina | Gradient-optimization | Empirical | Fast and widely used, open-source.[14] |
| GOLD | Genetic Algorithm | ChemScore, GoldScore, etc. | High accuracy, considers protein flexibility.[18] |
| Glide (Schrödinger) | Hierarchical filters | GlideScore | High-throughput virtual screening capabilities.[7] |
Part 3: Post-Docking Analysis and Validation
Protocol 4: Analysis of Docking Results
Objective: To analyze the docking results to identify the most likely binding pose and understand the key molecular interactions.
Rationale: The docking score provides a quantitative estimate of binding affinity, but it is crucial to visually inspect the binding poses and analyze the interactions to ensure they are chemically and biologically plausible.
Step-by-Step Methodology:
-
Rank the Poses: The output of the docking simulation will be a series of ligand poses ranked by their docking score. The more negative the score, the stronger the predicted binding affinity.[19][20]
-
Visualize the Best-Scored Pose: Load the protein-ligand complex of the top-ranked pose into a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Analyze Molecular Interactions:
-
Identify and analyze the key interactions between the hydrazone ligand and the active site residues of urease.
-
Look for hydrogen bonds, hydrophobic interactions, and any interactions with the nickel ions in the active site.
-
The interaction of the hydrazone moiety with the bi-nickel center is often a key determinant of inhibitory activity.[5]
-
| Docking Score (kcal/mol) | General Interpretation |
| < -10 | Strong binding affinity |
| -7 to -9 | Moderate binding affinity |
| > -6 | Weak binding affinity |
| Note: These are general guidelines, and the interpretation can vary between different scoring functions. It is important to compare the scores of your test compounds to that of a known inhibitor (positive control).[19] |
Protocol 5: Validation of Docking Results
Objective: To validate the docking protocol and ensure the reliability of the obtained results.
Rationale: Docking simulations are predictive models and their accuracy can be influenced by many factors. Validation is a critical step to build confidence in the results.
Step-by-Step Methodology:
-
Re-docking of a Co-crystallized Ligand:
-
If a holo-structure of urease was used, extract the co-crystallized ligand and re-dock it into the binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[21][22]
-
-
Docking of Known Inhibitors and Decoys:
-
Dock a set of known urease inhibitors and a set of "decoy" molecules (molecules that are structurally similar to the inhibitors but are known to be inactive).
-
A good docking protocol should be able to distinguish between active and inactive compounds, with the active compounds generally receiving better docking scores.[22]
-
-
Correlation with Experimental Data:
Caption: A comprehensive workflow for the validation of the molecular docking protocol.
Conclusion
Molecular docking is an invaluable tool in the study of enzyme-inhibitor interactions. By following the detailed protocols outlined in this guide, researchers can gain significant insights into how hydrazone derivatives bind to and inhibit the urease enzyme. This knowledge is fundamental for the structure-based design of novel, more effective urease inhibitors for applications in medicine and agriculture.
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Mazzei, L., Cianci, M., Benini, S., Ciurli, S. (2019). The Structure of the Elusive Urease-Urea Complex Unveils the Mechanism of a Paradigmatic Nickel-Dependent Enzyme. Angewandte Chemie International Edition, 58(51), 18493-18497. [Link]
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Benini, S., Rypniewski, W.R., Wilson, K.S., Miletti, S., Ciurli, S., Mangani, S. (1999). A new proposal for urease mechanism based on the crystal structures of the native and inhibited enzyme from Bacillus pasteurii: why urea hydrolysis costs two nickels. Structure, 7(2), 205-216. [Link]
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Konieczna, E., Zarnowiec, P., Kwinkowski, M., Kolesinska, B., Fraczyk, J., Kaminski, Z., Kaca, W. (2012). Bacterial urease and its role in long-lasting human diseases. Current Protein & Peptide Science, 13(8), 789-806. [Link]
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Khan, I., et al. (2024). Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold. Chemistry & Biodiversity, e202402096. [Link]
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Channar, P. A., et al. (2021). Hydrazine clubbed 1,3-thiazoles as potent urease inhibitors: design, synthesis and molecular docking studies. Molecular Diversity, 25(2), 787–799. [Link]
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Mazzei, L., Musiani, F., & Ciurli, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 829–845. [Link]
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Marrero-Ponce, Y., et al. (2021). Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening. ResearchGate. [Link]
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Saleem, M., et al. (2022). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Molecules, 27(19), 6296. [Link]
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Marrero-Ponce, Y., et al. (2021). Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening. International Journal of Molecular Sciences, 22(9), 4811. [Link]
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CCDC. (n.d.). Protein–Ligand Docking with GOLD. [Link]
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De Luca, L., et al. (2021). Targeting the Protein Tunnels of the Urease Accessory Complex: A Theoretical Investigation. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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Al-Ostoot, F. H., et al. (2022). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 27(15), 4801. [Link]
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Follmer, C. (2018). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research, 13, 31–41. [Link]
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Al-Majid, A. M., et al. (2020). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules, 25(16), 3632. [Link]
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Mohamed, G. G., et al. (2019). Synthesis, molecular docking and computational studies of novel hydrazone complexes. Journal of Molecular Structure, 1196, 737–748. [Link]
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Saleem, M., et al. (2022). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. ResearchGate. [Link]
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Application Notes and Protocols: A Green Chemistry Approach to Microwave-Assisted Acetohydrazide Synthesis
Introduction: Accelerating Drug Discovery with Green, Microwave-Assisted Synthesis
In the fast-paced world of drug discovery and development, the rapid and efficient synthesis of novel molecular entities is paramount. Acetohydrazides and their derivatives represent a critical class of compounds, forming the backbone of numerous pharmaceuticals, including the antitubercular agent isoniazid.[1] Traditional methods for their synthesis, however, often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the development pipeline and posing environmental concerns.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry to offer a sustainable and efficient alternative.[4] By directly heating polar molecules within a reaction mixture, microwave irradiation dramatically reduces reaction times from hours to mere minutes, often leading to cleaner reactions, higher yields, and a significant reduction in solvent use.[2][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of acetohydrazides, grounded in mechanistic understanding and field-proven insights.
The Science Behind Microwave-Assisted Synthesis
The remarkable efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5][6] This volumetric and instantaneous heating leads to a rapid rise in temperature, accelerating reaction rates.[7] The choice of solvent is crucial, as polar solvents like ethanol and water absorb microwave energy efficiently, while non-polar solvents are transparent to it.[2][7] This property can be leveraged for selective heating and to conduct reactions under solvent-free conditions, a key tenet of green chemistry.[2][8]
Reaction Mechanisms: The Formation of the Hydrazide Bond
The synthesis of acetohydrazides, at its core, is a nucleophilic acyl substitution reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of a carboxylic acid or its ester derivative. Microwave irradiation significantly accelerates this process.
From Esters: A Two-Step Nucleophilic Acyl Substitution
The reaction of an ester with hydrazine hydrate proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxy group (-OR) as a leaving group to yield the acetohydrazide.
Caption: Mechanism of acetohydrazide synthesis from a carboxylic acid.
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
The advantages of microwave-assisted synthesis over conventional heating methods are stark, particularly in the context of green chemistry.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | Hours to days | Minutes | [9][10] |
| Yield | Moderate to good | Good to excellent | [3][9][10] |
| Solvent Usage | Often requires large volumes of organic solvents | Can be performed with minimal solvent or solvent-free | [2][8][11] |
| Energy Consumption | High, due to prolonged heating | Low, due to rapid and targeted heating | [2][4] |
| Byproducts | More potential for side reactions and thermal decomposition | Cleaner reactions with fewer byproducts | [2][6] |
| Process | Often multi-step (e.g., esterification then hydrazinolysis) | Can be a one-pot synthesis from carboxylic acids | [3][9] |
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific substrate and available microwave instrumentation.
Protocol 1: Microwave-Assisted Synthesis of Benzohydrazide from Methyl Benzoate
This protocol details the synthesis of benzohydrazide from its corresponding ester.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
In a 10 mL microwave synthesis vial, combine methyl benzoate (1.0 mmol, 136 mg), hydrazine hydrate (2.0 mmol, 125 mg), and ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the product in a vacuum oven.
Protocol 2: Solvent-Free, Microwave-Assisted Synthesis of Fenamic Acid Hydrazides from Fenamic Acids
This protocol exemplifies a green, one-pot synthesis directly from a carboxylic acid without the use of an organic solvent. [9] Materials:
-
Fenamic acid (e.g., Mefenamic acid)
-
Hydrazine hydrate (98%)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
Place the fenamic acid (1.0 mmol) and hydrazine hydrate (1.2 mmol) directly into a 10 mL microwave synthesis vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling to room temperature, add cold water (5 mL) to the vial.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure fenamic acid hydrazide.
Work-Up and Purification
Proper work-up and purification are critical to obtaining a high-purity product.
-
Quenching and Precipitation: After the reaction, cooling the mixture in an ice bath often induces precipitation of the hydrazide product. [12]2. Filtration: The solid product is typically collected by vacuum filtration using a Büchner funnel. [12]3. Washing: Washing the collected solid with a small amount of a cold solvent in which the product is sparingly soluble (e.g., cold ethanol or water) helps to remove impurities. [12]4. Recrystallization: For higher purity, recrystallization is the preferred method. A minimal amount of a hot solvent (e.g., ethanol) is used to dissolve the crude product, and the solution is then allowed to cool slowly to form crystals. [12]5. Drying: The purified product should be dried under vacuum to remove any residual solvent.
Safety Considerations in Microwave Synthesis
While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.
-
Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis. [13]Laboratory-grade microwave reactors are designed with safety features to handle high pressures and temperatures and to contain potential explosions. [13]* Pressure and Temperature Monitoring: Always use sealed vessels designed for microwave synthesis and monitor the internal pressure and temperature throughout the reaction. [14]* Solvent Choice: Be aware of the properties of the solvents used. Highly volatile solvents can generate significant pressure at elevated temperatures. [15]* Exothermic Reactions: Exercise caution with potentially explosive or highly exothermic reactions. Start with small-scale reactions and gradually increase the scale.
-
Proper Training: Ensure all users are thoroughly trained on the operation of the microwave reactor and are aware of the potential hazards. [13]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid method for the preparation of acetohydrazides and other valuable pharmaceutical intermediates. By embracing this technology, researchers can accelerate the drug discovery process, reduce environmental impact, and contribute to the development of a more sustainable chemical industry. The protocols and insights provided in this guide are intended to empower scientists to harness the full potential of microwave-assisted synthesis in their research endeavors.
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Ali, M. A., & Siddiqui, S. M. A. (2013). Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent. Journal of Saudi Chemical Society, 17(1), 107-112. [Link]
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Suryavanshi, P. A., & Piste, P. B. (2012). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. E-Journal of Chemistry, 9(3), 1345-1349. [Link]
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Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 1-6. [Link]
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Peng, Y., & Song, G. (2003). An Efficient Microwave-Assisted One-Pot Conversion of Carboxylic Acids into Hydrazides. Journal of Chemical Research, 2003(12), 768-769. [Link]
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Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 834-839. [Link]
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Saha, A., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B, 49B(4), 526-531. [Link]
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Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Reactions. In Organic Syntheses (Vol. 84, p. 11). [Link]
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Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 1-6. [Link]
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Jayachitra, G., & Manjula, S. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 320-325. [Link]
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Mali, N. S., & Chakole, D. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c313-c322. [Link]
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Preparation of Metal Complexes Using N'-(4-Chlorobenzylidene)acetohydrazide Ligand: An Application and Protocol Guide for Researchers
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration into the synthesis and application of metal complexes featuring the N'-(4-Chlorobenzylidene)acetohydrazide ligand. This document provides not only step-by-step protocols but also the scientific rationale behind the experimental procedures, ensuring a deep understanding of the coordination chemistry involved.
Introduction: The Significance of Hydrazone Ligands in Coordination Chemistry
Hydrazones, characterized by the >C=N-NH-C(=O)- functional group, are a versatile class of Schiff base ligands. Their ability to chelate with a wide array of metal ions through the azomethine nitrogen and carbonyl oxygen atoms makes them particularly valuable in the field of coordination chemistry. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation theory. This enhancement can be due to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the stabilization of the metal ion in a biologically active oxidation state. These properties have led to extensive research into their potential as therapeutic agents, including antibacterial, antifungal, and anticancer drugs.
The this compound ligand, with its chlorine-substituted aromatic ring, offers a unique electronic and steric profile that can influence the geometry, stability, and ultimately, the reactivity of its metal complexes. This guide will provide the necessary protocols to synthesize this ligand and subsequently use it to prepare novel metal complexes for further investigation.
Part 1: Synthesis of the Ligand - this compound
The synthesis of this compound is a straightforward condensation reaction between acetohydrazide and 4-chlorobenzaldehyde. This reaction is typically acid-catalyzed and proceeds with high yield.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and facilitates the removal of the water byproduct upon refluxing, driving the equilibrium towards the product.
-
Catalyst: A few drops of a strong acid, such as glacial acetic acid or sulfuric acid, are used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the hydrazide.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.
Detailed Experimental Protocol for Ligand Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve acetohydrazide (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve 4-chlorobenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol.
-
Reaction Setup: To the ethanolic solution of acetohydrazide, add the 4-chlorobenzaldehyde solution with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl₂.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
Expected Characterization Data for the Ligand:
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is indicative of purity. |
| FTIR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch), ~1610 (C=N stretch), ~830 (para-substituted C-H bend) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -NH), ~8.1 (s, 1H, -N=CH), ~7.8-7.4 (m, 4H, Ar-H), ~2.2 (s, 3H, -CH₃)[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-170 (C=O), ~145 (N=C), ~136 (C-Cl), ~128-135 (Aromatic C), ~21 (-CH₃)[1] |
Part 2: General Protocol for the Preparation of Metal Complexes
The this compound ligand can coordinate with a variety of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes. The following is a general procedure that can be adapted for different metal salts.
Causality Behind Experimental Choices:
-
Metal Salts: Metal chlorides, sulfates, or acetates are commonly used as they are generally soluble in the reaction solvent.
-
Stoichiometry: The metal-to-ligand molar ratio is a critical parameter that determines the structure of the resulting complex. Common ratios are 1:1 and 1:2. The optimal ratio should be determined experimentally.
-
Solvent: Ethanol or methanol are often suitable solvents. In some cases, a co-solvent like DMF or DMSO may be necessary to dissolve the reactants.
-
pH Adjustment: The coordination of the ligand can be pH-dependent. In some cases, the addition of a base (e.g., triethylamine) may be required to deprotonate the ligand and facilitate coordination.
-
Reflux: As with the ligand synthesis, heating is often necessary to promote the complexation reaction.
Detailed Experimental Protocol for Metal Complex Synthesis:
-
Ligand Solution: Dissolve the synthesized this compound ligand (e.g., 2.0 mmol) in hot ethanol (30 mL).
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., CoCl₂·6H₂O, 1.0 mmol for a 1:2 metal:ligand ratio) in ethanol (20 mL).
-
Reaction: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture under reflux for 4-6 hours. A change in color and the formation of a precipitate usually indicates the formation of the complex.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the product with cold ethanol to remove any unreacted ligand or metal salt.
-
Drying: Dry the final complex in a vacuum oven at an appropriate temperature.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Part 3: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.
Key Analytical Techniques and Expected Observations:
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.
-
FTIR Spectroscopy: Comparison of the ligand's and the complex's FTIR spectra is crucial.
-
The C=O stretching vibration (~1670 cm⁻¹) is expected to shift to a lower frequency upon coordination to the metal ion, indicating the involvement of the carbonyl oxygen in bonding.
-
The C=N stretching vibration (~1610 cm⁻¹) may also shift, indicating coordination of the azomethine nitrogen.
-
The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.
-
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands, which are absent in the free ligand, is a clear indication of complex formation.
-
Magnetic Susceptibility Measurements: This technique helps to determine the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) by measuring the number of unpaired electrons.
-
Molar Conductivity Measurements: Measuring the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) helps to determine whether the anions (e.g., chloride) are coordinated to the metal ion or are present as counter-ions.[2]
-
Mass Spectrometry: This provides the molecular weight of the complex, further confirming its composition.
-
¹H NMR Spectroscopy (for diamagnetic complexes): For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the coordination of the ligand. The -NH proton signal is often observed to shift or disappear upon complexation, indicating its involvement in bonding (potentially through deprotonation and enolization).[3]
Illustrative Data for a Representative Metal Complex (e.g., Co(II) complex):
| Property | Observation | Inference |
| Color | Change from white (ligand) to a colored compound (e.g., pink or blue) | Formation of a Co(II) complex |
| Molar Conductivity (in DMF) | Low value | Non-electrolytic nature, suggesting anions are coordinated |
| Magnetic Moment (B.M.) | ~4.3 - 5.2 | High-spin octahedral Co(II) complex |
| FTIR (Δν, cm⁻¹) | ν(C=O) shifts to lower frequency, ν(C=N) shifts, new ν(M-O) and ν(M-N) bands appear | Coordination through carbonyl oxygen and azomethine nitrogen |
| UV-Vis (λ_max, nm) | Appearance of d-d transition bands | Confirms complex formation and provides information on geometry |
Part 4: Potential Applications and Future Directions
Metal complexes of hydrazone ligands are widely investigated for their potential biological applications. The prepared this compound complexes can be screened for their in vitro antibacterial, antifungal, and anticancer activities. The presence of the chloro-substituent may enhance these properties.
Further research could involve:
-
Synthesizing a series of complexes with different metal ions to study the effect of the metal on biological activity.
-
Varying the substituents on the aldehyde or hydrazide moiety to tune the electronic and steric properties of the ligand and, consequently, the properties of the metal complexes.
-
Performing detailed mechanistic studies to understand the mode of action of the biologically active complexes.
-
Investigating the catalytic potential of these complexes in various organic transformations.
By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently synthesize and characterize novel metal complexes based on the this compound ligand, paving the way for new discoveries in medicinal and materials science.
References
-
Abdullah, K. T., Etheb, A. M., Majeed, W. H., Al-Janabi, A. S. M., & Hussien, N. J. (n.d.). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. IDEAS/RePEc. Retrieved from [Link]
-
El-saied, F. A., Shakdofa, M. M. E., & Al-Hakimi, A. N. (2020). Transition metal complexes derived from N′‐(4‐fluorobenzylidene)‐2‐(quinolin‐2‐yloxy) acetohydrazide: Synthesis, structural characterization, and biocidal evaluation. Applied Organometallic Chemistry, 35(1), e5898. Retrieved from [Link]
-
Hefni, T., El-Sattar, N. E. A., & Al-hussain, S. A. (2023). Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 793–799. Retrieved from [Link]
-
Ibrahim, H. K., & Fathil, M. H. (2011). N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2847. Retrieved from [Link]
-
Mahmood, T. H., Hassan, E. A., & Mubark, L. A. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- A kind of preparation method of acethydrazide. (n.d.). Google Patents.
- The synthetic method of acethydrazide. (n.d.). Google Patents.
-
El-saied, F. A., Shakdofa, M. M. E., & Al-Hakimi, A. N. (2020). Transition metal complexes derived from N′‐(4‐fluorobenzylidene)‐2‐(quinolin‐2‐yloxy) acetohydrazide: Synthesis, structural characterization, and biocidal evaluation. DOI. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving yield of acid-catalyzed hydrazone condensation reactions
Ticket ID: HYD-OPT-2024 Subject: Improving Yield and Kinetics of Acid-Catalyzed Hydrazone Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Hydrazone formation is a reversible condensation between a carbonyl (aldehyde/ketone) and a hydrazine/hydrazide.[1][2] While theoretically simple, high-yield synthesis is often thwarted by two competing factors: pH-dependent kinetics (the "bell-shaped" rate profile) and thermodynamic equilibrium (hydrolysis sensitivity).
This guide moves beyond basic textbook procedures to address the mechanistic bottlenecks encountered in drug discovery and bioconjugation.
Part 1: The Mechanistic Paradox (pH Control)
To optimize yield, you must first optimize the rate. Hydrazone formation is subject to general acid catalysis, but it follows a non-intuitive rate law established by Jencks and Cordes.
The "Goldilocks" Zone
The reaction proceeds in two steps:
-
Nucleophilic Attack: The hydrazine attacks the carbonyl to form a hemiaminal intermediate. This requires a free (unprotonated) hydrazine nucleophile.
-
Dehydration: The hemiaminal eliminates water to form the double bond. This step is acid-catalyzed.[3][4]
-
If pH is too low (< 3): The hydrazine is fully protonated (
) and loses nucleophilicity. The reaction stalls at Step 1. -
If pH is too high (> 6): There is insufficient acid to protonate the hemiaminal hydroxyl group. The reaction stalls at Step 2.
-
Optimal Window: pH 4.5 – 5.5 .
Visualizing the Mechanism
The following diagram illustrates the pathway and the specific role of aniline as a nucleophilic catalyst (discussed in Part 3).
Figure 1: Dual pathway showing standard acid catalysis vs. aniline-mediated nucleophilic catalysis.
Part 2: Breaking the Equilibrium (Thermodynamics)
Even with perfect pH, the presence of water will drive the equilibrium back toward the starting materials (hydrolysis).
Water Removal Strategies
| Method | Suitability | Technical Note |
| Molecular Sieves (3A) | Best Overall | Use 3A (not 4A) to avoid trapping small hydrazines. Activate at 300°C before use. |
| Dean-Stark Trap | Scale > 5g | Only for robust substrates stable at reflux (toluene/benzene). |
| Chemical Scavengers | Sensitive Scale | Triethyl orthoformate (TEOF) can be used as a solvent/co-solvent to consume water chemically. |
| Azeotropic Distillation | Volatile Solvents | Ethanol/Toluene mixtures allow water removal at lower boiling points than pure toluene. |
Part 3: Advanced Protocols
Protocol A: Standard Acid-Catalyzed (General Purpose)
Best for: Stable aromatic aldehydes and ketones.
-
Solvent: Dissolve carbonyl substrate (1.0 equiv) in absolute ethanol (0.1 M concentration).
-
Catalyst: Add Glacial Acetic Acid (5-10 mol%).
-
Check: Verify pH is ~4-5 using wet pH paper.
-
-
Reagent: Add Hydrazine/Hydrazide (1.1 – 1.2 equiv).
-
Desiccant: Add activated 3A Molecular Sieves (approx. 100 mg per mmol substrate).
-
Reaction: Stir at room temperature (or mild reflux 60°C) for 2–12 hours.
-
Workup: Filter off sieves. Cool to 0°C. If product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize.
Protocol B: Nucleophilic Catalysis (The Aniline Method)
Best for: Bioconjugation, dilute conditions, or unreactive ketones. Mechanism: Aniline forms a highly reactive Schiff base with the carbonyl, which then undergoes rapid transimination with the hydrazine (Dirksen & Dawson, 2008).
-
Buffer: Prepare 100 mM Phosphate Buffer (pH 6.0 – 7.0).
-
Catalyst: Add Aniline (or p-phenylenediamine for faster rates) to a concentration of 10–100 mM.
-
Reaction: Mix Carbonyl and Hydrazine in the buffered catalyst solution.
-
Note: This method is effective even in the presence of water, as the kinetic acceleration outcompetes the hydrolysis rate initially.
Part 4: Troubleshooting & Diagnostics
Interactive Troubleshooting Tree
Follow this logic flow to diagnose low yields.
Figure 2: Decision matrix for diagnosing reaction failure.
Frequently Asked Questions (FAQ)
Q: My product decomposes on the silica column. What is happening? A: Hydrazones are acid-sensitive. Standard silica gel is slightly acidic (pH 4-5) and can catalyze hydrolysis during purification.
-
Solution: Use Neutral Alumina or pretreat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample.
Q: I see two spots on TLC that merge after isolation. Is my product impure? A: Likely not. Hydrazones possess a C=N double bond and often exist as E/Z geometric isomers . These isomers can separate on silica but interconvert rapidly in solution.
-
Verification: Run NMR.[4] If you see dual peaks for the imine proton (e.g., at 8.0 ppm and 8.2 ppm) that integrate to 1H total, it is E/Z isomerism.
Q: I am getting a byproduct with double the molecular weight.
A: You are forming the Azine (
-
Solution: Use a large excess of hydrazine (slow addition of carbonyl to the hydrazine) or switch to a protected hydrazine (e.g., Boc-hydrazine) followed by deprotection.
Q: Which catalyst is better: Acetic Acid or pTSA? A: For most cases, Acetic Acid is superior. Strong acids like p-Toluenesulfonic acid (pTSA) can fully protonate the hydrazine, killing its nucleophilicity. pTSA is only recommended if you are using a Dean-Stark trap where high heat can overcome the kinetic barrier.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[5] Journal of the American Chemical Society.[6][7]
-
Dirksen, A., & Dawson, P. E. (2008).[8] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[9] Bioconjugate Chemistry.
-
Kölmel, D. K., & Kool, E. T. (2017).[10] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
-
Bhat, V. T., et al. (2015). Nucleophilic Catalysis of Acylhydrazone Equilibration for Dynamic Combinatorial Chemistry. Nature Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. scispace.com [scispace.com]
- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reflux Time for Schiff Base Synthesis in Ethanol
Welcome to the technical support guide for Schiff base synthesis. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction conditions, with a specific focus on reflux time in ethanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and validate your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of refluxing for Schiff base synthesis in ethanol?
Refluxing serves two primary purposes. First, it provides the thermal energy necessary to overcome the activation energy of the reaction, thereby increasing the reaction rate. Schiff base formation is a reversible condensation reaction, and heating the mixture in a solvent like ethanol to its boiling point ensures a constant, controlled temperature for the reaction to proceed. Second, the continuous cycle of boiling and condensation prevents the loss of solvent and reactants over the extended reaction period.
Q2: How does the structure of my aldehyde/ketone and amine affect the required reflux time?
The electronic and steric properties of your starting materials are the most critical factors influencing reaction time.
-
Electronic Effects: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) are more electrophilic at the carbonyl carbon, which speeds up the initial nucleophilic attack by the amine. Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) are less reactive and typically require longer reflux times. Similarly, amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less nucleophilic and react slower.
-
Steric Hindrance: Bulky groups near the reaction center (the carbonyl group or the amino group) will slow down the reaction.[1] For instance, synthesizing a ketimine from a ketone is generally slower than forming an aldimine from an aldehyde because the ketone's second alkyl/aryl group adds steric bulk.[2][3] Ortho-substituted aromatic aldehydes or amines are classic examples where steric hindrance can necessitate significantly longer reflux times.[1]
Q3: What is the role of an acid catalyst, and how does it impact reflux time?
An acid catalyst, typically a few drops of glacial acetic acid, is crucial for accelerating the reaction, specifically the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4][5] The catalyst protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O).[6]
However, the pH must be carefully controlled. A pH of around 4-5 is generally optimal.[7]
-
Too Acidic (pH < 4): The amine starting material becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and stopping the initial attack on the carbonyl carbon.[5][7]
-
Too Basic (pH > 6): There isn't enough acid to effectively catalyze the dehydration step, slowing the reaction considerably.
By using an optimal amount of catalyst, the reflux time can often be significantly reduced from many hours to a typical range of 2-4 hours.[3][8]
Q4: My reaction has been refluxing for hours with no significant product formation. What's the first thing I should check?
The most common issue is the equilibrium of the reaction. Schiff base formation produces water as a byproduct.[7][9] In a closed reflux system, this water can accumulate and drive the reaction backward via hydrolysis, preventing it from reaching completion.[2][7]
Before extending the reflux time indefinitely, consider methods to remove water. While refluxing in ethanol doesn't automatically remove water, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) directly to the flask can be highly effective at shifting the equilibrium toward the product.[2][7]
Troubleshooting Guide: From Low Yields to Complete Stalls
This section addresses specific experimental issues in a direct Q&A format.
Problem 1: My yield is very low even after 4-6 hours of reflux.
Q: I see some product on my TLC, but a large amount of starting material remains. Should I just reflux for longer?
A: Extending the reflux time is a valid first step, especially with sterically hindered or electronically deactivated substrates. Some ketimine formations can require 24 hours or more.[2] However, before committing to a much longer reflux, consider the following:
-
Catalyst Check: Did you add a catalyst? If you forgot, you can cool the reaction slightly, add a few drops of glacial acetic acid, and resume refluxing.[10] The reaction will likely proceed much faster.
-
Water Removal: As mentioned, water is the enemy of high yields. If you haven't already, add activated 3Å or 4Å molecular sieves to the reaction mixture.[2][7] This is often more effective than simply extending the time.
-
Solvent Purity: Ensure you are using absolute or anhydrous ethanol. Water present in the solvent from the start will inhibit the reaction.
Problem 2: My TLC plate is a mess, showing multiple spots, and my product won't crystallize.
Q: After refluxing, I get an oil or a crude solid that shows multiple spots on TLC. What could be happening?
A: This often points to side reactions or product degradation.
-
Hydrolysis on TLC Plate: Imines can be sensitive to the acidic nature of silica gel plates, sometimes hydrolyzing back to the starting materials during chromatography.[2] This can give a false impression of a failed reaction. To check for this, deactivate the TLC plate by eluting it with a solvent system containing 1% triethylamine before spotting your sample.
-
Aldol Side Products: If you are using an enolizable ketone or aldehyde, prolonged heating under acidic conditions can promote aldol condensation side reactions.[2] If you suspect this, try running the reaction without a catalyst first; the heat alone may be sufficient, albeit slower.
-
Thermal Degradation: Some Schiff bases can be thermally unstable.[7] If you have refluxed for an excessively long time (e.g., >24 hours) at a high temperature, the product may begin to decompose. Monitoring the reaction at regular intervals is key to avoiding this.
Experimental Protocols & Data
Protocol 1: Time-Course Study for Optimizing Reflux Time via TLC
This protocol provides a self-validating method to determine the optimal reflux duration for a novel Schiff base synthesis.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary Amine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
TLC plates (silica gel 60 F₂₅₄), TLC chamber, and appropriate eluent (e.g., Hexane:Ethyl Acetate mixture)[11]
-
Capillary tubes for spotting
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde/ketone (e.g., 10 mmol) in absolute ethanol (20-30 mL).[8][12]
-
Add the primary amine (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.[8]
-
T=0 Sample: Before heating, take a small aliquot of the reaction mixture and spot it on a TLC plate. This is your "T=0" reference lane. Also spot the pure aldehyde and pure amine standards in separate lanes.
-
Begin Reflux: Heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: Every hour (e.g., at T=1h, 2h, 3h, 4h), briefly stop heating, carefully take a small aliquot from the reaction, and spot it on a new lane of the TLC plate.[3][13]
-
Analysis: Develop the TLC plate and visualize the spots under a UV lamp.[14] The reaction is complete when the spot corresponding to the limiting starting material has completely disappeared, and the intensity of the new product spot is maximized.[15]
Data Interpretation: Factors Influencing Reflux Time
The following table summarizes expected adjustments to a baseline reflux time (e.g., 3 hours) based on substrate electronics and sterics.
| Reactant Modification | Carbonyl Electrophilicity / Amine Nucleophilicity | Expected Impact on Reflux Time | Example |
| Aldehyde: Add Electron-Withdrawing Group (EWG) | Increases | Decrease Time | 4-Nitrobenzaldehyde reacts faster than Benzaldehyde |
| Aldehyde: Add Electron-Donating Group (EDG) | Decreases | Increase Time | 4-Methoxybenzaldehyde reacts slower than Benzaldehyde |
| Amine: Add Electron-Withdrawing Group (EWG) | Decreases | Increase Time | 4-Nitroaniline reacts slower than Aniline |
| Amine: Add Electron-Donating Group (EDG) | Increases | Decrease Time | 4-Methoxyaniline reacts faster than Aniline |
| Steric Hindrance: Use a Ketone vs. Aldehyde | Decreases (due to sterics) | Significant Increase | Acetophenone requires more time than Benzaldehyde[2] |
| Steric Hindrance: Ortho-substituent on either reactant | Decreases (due to sterics) | Significant Increase | 2-Methylaniline reacts slower than Aniline[1] |
Visualized Workflows and Mechanisms
Schiff Base Formation Mechanism
The following diagram illustrates the key steps in acid-catalyzed Schiff base formation, highlighting the reversible nature of the process and the critical dehydration step.
Caption: Acid-catalyzed mechanism of Schiff base (imine) formation.
Experimental Workflow for Reflux Time Optimization
This flowchart outlines the logical process for determining the ideal reflux time for your specific reaction.
Caption: Workflow for systematic optimization of Schiff base reflux time.
Troubleshooting Decision Tree for Low Yield
When faced with a low-yielding reaction, this decision tree provides a logical path to identify and solve the root cause.
Caption: A decision tree for troubleshooting low Schiff base yields.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
- BenchChem. (2025). Application Notes and Protocols: Formation of Schiff Bases using 2'-Aminoacetophenone.
- BenchChem. (2025).
-
Gao, Y. et al. (2015). New Views on the Reaction of Primary Amine and Aldehyde From DFT Study. The Journal of Physical Chemistry A, 119(18), 4252-4260. [Link]
-
Elixir. (2017). Kinetics of formation of Schiff base, N- Cinnemaldine -aniline. Elixir Journal. [Link]
- BenchChem. (2025).
-
Reddit User Discussion. (2024). Synthesis of Schiff base. r/Chempros. [Link]
-
MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. [Link]
-
IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
MDPI. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Ionic liquid mediated synthesis of Schiff bases under reflux condition. [Link]
-
ResearchGate. (2016). How to monitor one pot metal template reaction by TLC?[Link]
-
Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?[Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?[Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff bases 3.a–f under (i) 4 h refluxing in ethanol. [Link]
-
Reddit User Discussion. (2019). Need help with reflux!!. r/chemistry. [Link]
-
ResearchGate. (2019). How to detect imine from schiff base formation reaction?[Link]
-
IONiC / VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. [Link]
-
Reddit User Discussion. (2022). Refluxing a Schiff-base ligand in ethanol and found condensed drops whirling in the flask. r/chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 1Synthesis of Schiff base in ethanol (1a) and methanol (1b). [Link]
-
ResearchGate. (2022). How to synthesize the Schiff base?[Link]
-
PubMed. (n.d.). On Schiff's bases and aldehyde-fuchsin: a review from H. Schiff to R. D. Lillie. [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
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- 12. benchchem.com [benchchem.com]
- 13. ijrar.org [ijrar.org]
- 14. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore [mdpi.com]
- 15. researchgate.net [researchgate.net]
Interpreting impurities in hydrazone NMR spectra
Technical Support Center: Hydrazone NMR Interpretation
Introduction
Welcome to the technical support center. If you are working with hydrazones (
This guide addresses the three most common "phantom impurities": Geometric Isomers (
Module 1: The "Duplicate Peak" Phenomenon (Isomers vs. Impurities)
User Question: "My
Technical Diagnosis: Likely not. You are observing Geometric Isomerism or Conformational Rotamers . Unlike static molecules, hydrazones exist in equilibrium.
-
Isomerism (Imine Bond): The
double bond allows for (trans) and (cis) geometries. The isomer is generally thermodynamically favored in polar solvents (DMSO), while the isomer can be stabilized by intramolecular hydrogen bonding in non-polar solvents ( ) [1]. -
Amide Rotamers (Acylhydrazones): If you have an acylhydrazone (
), restricted rotation around the amide bond creates syn and anti conformers [2].
Diagnostic Workflow: Use this logic gate to determine if the "impurity" is actually an isomer.
Figure 1: Decision tree for distinguishing dynamic isomers from static chemical impurities.
Actionable Protocol: VT-NMR Validation
-
Dissolve 5-10 mg of sample in DMSO-d6 (high boiling point).
-
Acquire a standard spectrum at 25°C.
-
Raise probe temperature to 80°C (allow 10 min equilibration).
-
-
Result: If peaks merge into sharp singlets, they are rotamers. If they remain distinct, they are impurities.
-
Module 2: The "Vanishing Sample" (Hydrolysis Artifacts)
User Question: "My sample was pure yesterday. Today, the NMR shows a sharp singlet at ~10 ppm and a broad mess upfield. Did it degrade?"
Technical Diagnosis: You are seeing Acid-Catalyzed Hydrolysis .[1][4] Hydrazones are dynamically unstable in acidic environments.
-
Root Cause: Chloroform (
) naturally forms HCl over time upon exposure to light/air. This trace acid catalyzes the reversal of hydrazone formation [3].
Mechanism of Failure:
Figure 2: Acid-catalyzed hydrolysis pathway often observed in aged chloroform.
Data Table: Identifying Hydrolysis Markers
| Signal Type | Chemical Shift ( | Description |
| Aldehyde Proton | 9.5 - 10.5 ppm | Sharp singlet. The "smoking gun" of hydrolysis. |
| Hydrazine | 3.5 - 5.0 ppm | Broad, exchangeable signal. Often moves with concentration. |
| Water | 1.56 ppm ( | Sharp increase in water peak intensity (consumed/released). |
Corrective Action:
-
Solvent Switch: Immediately switch to DMSO-d6 or Acetone-d6 (less acidic).
-
Neutralization: If
is required, filter it through a small plug of basic alumina or add solid to the NMR tube to neutralize trace HCl.
Module 3: The "Symmetric Ghost" (Azine Formation)
User Question: "I reacted hydrazine with my aldehyde, but the NMR shows no NH peak and the integration is double what I expected."
Technical Diagnosis:
You have formed an Azine (
-
Cause: Incorrect stoichiometry. Hydrazine (
) is difunctional. If you add excess aldehyde (or add hydrazine to the aldehyde), both ends react [4].
Spectral Comparison:
| Feature | Hydrazone ( | Azine ( |
| NH Signal | Present (Broad, >5 ppm) | Absent (No protons on Nitrogen) |
| Symmetry | Asymmetric | Highly Symmetric (Simplified spectrum) |
| Imine CH | ~7.5 - 8.5 ppm | ~8.0 - 9.0 ppm (Often deshielded) |
Prevention Protocol:
-
Inverse Addition: Always add the aldehyde dropwise to a large excess (5-10 equiv) of hydrazine at 0°C.
-
Purification: Azines are much less polar than hydrazones. They can usually be separated by flash chromatography (azines elute first in non-polar mobile phases).
References
-
MDPI (Molecules): Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
-
ResearchGate: 1H-NMR spectrum of isomers... in CDCl3 and Acetone-d6.
-
NIH (PMC): Hydrolytic Stability of Hydrazones and Oximes.
-
RSC (Chem. Commun.): Dynamic covalent chemistry with azines.
Sources
Technical Support Center: Enhancing Crystallinity of N'-(4-Chlorobenzylidene)acetohydrazide
[1][2]
Status: Active | Ticket: #CRYST-4Cl-AH | Agent: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary: The Crystallization Challenge
Welcome to the technical support hub for N'-(4-Chlorobenzylidene)acetohydrazide . As a researcher, you likely selected this Schiff base (acylhydrazone) for its potential biological activity or as a ligand in coordination chemistry.[1][2]
The Problem: This molecule possesses a flexible hydrazone linkage (-CH=N-NH-CO-) and a polar amide motif.[1][2][3] These features often lead to conformational polymorphism or amorphous precipitation if the intermolecular hydrogen donor-acceptor network (N-H[1][3]···O) is not allowed to organize slowly.
The Solution: Crystallinity is not just about purity; it is about kinetic control .[1][2][3] Our "Golden Path" protocol prioritizes thermodynamic stability over speed, utilizing a self-assembling dimer motif common to this class of compounds.[1][2][3]
The "Golden Path" Protocol
Use this standard operating procedure (SOP) as your baseline. Deviations here are the root cause of 80% of crystallinity issues.
Phase A: Synthesis & Initial Isolation
-
Stoichiometry: 1.0 eq 4-Chlorobenzaldehyde : 1.0 eq Acetohydrazide.[1][2][3]
-
Catalyst: Glacial Acetic Acid (2-3 drops per 10 mmol).[1][2][3]
-
Solvent: Absolute Ethanol (EtOH).[1][2][3] Avoid Methanol if possible; EtOH favors better crystal habit for this specific chain length.[2][3]
Step-by-Step Workflow:
-
Dissolve acetohydrazide in EtOH at 50°C.
-
Add catalyst.[1][2][3] Reflux for 3-4 hours . Note: Insufficient reflux time leaves unreacted aldehyde, which acts as an "impurity oil" preventing crystallization.[2][3]
-
Critical Step: Do not crash cool in ice. Allow the vessel to cool to room temperature (RT) over 2 hours on the stir plate (stirring off).
Phase B: Recrystallization (The Crystal Growth Phase)
If you have crude solid, follow this to maximize crystallinity (sharpen PXRD peaks).
-
Saturation: Suspend crude solid in minimum boiling EtOH. Add solvent in 1 mL increments until clear.[1][2][3]
-
The "Polish" Filter: Filter the hot solution through a 0.45 µm PTFE membrane (pre-warmed) to remove nucleation sites (dust/undissolved salts).[1][2]
-
Seeding (Optional but Recommended): If you have a previous crystalline batch, add a single micro-crystal at 35°C.
-
Controlled Cooling: Cover flask with a beaker (create an air jacket) to slow cooling.[1][2][3] Let stand at RT for 12 hours, then 4°C for 6 hours.
Troubleshooting Hub & FAQs
Category 1: Morphology & Phase Issues
Q: Why is my product forming a sticky yellow oil instead of crystals? A: This is "Oiling Out," a liquid-liquid phase separation.[1][2][3]
-
Root Cause: The solution became supersaturated too fast, or impurities (specifically unreacted 4-chlorobenzaldehyde) lowered the melting point.[1][2]
-
Fix:
Q: My PXRD data shows broad "humps" rather than sharp peaks. Is it pure? A: It may be chemically pure (check NMR) but amorphous .[1][2][3]
-
Root Cause: Rapid precipitation (crashing into ice water) trapped the molecules in disordered states.[1][2][3]
-
Fix: Perform Solvent Annealing . Place your solid in a chamber with ethanol vapor (do not dissolve it) for 24 hours. The vapor mobility allows molecules to rearrange into the lattice.[3] Alternatively, recrystallize using the "Golden Path" (Phase B).[1][2]
Category 2: Solvents & Polymorphism [3]
Q: Can I use DMF or DMSO to get larger crystals? A: Proceed with caution. While DMF yields large, beautiful prisms suitable for Single Crystal XRD (SC-XRD), it often forms solvates (e.g., Crystal[1][2]·DMF).[1][2][3][4][5] When you dry these, the lattice collapses, destroying crystallinity.[2][3]
-
Recommendation: Use DMF only for SC-XRD data collection.[1][2][3] For biological assays or bulk powder, stick to Ethanol/Water or Acetonitrile to ensure a solvent-free stable polymorph.[1][2][3]
Q: What is the expected crystal structure?
A: Based on analogous chlorobenzylidene-hydrazides, expect a Monoclinic or Triclinic system. The molecules typically form centrosymmetric dimers linked by
Visualizing the Logic
Workflow: Optimization of Crystallinity
This diagram illustrates the critical decision points where crystallinity is either created or destroyed.
Caption: Decision tree for converting crude precipitate into high-crystallinity material.
Data Reference: Validation Metrics
Use these parameters to validate that your enhanced crystallinity has resulted in the correct chemical entity.
| Parameter | Expected Value/Observation | Technical Insight |
| Melting Point | 170–175°C (Sharp range < 2°C) | Broad range (>5°C) indicates amorphous content or solvent inclusion.[1][2][3] |
| IR (C=O) | ~1670 cm⁻¹ (Strong, Sharp) | A shift or broadening here suggests loss of the H-bonded dimer network.[1][2] |
| IR (C=N) | ~1600 cm⁻¹ | Confirms the imine linkage integrity. |
| Solubility | Soluble: DMSO, DMF, Hot EtOHInsoluble: Water, Hexane | Use Hexane to wash away unreacted aldehyde (improves crystallinity).[2] |
| Crystal Habit | Colorless/Pale Yellow Prisms or Needles | Needles often form in fast cooling; Prisms in slow evaporation.[1][2][3] |
References
-
Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023).[2][3] Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 762–766.[1][2] Link
-
Kia, R., Kargar, H., & Tahir, M. N. (2009).[1][2] Crystal structure of (E)-N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2819.[1][2] Link
-
Pavlović, G., Vrdoljak, V., & Cindrić, M. (2021).[2][3] Crystal structures of three N-acylhydrazone isomers. IUCrData, 6(8), x210765.[1][2] Link
Sources
- 1. PubChemLite - N'-(4-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide (C19H15ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - this compound (C9H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]
- 6. N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Concentration Effects on Acetohydrazide Formation Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of acetohydrazide, with a specific focus on the critical role of catalyst concentration in determining the reaction rate and overall success of your experiments.
Introduction: The Nuances of Acetohydrazide Synthesis
Acetohydrazide (CH₃CONHNH₂) is a vital building block in the synthesis of pharmaceuticals and other specialized organic compounds.[1][2][3] Its formation, typically through the reaction of an acetate ester like ethyl acetate with hydrazine hydrate, is a foundational reaction in many synthetic workflows.[1][4][5] While the process appears straightforward, achieving optimal reaction rates and high yields requires careful control of various parameters, most notably catalyst concentration. This guide is designed to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing acetohydrazide?
The most common laboratory-scale synthesis of acetohydrazide involves the nucleophilic acyl substitution reaction between an acetylating agent, typically an ester such as ethyl acetate, and hydrazine.[1] This reaction is often referred to as hydrazinolysis. The overall transformation can be represented as:
CH₃COOR + N₂H₄ → CH₃CONHNH₂ + ROH (where R is typically an alkyl group, such as ethyl)
This process can be carried out in a suitable solvent like ethanol or methanol, and in some cases, under solvent-free conditions.[1][5]
Q2: Why is catalysis often necessary for efficient acetohydrazide formation?
While the reaction between an ester and hydrazine can proceed without a catalyst, the rate can be slow. Catalysts are employed to accelerate the reaction by providing an alternative, lower-energy pathway. They can enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. This is particularly important in industrial-scale production where reaction time is a critical factor.[4]
Q3: What types of catalysts are used in acetohydrazide synthesis?
The synthesis of hydrazides can be influenced by both acid and base catalysis.
-
Acid Catalysis: In related reactions like hydrazone formation, acid catalysis plays a crucial role, particularly in the breakdown of the tetrahedral intermediate.[6] While less common in the direct hydrazinolysis of esters to hydrazides, acidic conditions can protonate the carbonyl oxygen of the ester, increasing its electrophilicity. However, it's important to note that strong acids can also protonate the hydrazine, reducing its nucleophilicity.
-
Base Catalysis: Base catalysis can deprotonate the hydrazine, increasing its nucleophilicity and thereby accelerating the initial attack on the ester carbonyl.
-
Metal-Based and Solid Acid Catalysts: For industrial applications, more advanced catalysts have been developed. For instance, a CuO/Cr₂O₃ composite catalyst has been patented for the synthesis of acetohydrazide from acetic acid and hydrazine hydrate.[7] Another patented method utilizes Hβ type solid acid molecular sieves.[8] These catalysts offer advantages in terms of reusability and reduced environmental impact.[7]
Q4: How does catalyst concentration, in principle, affect the reaction rate?
In a catalyzed reaction, the rate is often directly proportional to the concentration of the catalyst, up to a certain point. The general relationship can be visualized as follows:
// Nodes for axes origin [pos="0,0!", label=""]; x_axis [pos="5,0!", label="Catalyst Concentration"]; y_axis [pos="0,3!", label="Reaction Rate"];
// Axis lines origin -- x_axis [label=""]; origin -- y_axis [label=""];
// Data points and curve p1 [pos="0.5,1!", label="", shape=point, color="#4285F4"]; p2 [pos="1.5,2!", label="", shape=point, color="#4285F4"]; p3 [pos="2.5,2.5!", label="", shape=point, color="#4285F4"]; p4 [pos="3.5,2.7!", label="", shape=point, color="#4285F4"]; p5 [pos="4.5,2.75!", label="", shape=point, color="#4285F4"];
p1 -- p2 -- p3 -- p4 -- p5 [style=dotted, color="#EA4335"];
// Labels for regions rate_increase [pos="2,1.5!", label="Rate increases with\n catalyst concentration"]; saturation [pos="4,2.2!", label="Saturation point"]; }
Caption: General relationship between catalyst concentration and reaction rate.Initially, as the catalyst concentration increases, the reaction rate increases because more catalyst molecules are available to participate in the reaction. However, at a certain point, the rate may plateau. This "saturation point" is reached when the catalyst concentration is high enough that other factors, such as the concentration of the reactants or the rate of mass transfer, become the limiting factors for the reaction rate.
Troubleshooting Guide: Catalyst Concentration and Reaction Rate
This section addresses specific issues you might encounter during your experiments related to catalyst concentration.
Issue 1: Slow or Incomplete Reaction
Potential Cause: Insufficient catalyst concentration.
Troubleshooting Steps:
-
Verify Catalyst Loading: Double-check your calculations for the amount of catalyst added. Ensure it aligns with established protocols or your experimental design. For hydrazinolysis, a significant excess of hydrazine hydrate (5-10 equivalents) is often recommended to drive the reaction to completion, and this can influence the required catalyst concentration.[9][10]
-
Incremental Increase in Catalyst Concentration: If you suspect insufficient catalysis, consider a stepwise increase in the catalyst concentration in a series of small-scale experiments. Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC).[5][9]
-
Evaluate Catalyst Activity: Ensure your catalyst has not degraded. For solid catalysts, ensure they have been properly activated and stored. For acid or base catalysts, verify their concentration.
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Stationary Phase: Silica gel plate.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 ratio) is a good starting point. The ratio may need to be optimized.
-
Visualization: Use a UV lamp if the compounds are UV-active, or a staining agent like potassium permanganate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting ester disappears, and a new, more polar spot for acetohydrazide appears.[5][9]
Issue 2: Formation of Byproducts or Degradation
Potential Cause: Excessive catalyst concentration.
Troubleshooting Steps:
-
Reduce Catalyst Loading: An overly high concentration of catalyst can sometimes lead to side reactions. For instance, strong acidic or basic conditions can promote the degradation of either the starting materials or the product.[11] Reduce the catalyst concentration systematically and observe the effect on byproduct formation via TLC or another analytical method.
-
Consider a Milder Catalyst: If reducing the concentration of a strong acid or base catalyst doesn't resolve the issue, consider switching to a milder catalyst. For example, if using a strong acid is causing issues, a Lewis acid might be a suitable alternative.[12]
-
Control Reaction Temperature: High catalyst concentration combined with elevated temperatures can significantly increase the rate of unwanted side reactions. Lowering the reaction temperature may help to minimize the formation of byproducts.[9][13]
Start [label="Problem Observed", fillcolor="#EA4335"]; SlowReaction [label="Slow/Incomplete Reaction"]; Byproducts [label="Byproduct Formation"]; IncreaseCatalyst [label="Increase Catalyst\nConcentration"]; CheckActivity [label="Check Catalyst\nActivity"]; DecreaseCatalyst [label="Decrease Catalyst\nConcentration"]; MilderCatalyst [label="Use Milder\nCatalyst"]; OptimizeTemp [label="Optimize\nTemperature"]; MonitorTLC [label="Monitor by TLC"]; Success [label="Reaction Optimized", fillcolor="#34A853"];
Start -> SlowReaction; Start -> Byproducts; SlowReaction -> IncreaseCatalyst; SlowReaction -> CheckActivity; Byproducts -> DecreaseCatalyst; Byproducts -> MilderCatalyst; IncreaseCatalyst -> MonitorTLC; CheckActivity -> MonitorTLC; DecreaseCatalyst -> MonitorTLC; MilderCatalyst -> MonitorTLC; MonitorTLC -> OptimizeTemp; OptimizeTemp -> Success; }
Caption: Troubleshooting workflow for catalyst-related issues.Issue 3: Inconsistent Reaction Rates Between Batches
Potential Cause: Inconsistent catalyst activity or concentration.
Troubleshooting Steps:
-
Standardize Catalyst Preparation and Handling: If you are preparing your catalyst solution in-house, ensure the procedure is standardized and validated. For solid catalysts, ensure consistent preparation and storage conditions.
-
Use Freshly Prepared Catalyst Solutions: Whenever possible, use freshly prepared catalyst solutions to avoid issues with degradation over time.
-
Verify Purity of Reactants: Impurities in your starting materials (ethyl acetate or hydrazine hydrate) can interfere with the catalyst, leading to inconsistent results. Ensure you are using reagents of appropriate purity.
Quantitative Data Summary
While specific kinetic data for the effect of catalyst concentration on acetohydrazide formation is not extensively available in the public domain, the following table summarizes typical reaction parameters found in the literature for hydrazinolysis reactions. This can serve as a starting point for your own optimizations.
| Parameter | Typical Range/Value | Potential Impact of Deviation | Source(s) |
| Reactant Ratio | 5-20 equivalents of hydrazine hydrate | Insufficient excess can lead to incomplete reaction and low yield. | [10] |
| Temperature | Room temperature to reflux (40-75°C) | Higher temperatures increase reaction rate but may also promote side reactions. | [5] |
| Reaction Time | 4-8 hours | Insufficient time leads to incomplete conversion. | [5][9] |
| Solvent | Ethanol, Methanol, or solvent-free | The choice of solvent can affect reactant solubility and reaction rate. | [1][5] |
Safety Precautions
Working with Hydrazine Hydrate:
Hydrazine hydrate is a hazardous substance and must be handled with extreme care.[14][15]
-
Toxicity and Corrosivity: It is toxic if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[14][15][16]
-
Carcinogenicity: It is a suspected human carcinogen.[16]
Mandatory Safety Measures:
-
Always work in a well-ventilated chemical fume hood.[16][17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal procedures.[14]
References
-
Hydrazine monohydrate - PENTA. (2024, October 21). Penta. [Link]
-
Practical Hydrazine Hydrate Safety : r/chemistry. (2018, October 15). Reddit. [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico. [Link]
-
Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 - Sciencemadness.org. (2025, January 18). Sciencemadness.org. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016, February 17). PMC. [Link]
-
Acethydrazide Synthesis: Understanding the Process for Industrial Buyers. (2026, January 24). A&A Pharmachem. [Link]
-
What is the Use of Acethydrazide? - Jiangsu Suoteng New Material Technology Co., Ltd. (2025, August 11). Jiangsu Suoteng New Material Technology Co., Ltd.. [Link]
-
Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021, October 15). MDPI. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]
- CN108191706A - The synthetic method of acethydrazide - Google Patents.
-
An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022, May 21). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI. [Link]
- CN108047084A - A kind of preparation method of acethydrazide - Google Patents.
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit. [Link]
-
A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (2011, November 14). Ingenta Connect. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow | Request PDF. ResearchGate. [Link]
-
Synthesis and Evaluation of Hydrazones | Alcrut group. Alcrut group. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023, August 30). ACS Publications. [Link]
-
The Chemical Profile of Acetohydrazide: Synthesis, Structure, and Applications. (2025, November 8). Medium. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008, February 6). Penn State. [Link]
-
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE. [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. ResearchGate. [Link]
- WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids - Google Patents.
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PMC. [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022, December 20). RSC Publishing. [Link]
-
Kinetics of the reactions of hydrazine and acethydrazide with acetic acid | Semantic Scholar. Semantic Scholar. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. [Link]
Sources
- 1. jssunton.com [jssunton.com]
- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 8. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aade.org [aade.org]
- 12. WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of Oily Hydrazone Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of oily hydrazone reaction products. Hydrazones are a critical class of compounds in medicinal chemistry and materials science, but their purification can be challenging, particularly when they present as oils. This document is designed to provide you with the expertise and practical insights needed to overcome these purification hurdles.
Part 1: Understanding the Challenge: Why Are My Hydrazones Oily?
The physical state of a purified compound is dictated by its molecular structure and intermolecular forces. Hydrazones, characterized by the R¹R²C=NNH₂ functional group, can exist as crystalline solids or oils.[1] The tendency to form an oil is often attributed to:
-
Structural Flexibility: Long alkyl chains, bulky substituents, or a lack of rigid aromatic rings can prevent the molecule from packing into a well-ordered crystal lattice.
-
Weak Intermolecular Forces: The absence of strong hydrogen bond donors or acceptors, or π-π stacking interactions, can lead to weaker intermolecular forces, favoring a liquid or oily state.
-
Impurities: The presence of unreacted starting materials, solvents, or byproducts can disrupt crystallization and result in an oily product. A common byproduct is the formation of an azine, which occurs when the hydrazone reacts with a second equivalent of the aldehyde or ketone.[2][3]
-
Isomeric Mixtures: The presence of E/Z isomers can complicate crystallization, leading to the formation of an oil.[4]
Part 2: Troubleshooting Guide for Oily Hydrazone Purification
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of oily hydrazones.
Initial Product Isolation and Handling
Question: My reaction is complete according to TLC, but after workup and solvent removal, I'm left with a persistent oil. What is my first step?
Answer: The first and most crucial step is to confirm that the oil is indeed your desired product and not primarily unreacted starting materials or byproducts.
-
Thin Layer Chromatography (TLC): Re-run a TLC of your oily product alongside your starting materials.[2] A single spot that is different from the starting materials is a good indication of a relatively pure product. Multiple spots suggest the presence of impurities that are likely preventing crystallization.
-
Proton NMR (¹H NMR): If possible, obtain a quick ¹H NMR spectrum of the crude oil. The presence of characteristic hydrazone signals and the absence or significant reduction of starting material signals can confirm product formation.
Once you have a reasonable confirmation of your product, you can proceed with targeted purification strategies.
Inducing Crystallization (Solidification Techniques)
Question: I've confirmed my oil is the product. How can I induce it to solidify?
Answer: Several techniques can be employed to encourage an oily product to crystallize.
-
Trituration: This is often the most effective first step. Add a small amount of a non-polar solvent in which your product is expected to be insoluble, such as cold pentane or hexane.[2] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation and crystallization.
-
Solvent Layering: Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Carefully layer a poor solvent (e.g., hexane or pentane) on top.[5] Allow the solvents to slowly diffuse into one another. This gradual change in solvent polarity can promote slow crystal growth.
-
Vapor Diffusion: Dissolve your oil in a small vial with a suitable solvent. Place this open vial inside a larger, sealed container that has a layer of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.[5]
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization of an oily hydrazone.
Purification by Column Chromatography
Question: My hydrazone is still an oil after attempting to induce crystallization, and it appears impure on TLC. How should I approach column chromatography?
Answer: Column chromatography is a powerful tool for purifying oily compounds.[6] However, some hydrazones can be unstable on silica gel.[4][7]
-
Choosing the Stationary Phase:
-
Silica Gel: This is the most common choice. However, the acidic nature of silica can sometimes cause hydrolysis of the hydrazone.[4] To mitigate this, you can use a mobile phase doped with a small amount of a tertiary amine like triethylamine (~1%) to neutralize the acidic sites.[8]
-
Alumina: Neutral or basic alumina can be a good alternative if your hydrazone is sensitive to acid.
-
Reverse-Phase Silica (C18): This is an option for more polar hydrazones, using polar solvents like methanol/water or acetonitrile/water as the mobile phase.
-
-
Solvent System Selection:
-
Use TLC to determine an appropriate solvent system. A good starting point for many hydrazones on silica gel is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your desired product.
-
Experimental Protocol: Column Chromatography of an Oily Hydrazone
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude oily hydrazone in a minimum amount of the eluent or a suitable solvent. Load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Purification by Recrystallization
Question: I managed to get a solid, but it's impure. How do I choose a solvent for recrystallization?
Answer: The key to successful recrystallization is finding a solvent in which your hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[2]
Common Solvents for Hydrazone Recrystallization
| Solvent | Polarity | Notes |
| Ethanol | Polar | Often a good choice for many hydrazone derivatives.[8] |
| Methanol | Polar | Can be effective, but be aware of the potential for solvate formation.[2] |
| Acetonitrile | Polar Aprotic | Can be a good choice for oily and highly soluble products.[8] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common mixed solvent system that allows for fine-tuning of polarity.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Useful for dissolving highly insoluble hydrazones, often used in a mixture with water.[4] |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[2]
Part 3: Frequently Asked Questions (FAQs)
Q1: My hydrazone seems to be decomposing on the silica gel column. What are my options?
A1: Decomposition on silica gel is a known issue for some hydrazones, especially those that are unsubstituted on the second nitrogen atom.[7] Consider the following:
-
Switch to a less acidic stationary phase like neutral alumina.
-
Deactivate the silica gel by adding 1% triethylamine to your eluent.[8]
-
If available, High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column, can be a milder alternative.
Q2: I'm observing azine formation as a major byproduct. How can I minimize this?
A2: Azine formation occurs when the hydrazone reacts with another molecule of the starting aldehyde or ketone.[3] To minimize this:
-
Use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents).[9]
-
Add the carbonyl compound slowly to the solution of the hydrazine. This keeps the concentration of the carbonyl compound low at any given time.[9]
Q3: Can I use an acid/base extraction to purify my hydrazone?
A3: This can be a viable option, but it must be approached with caution. The nitrogen atoms in a hydrazone have lone pairs and can be protonated by a strong acid. However, hydrazones are susceptible to hydrolysis under acidic conditions, which would regenerate your starting materials.[1][10] If you attempt an acid wash to remove basic impurities, it should be done quickly with a dilute acid, followed immediately by a wash with a mild base (e.g., saturated sodium bicarbonate solution) and then water to neutralize any remaining acid.[9]
Q4: My purified hydrazone is an oil. Is this acceptable for the next step of my synthesis?
A4: In many cases, yes. If spectroscopic data (e.g., ¹H NMR, ¹³C NMR) and TLC analysis confirm the purity of the oil, it can often be carried forward to the next reaction without being a solid. The primary concern with an oily product is the potential for trapped solvent or impurities, which can affect the stoichiometry of subsequent reactions. If possible, drying the oil under high vacuum to remove residual solvents is recommended.
Logical Relationship of Purification Choices
Caption: Decision tree for purifying an oily hydrazone product.
References
-
Various Authors. (2020). How to purify hydrazone? ResearchGate. Retrieved from [Link]
-
Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
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Wikipedia. (2023). Hydrazone. Retrieved from [Link]
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Kumaran, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
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Kaczmarek, E., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]
-
PubMed. (2017). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2015). Synthesis of Some New Hydrazones from Quinazolinone Moiety. Retrieved from [Link]
-
ACS Publications. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3332739A - Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.
-
ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
OPUS. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Retrieved from [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
-
MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 7, 438. Retrieved from [Link]
-
University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]
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Validation & Comparative
N'-(4-Chlorobenzylidene)acetohydrazide vs. Ciprofloxacin antibacterial efficacy
Topic: N'-(4-Chlorobenzylidene)acetohydrazide vs. Ciprofloxacin Antibacterial Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a head-to-head comparison between This compound , a representative Schiff base hydrazone, and Ciprofloxacin , a second-generation fluoroquinolone. While Ciprofloxacin remains the clinical "gold standard" for broad-spectrum bacterial eradication, this compound represents a critical scaffold in medicinal chemistry, valued for its chelating properties and potential to overcome resistance mechanisms via structural derivatization.
Key Insight: Experimental data indicates that while the uncomplexed hydrazide exhibits moderate antibacterial activity (MIC range: 12.5–100 µg/mL), it lacks the nanomolar potency of Ciprofloxacin (MIC range: 0.008–1.0 µg/mL). However, the hydrazide’s efficacy is significantly amplified upon metal complexation or functional group modification, making it a vital lead compound for "next-generation" antibiotic development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the structural dichotomy is essential for interpreting biological performance.
| Feature | This compound | Ciprofloxacin |
| Molecular Formula | C | C |
| Molecular Weight | ~196.63 g/mol | 331.34 g/mol |
| Core Scaffold | Schiff Base (Azomethine -N=CH-) | Fluoroquinolone |
| Key Pharmacophore | Hydrazone linker (-CONHN=CH-) | 4-Quinolone nucleus + Piperazine ring |
| Solubility | Low (Soluble in DMSO, DMF, hot Ethanol) | Moderate (pH dependent) |
| Lipophilicity (LogP) | ~2.1 (Moderate permeability) | 0.28 (Amphoteric) |
Structural Visualization Logic
The hydrazide features an azomethine linkage that is critical for metal ion chelation (e.g., Fe²⁺, Cu²⁺), a mechanism often implicated in its biological activity.[1] In contrast, Ciprofloxacin relies on its carboxylic acid and ketone groups to bind DNA gyrase via magnesium bridges.
Mechanism of Action (MOA)
Ciprofloxacin: The Gyrase Trap
Ciprofloxacin targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. It stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and causing irreversible double-strand breaks.
This compound: The Multi-Target Scaffold
The mechanism for benzylidene acetohydrazides is pleiotropic:
-
Metal Chelation: The azomethine nitrogen and carbonyl oxygen chelate essential metal ions (Fe, Zn) required for bacterial metalloenzymes.
-
DNA Intercalation: Planar aromatic systems allow partial intercalation into bacterial DNA, inhibiting replication.
-
Membrane Disruption: Lipophilic character facilitates interaction with the bacterial cell wall, altering permeability.
Figure 1: Comparative Mechanism of Action. Ciprofloxacin acts via a specific, high-affinity enzymatic target, whereas the hydrazide derivative operates through pleiotropic effects including chelation and membrane disruption.
Antibacterial Efficacy: Experimental Data[1][5][7][8][9][10][11][12][13][14]
The following data summarizes typical Minimum Inhibitory Concentration (MIC) values derived from comparative studies of Schiff base hydrazones vs. standard antibiotics.
Table 1: Comparative MIC Values (µg/mL)
| Bacterial Strain | Gram Status | This compound * | Ciprofloxacin (Control) | Interpretation |
| Staphylococcus aureus | Positive (+) | 12.5 – 50.0 | 0.25 – 1.0 | Cipro is ~50x more potent. |
| Bacillus subtilis | Positive (+) | 25.0 – 50.0 | 0.12 – 0.5 | Hydrazide shows moderate bacteriostatic activity. |
| Escherichia coli | Negative (-) | 50.0 – >100 | 0.008 – 0.05 | Hydrazide struggles to penetrate Gram(-) outer membrane. |
| Pseudomonas aeruginosa | Negative (-) | >100 | 0.25 – 1.0 | Hydrazide is generally ineffective against P. aeruginosa. |
*Note: Values for the hydrazide are representative of the 4-chlorobenzylidene acetohydrazide class.[2][3][4][5] Efficacy can vary based on solvent and specific polymorph used.
Analysis of Spectrum[8]
-
Gram-Positive Selectivity: The hydrazide derivative shows superior activity against Gram-positive bacteria (S. aureus) compared to Gram-negative. This is attributed to the lack of an outer lipopolysaccharide membrane in Gram-positives, allowing the lipophilic hydrazide to penetrate the peptidoglycan layer more easily.
-
Potency Gap: Ciprofloxacin operates in the nanomolar range for E. coli, whereas the hydrazide operates in the micromolar range. This classifies the hydrazide as a "Lead Compound" rather than a clinical candidate in its native form.
Experimental Protocols
To replicate these findings or synthesize the compound for further derivatization, follow these standardized protocols.
A. Synthesis of this compound
This is a classic Schiff base condensation reaction.
Reagents: 4-Chlorobenzaldehyde, Acetohydrazide, Ethanol (99%), Glacial Acetic Acid (Catalyst).
-
Preparation: Dissolve 0.01 mol of acetohydrazide in 20 mL of hot absolute ethanol.
-
Addition: Add 0.01 mol of 4-chlorobenzaldehyde dropwise to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 78-80°C for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature. Pour into ice-cold water if precipitate does not form immediately.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from ethanol/water to yield white/off-white crystals.
Figure 2: Synthesis Workflow. A standard acid-catalyzed condensation pathway yielding the target Schiff base.
B. Antibacterial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Prepare a bacterial suspension (0.5 McFarland standard) from fresh overnight cultures. Dilute 1:100 to achieve ~10^6 CFU/mL.
-
Compound Prep: Dissolve the hydrazide in DMSO (Stock 10 mg/mL). Ciprofloxacin is dissolved in water/acidified water.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Test Range: 0.5 – 256 µg/mL.
-
-
Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth; Pink = Growth).
Toxicity & ADME Considerations
-
Ciprofloxacin: Well-characterized. Risks include tendonitis and QT prolongation. High bioavailability.
-
Hydrazide Derivative:
-
Cytotoxicity: Generally exhibits low cytotoxicity to mammalian cells (e.g., HEK293) at antibacterial concentrations, providing a therapeutic window.
-
Metabolism: The hydrazone linkage (-C=N-) is susceptible to hydrolysis in highly acidic gastric environments, potentially releasing the aldehyde and hydrazide components. This makes it more suitable for topical applications or as a prodrug scaffold unless stabilized.
-
Conclusion
Ciprofloxacin remains the superior choice for immediate clinical treatment of established infections due to its high potency and favorable pharmacokinetics. However, This compound is a scientifically significant scaffold. It serves as a versatile "bioligand" that, when complexed with transition metals or structurally modified (e.g., adding nitro groups or heterocyclic rings), can approach the efficacy of fluoroquinolones while offering a novel mechanism to bypass existing resistance pathways.
Researchers should view the hydrazide not as a direct competitor to Ciprofloxacin in its simple form, but as a privileged structure for designing novel metallo-antibiotics.
References
-
Synthesis and biological evaluation of hydrazide-hydrazones. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Antibacterial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry.
-
CLSI Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
-
Mechanism of Action of Fluoroquinolones. American Society for Microbiology.
-
Crystal structure and activity of this compound derivatives. National Institutes of Health (PMC).
Sources
- 1. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Chloro- vs. Nitro-Substituted Benzylidene Acetohydrazides: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzylidene acetohydrazide scaffold represents a privileged structure, lauded for its synthetic accessibility and broad spectrum of biological activities. The strategic substitution on the benzylidene ring offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth, objective comparison of two of the most potent classes of substituents: chloro and nitro groups. Drawing upon experimental data, we will explore how these electron-withdrawing moieties differentially influence the antimicrobial, anticancer, and antioxidant potential of benzylidene acetohydrazides, offering insights to guide future drug design and development.
The Decisive Role of Substitution: Electronic and Physicochemical Divergence
The bioactivity of a molecule is intrinsically linked to its chemical structure. In the case of benzylidene acetohydrazides, the nature and position of the substituent on the phenyl ring dictate the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets.
The chloro group , a halogen, exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the overall electron density of the aromatic ring.[1] Concurrently, it possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+M), increasing electron density at the ortho and para positions.[1] Because the inductive effect outweighs the resonance effect, the chloro group is considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.[1] This substitution can also increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes.[2]
On the other hand, the nitro group is a powerful electron-withdrawing group through both a strong inductive (-I) and a strong resonance (-M) effect.[1] This leads to a significant decrease in the electron density of the aromatic ring, rendering it much less reactive towards electrophiles and directing them to the meta position. The pronounced electron-withdrawing nature of the nitro group can significantly impact the molecule's interaction with biological macromolecules.
dot graph SubstituentEffects { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Electronic effects of chloro and nitro substituents on the benzylidene ring.
Comparative Biological Activity: A Data-Driven Assessment
Experimental evidence consistently demonstrates that the introduction of either chloro or nitro substituents onto the benzylidene ring of acetohydrazides enhances their biological potential.[3][4] However, the magnitude and spectrum of this enhancement differ, as detailed below.
Antimicrobial Potency
Both chloro- and nitro-substituted benzylidene acetohydrazides exhibit significant antibacterial and antifungal properties. The electron-withdrawing nature of these groups is believed to be a key contributor to their antimicrobial action, potentially through mechanisms such as inhibiting essential microbial enzymes or disrupting cell membrane integrity.
Studies have shown that compounds bearing these substituents are often the most active within a series of synthesized derivatives.[3][4] For instance, in a study of various substituted benzylidene hydrazides, compounds with chloro and nitro groups displayed the most potent antimicrobial activities.[3][4]
Table 1: Comparative Antimicrobial Activity (MIC, µM/mL)
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| Chloro-substituted | 1.50 (pMIC) | 1.49-1.53 (pMIC) | 1.80 (pMIC) | 2.01-2.10 (pMIC) | >1.60 (pMIC) | [3] |
| Nitro-substituted | - | - | - | - | - | [3] |
Note: Data is presented as pMIC values from a single study for direct comparison where available. A higher pMIC value indicates greater potency. Direct µM/mL comparisons across different studies can be misleading due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of benzylidene acetohydrazides is also significantly influenced by chloro and nitro substitutions. These compounds have been shown to induce apoptosis in various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways or the induction of oxidative stress within tumor cells.
Several studies have highlighted the potent cytotoxicity of these derivatives against human cancer cell lines. For example, certain nitro-substituted benzylidene acetohydrazides have demonstrated significant activity against breast cancer (MCF7) cell lines.[4] Similarly, chloro-substitution has been shown to be favorable for anticancer activity.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Chloro-substituted | A549 (Lung) | 10-20 | [5] |
| HeLa (Cervical) | 10-20 | [5] | |
| MBA-MD-231 (Breast) | 10-20 | [5] | |
| Nitro-substituted | MCF7 (Breast) | 2.88 | |
| A549 (Lung) | Moderate to Significant |
Antioxidant Capacity
Hydrazone derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. The nature of the substituent on the benzylidene ring can modulate this activity. While a direct comparative study focusing solely on chloro- versus nitro-substituted acetohydrazides is limited, the available literature on substituted hydrazones suggests that the electronic properties of the substituent play a crucial role. Generally, electron-donating groups enhance antioxidant activity. However, the presence of electron-withdrawing groups does not necessarily abolish it, and the overall antioxidant potential is a result of a complex interplay of electronic and steric factors.
dot graph BiologicalActivity { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Overview of the primary biological activities of substituted benzylidene acetohydrazides.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of the findings presented, this section details the standardized experimental protocols for assessing the key biological activities of benzylidene acetohydrazides.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (chloro- and nitro-substituted benzylidene acetohydrazides)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth (MHB or RPMI-1640) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) and incubate for 48-72 hours. Include a vehicle control (cells treated with DMSO at the same final concentration as the test compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: Add the sample solution to the DPPH solution and mix.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A control containing methanol and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
For researchers and drug development professionals, these findings underscore the importance of a structure-activity relationship-guided approach to designing novel therapeutic agents. Future investigations should focus on a more extensive and direct comparative analysis of a wider range of positional isomers of chloro- and nitro-substituted benzylidene acetohydrazides. Furthermore, elucidating the precise molecular mechanisms underlying their biological activities will be crucial for the rational design of next-generation drug candidates with improved potency and selectivity.
References
-
Jubie, S., et al. (2011). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 46(9), 4353-4359. [Link]
-
Ivanova, Y. (2024). Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. Molecules, 29(8), 1789. [Link]
-
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Sarı, N., et al. (2010). Synthesis and in vitro antioxidant activity of chloro-substituted hydrazone derivatives. Journal of the Serbian Chemical Society, 75(1), 25-32. [Link]
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A Senior Application Scientist's Guide to Validating Hydrazone Formation via Mass Spectrometry Fragmentation Patterns
For researchers and professionals in drug development and synthetic chemistry, the reliable formation of hydrazone linkages is a cornerstone of many applications, from bioconjugation to the synthesis of pharmacologically active heterocycles. While techniques like NMR provide invaluable structural information, they often lack the speed and sensitivity required for high-throughput screening or real-time reaction monitoring. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), offers a rapid, highly sensitive, and structurally informative alternative for confirming hydrazone formation and purity.
This guide provides an in-depth comparison of mass spectrometry with other analytical techniques and details the characteristic fragmentation patterns that serve as a definitive fingerprint for successful hydrazone synthesis.
The Rationale: Why Mass Spectrometry Excels
The condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine is generally efficient.[1] However, verifying the reaction's completion and the product's identity is crucial. Mass spectrometry offers several distinct advantages in this context.[2] Unlike bulk analyses such as NMR, MS provides molecular weight information with high precision and can detect reactants, products, and intermediates simultaneously from a complex reaction mixture, often with minimal sample preparation.[3]
Electrospray ionization (ESI) is a particularly well-suited "soft ionization" technique for hydrazone analysis. It allows the transfer of intact protonated molecules ([M+H]⁺) from solution to the gas phase with minimal in-source fragmentation, preserving the molecular ion for subsequent analysis.[4][5] This is the first and most fundamental check: does the mass spectrum show a prominent ion corresponding to the expected molecular weight of the hydrazone product?
A Comparative Overview of Validation Techniques
While MS is a powerful tool, a multi-technique approach is often the most rigorous. Here is a comparison of common methods for validating hydrazone formation:
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Molecular Weight & Structural Fragments | Atomic Connectivity & 3D Structure | Purity & Retention Time |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (nanomole to picomole) |
| Speed | Very Fast (minutes per sample) | Slow (minutes to hours per sample) | Fast (minutes per sample) |
| Sample Requirement | Very Low (µL) | High (mg) | Low (µL) |
| Structural Detail | Confirms molecular formula and provides key fragmentation data for the hydrazone bond. | Provides unambiguous, complete structural elucidation. | Provides no direct structural information. |
| Key Advantage | Ideal for rapid screening, real-time reaction monitoring, and confirmation of the specific C=N-N linkage via fragmentation.[6] | The gold standard for definitive, non-destructive structural analysis. | Excellent for quantitative analysis and assessing reaction purity/completion over time. |
The "Smoking Gun": Hydrazone Fragmentation in Tandem MS
The true power of mass spectrometry for hydrazone validation lies in tandem MS (MS/MS).[7] In this technique, the protonated molecular ion ([M+H]⁺) of the putative hydrazone is isolated (the precursor ion) and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. This process generates a fragmentation spectrum that is a unique structural fingerprint of the molecule.[7]
For hydrazones, the C=N-N linkage is susceptible to characteristic cleavages that provide definitive evidence of its formation. The primary fragmentation pathways often involve the cleavage of the N-N single bond and the C=N double bond.
Diagram: Generalized Hydrazone Fragmentation Pathway
The following diagram illustrates the principal fragmentation patterns observed for a generic hydrazone during MS/MS analysis. The precursor ion ([M+H]⁺) undergoes collision-induced dissociation, leading to characteristic product ions resulting from the cleavage of the hydrazone core structure.
Caption: Key fragmentation pathways for a generic protonated hydrazone in MS/MS.
This predictable fragmentation is the core of the validation process. Observing fragments corresponding to both the original carbonyl and hydrazine moieties, as well as the characteristic iminium ion, provides extremely high confidence that the desired hydrazone has been formed. Detailed characterization of these fragmentation pathways reveals structurally specific ions.[8]
Experimental Protocol: LC-MS/MS Validation of a Hydrazone Product
This protocol outlines a general procedure for confirming the formation of a hydrazone from an aldehyde (e.g., benzaldehyde) and a hydrazine (e.g., phenylhydrazine) using LC-MS/MS.
Part 1: Sample Preparation & Reaction Monitoring
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of a 10 mM solution of the aldehyde in methanol with 10 µL of a 10 mM solution of the hydrazine in methanol. Add 1 µL of a 1% acetic acid solution in methanol to catalyze the reaction.[1] The reaction is typically rapid at room temperature.
-
Time-Point Sampling: At t=0, 2, 5, and 15 minutes, take a 1 µL aliquot of the reaction mixture.
-
Quenching & Dilution: Immediately dilute the 1 µL aliquot into 999 µL of 50:50 acetonitrile:water with 0.1% formic acid. This large dilution effectively quenches the reaction and prepares the sample for ESI-MS analysis.
Part 2: LC-MS/MS Data Acquisition
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry - Full Scan (MS1):
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100 - 500.
-
Purpose: To identify the m/z values of the reactants and the expected hydrazone product. For benzaldehyde phenylhydrazone (C₁₃H₁₂N₂), the expected [M+H]⁺ is m/z 197.10.
-
-
Mass Spectrometry - Product Ion Scan (MS/MS):
-
Precursor Ion: Set the instrument to isolate the m/z of the expected product (e.g., 197.10).
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to ensure robust fragmentation.
-
Product Ion Mass Range: m/z 50 - 200.
-
Purpose: To generate a fragmentation spectrum for the putative hydrazone.
-
Diagram: LC-MS/MS Experimental Workflow
This workflow diagram illustrates the sequential steps involved in the validation process, from sample injection to final data interpretation.
Caption: A typical experimental workflow for hydrazone validation using LC-MS/MS.
Part 3: Data Interpretation - A Self-Validating System
-
Confirm the Molecular Ion: In the MS1 full scan spectrum, verify the presence of an intense ion at the calculated m/z for the protonated hydrazone. In our example, this would be m/z 197.10. Observe the disappearance of reactant ions over the time course of the reaction.
-
Analyze the Fragmentation Spectrum: Examine the MS/MS spectrum acquired by fragmenting the m/z 197.10 precursor. For benzaldehyde phenylhydrazone, you should observe key fragments such as:
-
m/z 91: [C₆H₅-CH]⁺ fragment, indicative of the original benzaldehyde structure.
-
m/z 92/93: Fragments corresponding to the phenylhydrazine moiety [C₆H₅NH]⁺ or [C₆H₅NH₂]⁺.
-
m/z 104/105: Iminium-type fragments [C₆H₅-C=N]⁺ or [C₆H₅-CH=N]⁺.
-
By leveraging the speed, sensitivity, and structural insight of tandem mass spectrometry, researchers can confidently and efficiently validate hydrazone formation, accelerating discovery and development workflows.
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ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]
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Evaluating the Cytotoxic Potential of N'-(4-Chlorobenzylidene)acetohydrazide Against MCF-7 Breast Cancer Cells: A Comparative Guide
For researchers in oncology and drug development, the human breast adenocarcinoma cell line, MCF-7, serves as a cornerstone for the initial screening and mechanistic evaluation of novel anti-cancer agents. Its estrogen receptor-positive (ER+) status makes it particularly relevant for studying therapies targeting hormone-dependent breast cancers. This guide provides a comparative framework for assessing the cytotoxic efficacy of a specific hydrazone derivative, N'-(4-Chlorobenzylidene)acetohydrazide, against MCF-7 cells.
While specific experimental data for this compound's IC50 value against MCF-7 cells is not publicly available and requires experimental determination, this guide will establish a robust comparative context. We will detail the methodologies to determine this value and compare it against established chemotherapeutic agents and other investigational compounds with known activities. This approach allows for a rigorous evaluation of its potential as a novel therapeutic candidate.
Comparative Cytotoxicity: Establishing a Performance Benchmark
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function—in this case, the proliferation of MCF-7 cells. A lower IC50 value indicates greater potency. To properly contextualize the efficacy of this compound, its experimentally determined IC50 value should be compared with a panel of reference compounds.
| Compound | Class | IC50 against MCF-7 cells (µM) | Citation |
| This compound | Hydrazone Derivative | To be determined experimentally | |
| Doxorubicin | Anthracycline Chemotherapy | 0.68 µg/mL (approximately 1.25 µM) | [1] |
| Cisplatin | Platinum-based Chemotherapy | 1 µg/mL (approximately 3.33 µM) | [2] |
| 5-Fluorouracil (5-FU) | Antimetabolite Chemotherapy | 0.38 µg/mL (approximately 2.92 µM) | [3] |
| Capecitabine (prodrug of 5-FU) | Antimetabolite Chemotherapy | 1147.9 µg/mL (after 48h) | [3] |
| Temozolomide | Alkylating Agent | 6.81 mM | [4] |
| Compound 4a (Azo-Schiff base) | Investigational Compound | 140.8 µM | [5] |
| Compound C1 (Organotin Schiff base) | Investigational Compound | 2.5 µg/mL | [2] |
Note: Conversion of µg/mL to µM requires the molecular weight of the specific compound.
Experimental Protocol: Determining IC50 via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and comparative compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Phosphate Buffered Saline (PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of desired concentrations. It is advisable to perform initial experiments with broad-range dilutions (e.g., 1:10) to determine an approximate IC50, followed by narrower-range dilutions (e.g., 1:3 or 1:4) for precision.[8]
-
Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a negative control (untreated cells).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1][3]
-
-
MTT Assay:
-
After the incubation period, carefully remove the culture medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Mean OD of treated cells / Mean OD of control cells) x 100% [6]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the compound that results in 50% inhibition of cell growth.
-
Experimental Workflow Diagram:
Caption: Potential inhibition of the PI3K/AKT pathway by hydrazone derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the cytotoxic potential of this compound against the MCF-7 breast cancer cell line. By determining its IC50 value through the standardized MTT assay and comparing it with established chemotherapeutic agents, researchers can effectively benchmark its potency. Further investigations should focus on elucidating its precise mechanism of action, which may involve the induction of apoptosis and the inhibition of key cell survival pathways like PI3K/AKT. Such studies are pivotal in ascertaining the therapeutic promise of this and other novel hydrazone derivatives in the landscape of cancer drug discovery.
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Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. [Link]
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Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. International Union of Crystallography. [Link]
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A Researcher's Guide to Benchmarking Hydrazone Cytotoxicity Against Doxorubicin Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of novel hydrazone compounds. By benchmarking against doxorubicin, a cornerstone of chemotherapy, we can establish a robust, comparative understanding of a candidate's potency and selectivity. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and reproducible research design.
Introduction: The Rationale for a New Generation of Anticancer Agents
The landscape of cancer therapy is in constant evolution, driven by the need for more effective and less toxic treatments. Hydrazones have emerged as a versatile and highly promising class of compounds, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2][3][4] These derivatives of aldehydes and ketones possess a flexible chemical structure that allows for modifications to enhance their therapeutic index.[5][6]
Our benchmark, Doxorubicin , is a potent, broad-spectrum anthracycline antibiotic that has been a mainstay in treating various cancers for decades.[7][][9] Its well-understood mechanisms of action, primarily DNA intercalation and inhibition of topoisomerase II, make it an ideal standard for comparison.[][10][11] However, doxorubicin's clinical utility is often limited by severe side effects, most notably cardiotoxicity, and the development of drug resistance.[7][][9][11][12] This underscores the urgent need for novel agents like hydrazones that may offer comparable or superior efficacy with an improved safety profile.
This guide will delineate the critical steps and considerations for a head-to-head cytotoxic comparison, from fundamental mechanistic insights to detailed experimental protocols and data interpretation.
Mechanistic Foundations: Hydrazones and Doxorubicin
A robust comparison requires an understanding of the molecular targets and pathways involved.
The Multifaceted Anticancer Activity of Hydrazones
Hydrazones exert their cytotoxic effects through various mechanisms, which can vary depending on their specific chemical structure.[4] Key reported mechanisms include:
-
Induction of Apoptosis: Many hydrazone derivatives trigger programmed cell death through caspase-dependent pathways.[4]
-
Cell Cycle Arrest: Certain hydrazones can halt cell cycle progression, often at the G2/M phase, by interfering with critical cellular processes like tubulin polymerization.[4][13]
-
Metal Ion Chelation: The structure of some hydrazones allows them to bind essential metal ions, disrupting enzymatic functions vital for cancer cell proliferation.[14]
Doxorubicin: The Gold Standard's Mode of Action
Doxorubicin's potent cytotoxicity stems from a multi-pronged attack on cancer cells:[10][11]
-
DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA replication and transcription.[]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA strand breaks.[][10]
-
Reactive Oxygen Species (ROS) Generation: Its metabolism produces free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[11]
Caption: Doxorubicin's primary mechanisms leading to cancer cell death.
Designing a Rigorous Comparative Cytotoxicity Study
The validity of your findings hinges on a well-designed experimental strategy. The goal is to generate a dose-response profile for each test compound and determine its half-maximal inhibitory concentration (IC50).[15][16][17]
The Critical Choice of Cell Lines
Using a single cell line is insufficient. A diverse panel is essential to assess the breadth and selectivity of a compound's activity.
-
Diverse Cancer Panel: Select a panel of human cancer cell lines from different origins (e.g., breast: MCF-7, MDA-MB-231; colon: HCT116; lung: A549; prostate: PC-3).[1][5][18] This helps identify tissue-specific sensitivities.
-
Non-Cancerous Control: Always include a non-cancerous cell line (e.g., human fibroblasts like MRC-5 or breast epithelial cells like MCF-10A) to evaluate selective toxicity.[1][5][14] A promising compound should be significantly more toxic to cancer cells than to normal cells.
-
Resistant Phenotypes: To determine if hydrazones can overcome known resistance mechanisms, include a doxorubicin-resistant cell line (e.g., MCF-7/ADR) in your panel.[2][19]
Establishing the Dose-Response Curve
A serial dilution of each compound is required to observe the full range of its cytotoxic effect, from no inhibition to complete cell death.
-
Concentration Range: A common starting point is a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the IC50 values of both highly potent and less active compounds.
-
Vehicle Control: Since many compounds are dissolved in DMSO, a "vehicle control" containing the highest concentration of DMSO used in the experiment is crucial to ensure the solvent itself is not causing toxicity.[17]
Experimental Protocol: The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method widely used to assess cell viability by measuring metabolic activity.[20][21][22]
Principle of the Assay
Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[20][21] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[22]
Caption: Standard experimental workflow for IC50 determination using the MTT assay.
Detailed Step-by-Step Methodology
Materials:
-
Selected cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hydrazone compounds and Doxorubicin (stock solutions in DMSO)
-
Sterile 96-well cell culture plates
-
Solubilization solution (e.g., cell culture grade DMSO)[22]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[17][24]
-
Compound Treatment: Prepare serial dilutions of your hydrazone compounds and doxorubicin in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.[18][25][26]
-
MTT Addition:
-
Crucial Step for Doxorubicin: Doxorubicin's red color can interfere with absorbance readings.[24][27] Before adding MTT, carefully aspirate the drug-containing medium, wash the cells once with 100 µL of sterile PBS, and then add 100 µL of fresh serum-free medium.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[23][24]
-
Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[22][24]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[20][28]
Data Analysis and Interpretation
Raw absorbance data must be converted into meaningful cytotoxicity metrics.
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
The viability of treated cells is expressed as a percentage relative to the untreated control cells using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Generate Dose-Response Curves: Plot the percent viability against the log-transformed concentration of the compound. This will typically yield a sigmoidal (S-shaped) curve.[17]
-
Determine IC50 Values: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and calculate the IC50 value.[15][17] The IC50 is the concentration of the drug that results in 50% cell viability.
Presenting Comparative Data
Summarize your findings in a clear, concise table. This allows for an at-a-glance comparison of the potency and selectivity of your hydrazone candidates against the doxorubicin standard.
Table 1: Hypothetical IC50 Values (µM) of Hydrazone Candidates vs. Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MRC-5 (Normal Fibroblast) | Selectivity Index (SI) for MCF-7* |
| Hydrazone-1 | 8.5 | 12.3 | 10.1 | > 100 | > 11.8 |
| Hydrazone-2 | 25.1 | 30.5 | 28.4 | > 100 | > 4.0 |
| Hydrazone-3 | 1.2 | 2.5 | 1.8 | 15.6 | 13.0 |
| Doxorubicin | 0.9 | 1.5 | 1.1 | 5.4 | 6.0 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
In this hypothetical example, Hydrazone-3 shows potency comparable to doxorubicin but with a significantly better selectivity index, making it a promising candidate for further investigation. Hydrazone-1 is less potent but remarkably non-toxic to normal cells at the tested concentrations.
Conclusion
This guide outlines a scientifically rigorous and logical approach to benchmarking the cytotoxicity of novel hydrazones. By employing a diverse panel of cell lines, adhering to validated protocols like the MTT assay, and performing careful data analysis, researchers can generate reliable and comparative data. The ultimate goal is to identify lead compounds that not only exhibit potent anticancer activity but also demonstrate a superior safety profile over established standards like doxorubicin, paving the way for the next generation of cancer therapeutics.
References
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Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. Retrieved February 15, 2026, from [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved February 15, 2026, from [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms OPEN ACCESS. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Hydrazones as potential anticancer agents: An update. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. (2025). PubMed. Retrieved February 15, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Wistar Institute. Retrieved February 15, 2026, from [Link]
-
Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. Retrieved February 15, 2026, from [Link]
-
Cytotoxic effects of hydrazones 5 (A) and 7 (B) against the human breast carcinoma line MDA-MB-231 after 72 h exposure as assessed by MTT-dye reduction assay. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. (n.d.). IAEA. Retrieved February 15, 2026, from [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). PubMed. Retrieved February 15, 2026, from [Link]
-
(PDF) Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Cytotoxicity of compounds 1, 2 and doxorubicin on different cancer cell lines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved February 15, 2026, from [Link]
-
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018). ACS Publications. Retrieved February 15, 2026, from [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Comparative Molecular Dynamics: Hydrazone-Based Tubulin Inhibitors vs. Colchicine
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Computational Chemists, Structural Biologists Focus: Stability, Binding Energetics, and Conformational Dynamics of Hydrazone-Protein Complexes[1][2]
Executive Summary
Hydrazone derivatives (
This guide provides a rigorous, head-to-head molecular dynamics (MD) comparison between a representative Hydrazone-based Inhibitor (Ligand-H) and the clinical standard Colchicine . By moving beyond static docking to dynamic simulation, we evaluate whether the hydrazone linker maintains structural integrity within the binding pocket and if its binding free energy (
Key Comparative Findings (Representative Data)
| Metric | Colchicine (Standard) | Hydrazone Ligand-H (Novel) | Interpretation |
| Binding Affinity ( | Ligand-H shows superior electrostatic engagement. | ||
| RMSD (Stability) | Hydrazone linker allows adaptive fitting but higher fluctuation. | ||
| SASA (Linker Exposure) | N/A | Low solvent exposure suggests protection from hydrolysis. | |
| H-Bond Lifetime | High (Cys241) | Moderate (Val238, Lys254) | Ligand-H relies on a broader, transient H-bond network. |
Part 1: The Comparative Framework
Why MD is Critical for Hydrazones
Static molecular docking often overestimates the affinity of hydrazones because it treats the
The Model System
-
Target:
-Tubulin (Colchicine Binding Site).[1][3][4] -
Control Ligand: Colchicine (PDB ID: 4O2B or similar).
-
Test Ligand: Aryl-hydrazone derivative (Ligand-H).
Part 2: Computational Methodology (The Protocol)
To ensure reproducibility and self-validation, the following protocol utilizes GROMACS for simulation and AmberTools/ACPYPE for ligand parameterization.
Step-by-Step Workflow
-
Ligand Parameterization (Critical):
-
Hydrazones contain conjugated
-systems. Standard force fields often fail to capture the charge delocalization across the imine bond. -
Protocol: Use Gaussian for geometry optimization (B3LYP/6-31G*) followed by RESP charge fitting. Generate topology using GAFF2 (General Amber Force Field) via ACPYPE .
-
-
System Construction:
-
Protein: CHARMM36m force field (best for protein-ligand interfaces).
-
Solvation: TIP3P water model, cubic box with 1.0 nm padding.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
-
-
Simulation Phases:
-
Minimization: Steepest descent (50,000 steps).
-
NVT Equilibration: 100 ps, heating to 310 K (V-rescale thermostat).
-
NPT Equilibration: 100 ps, pressurizing to 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns, 2 fs time step.
-
Validated Workflow Diagram
The following diagram illustrates the validated pipeline for ensuring ligand topology integrity before production runs.
Figure 1: End-to-end simulation workflow emphasizing Quantum Mechanical (QM) charge derivation for the hydrazone linker.
Part 3: Stability & Conformational Analysis
This section analyzes the trajectory data.[5] The comparison highlights the difference between the rigid tricyclic core of Colchicine and the flexible linker of Hydrazones.
Root Mean Square Deviation (RMSD)
RMSD measures the average displacement of atoms relative to the starting structure.[6]
-
Colchicine: Typically equilibrates within 5 ns and maintains a flat plateau (
nm). -
Hydrazone: Often exhibits a "dual-plateau." The first 10-20 ns show higher RMSD (
nm) as the flexible linker adjusts to the pocket, followed by stabilization.-
Self-Validating Check: If Hydrazone RMSD continues to rise after 50 ns, the ligand is drifting; the simulation must be extended or the pose is unstable.
-
Solvent Accessible Surface Area (SASA) of the Linker
This is a specific metric for hydrazone safety.
-
Hypothesis: If the
linker is exposed to water, it is liable to hydrolyze. -
Target: SASA values for the linker atoms should approach
(fully buried). -
Observation: Successful hydrazone inhibitors often bury the linker deep in the hydrophobic channel formed by Val238 and Leu255 , mimicking the protection Colchicine receives from its B-ring.
Part 4: Binding Energetics (MM-PBSA)
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) estimates the binding free energy.[2][7][8] This is superior to docking scores as it accounts for solvent effects and conformational entropy (indirectly).
Comparative Energy Decomposition
The table below summarizes the energetic contributions. Note that Hydrazones often trade Van der Waals (vdW) energy for Electrostatic energy compared to Colchicine.
Table 1: MM-PBSA Energy Components (kcal/mol)
| Energy Component | Colchicine (Reference) | Hydrazone (Ligand-H) | Mechanistic Insight |
| Van der Waals ( | Colchicine's rigid rings pack tighter. | ||
| Electrostatic ( | Hydrazone forms stronger polar contacts via the linker. | ||
| Polar Solvation ( | Desolvation penalty is higher for the polar hydrazone. | ||
| Non-polar Solvation ( | Similar hydrophobic burial. | ||
| Total Binding Energy ( | Hydrazone shows higher theoretical affinity. |
Note: Data derived from comparative trends in tubulin-inhibitor literature [1, 3, 5].
Part 5: Interaction Dynamics & Signaling
Understanding which residues stabilize the complex is vital for optimization.
Hydrogen Bond Network
-
Colchicine: Anchored by Cys241 (Alpha subunit) and Val238 .
-
Hydrazone: The imine nitrogen often acts as a H-bond acceptor for Lys254 , while the hydrazinic -NH- donates to backbone carbonyls of Thr179 .
Interaction Pathway Diagram
The following graph visualizes the distinct residue networks. Colchicine relies on hydrophobic enclosure, whereas Hydrazone relies on a "Polar Anchor" strategy.
Figure 2: Interaction fingerprint comparison. Hydrazone introduces a novel electrostatic anchor at Lys254.
References
-
Design, synthesis and anticancer evaluation of novel arylhydrazones. Source: ResearchGate.[5] URL:[Link]
-
In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism. Source: Semantic Scholar. URL:[Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Source: PubMed Central (PMC). URL:[Link]
-
Assessing the performance of the MM/PBSA and MM/GBSA methods. Source: PubMed Central (PMC). URL:[Link]
-
Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. Source: PubMed Central (PMC). URL:[Link]
-
GROMACS Protein Ligand Complex Simulations (LigParGen Protocol). Source: Yale University / LigParGen. URL:[Link]
Sources
- 1. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free energy calculations on the binding of colchicine and its derivatives with the alpha/beta-tubulin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ajuronline.org [ajuronline.org]
- 7. researchgate.net [researchgate.net]
- 8. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
Evaluation of Acetohydrazide Stability in Physiological pH Buffers
Executive Summary
Acetohydrazide (Acetic acid hydrazide) is a critical intermediate in organic synthesis and a primary metabolite of the antitubercular drug Isoniazid. Its stability in physiological environments (pH 7.4) is a pivotal parameter for researchers studying drug metabolism and hepatotoxicity.
Key Findings:
-
Stability Profile: Acetohydrazide exhibits moderate stability in sterile Phosphate Buffered Saline (PBS) at pH 7.4, with a half-life (
) extending beyond 24 hours at 37°C. However, it is significantly less stable than its aromatic counterparts (e.g., Isoniazid, Benzhydrazide) due to the lack of resonance stabilization on the hydrazide moiety. -
Degradation Pathway: The primary degradation mechanism is hydrolysis yielding acetic acid and hydrazine. This reaction is pseudo-first-order and is catalyzed by both acid and base, with a stability plateau near neutral pH.
-
Oxidative Risk: Unlike aromatic hydrazides, acetohydrazide is highly susceptible to oxidative degradation in the presence of dissolved oxygen or transition metals, necessitating the use of degassed buffers for accurate kinetic profiling.
Mechanistic Insight: The Chemistry of Instability
To evaluate acetohydrazide, one must understand the causality behind its degradation. Unlike amides, the nitrogen-nitrogen bond in hydrazides introduces a specific vulnerability to nucleophilic attack and oxidation.
Hydrolysis Mechanism
In aqueous buffers at pH 7.4, acetohydrazide undergoes hydrolysis. While the neutral pH is the "valley" of maximum stability for hydrazides (relative to acidic or basic extremes), the reaction proceeds slowly, driven by the thermodynamic stability of the resulting carboxylic acid.
The Pathway:
Aliphatic vs. Aromatic Stability
This is the critical differentiator for drug development professionals selecting linker chemistries or analyzing metabolites.
-
Aromatic Hydrazides (e.g., Isoniazid, Benzhydrazide): The carbonyl carbon is conjugated with an aromatic ring. This resonance delocalization reduces the electrophilicity of the carbonyl carbon, making it more resistant to nucleophilic attack by water.
-
Aliphatic Hydrazides (Acetohydrazide): The electron-donating alkyl group (methyl) does not offer resonance stabilization. Furthermore, the inductive effect can slightly increase the electron density on the nitrogen, making it prone to oxidation, while the carbonyl remains susceptible to hydrolysis.
Comparative Analysis
The following table contrasts Acetohydrazide with its parent compound (Isoniazid) and a structural analog (Benzhydrazide) under physiological conditions (PBS, pH 7.4, 37°C).
| Feature | Acetohydrazide | Isoniazid (INH) | Benzhydrazide |
| Structure Type | Aliphatic Hydrazide | Heteroaromatic Hydrazide | Aromatic Hydrazide |
| Est. Half-life (pH 7.4) | Moderate (24–48 hrs)* | High (> 1 week) | High (> 1 week) |
| Hydrolysis Product | Acetic Acid + Hydrazine | Isonicotinic Acid + Hydrazine | Benzoic Acid + Hydrazine |
| Oxidative Sensitivity | High | Moderate | Low |
| UV Absorbance | Low (requires <210 nm or derivatization) | Strong ( | Strong ( |
| Clinical Relevance | Hepatotoxic Metabolite | Parent Drug | Structural Analog |
*Note: Half-life values refer to sterile, oxidative-free buffer conditions. Presence of plasma enzymes or transition metals drastically reduces
Experimental Protocol: Self-Validating Stability Assay
This protocol is designed to be self-validating . The inclusion of a "Time 0" quench and a Quality Control (QC) standard ensures that degradation measured is real and not an artifact of sample preparation.
Materials
-
Analyte: Acetohydrazide (>98% purity).
-
Buffer: 10 mM PBS (Phosphate Buffered Saline), pH 7.4. Crucial: Degas by sonication for 20 mins to minimize oxidative loss.
-
Internal Standard (IS): Acetanilide (structurally similar but stable).
-
Quench Solution: 0.1% Formic Acid in Acetonitrile (stops hydrolysis immediately upon sampling).
Workflow Visualization
Caption: Step-by-step stability workflow ensuring kinetic accuracy via immediate quenching.
Detailed Methodology
-
Preparation: Prepare a 10 mM stock of Acetohydrazide in DMSO. Prepare a separate stock of the Internal Standard (Acetanilide).
-
Initiation: Spike the Acetohydrazide stock into pre-warmed (37°C) PBS to a final concentration of 100 µM. Add Internal Standard to 50 µM.
-
Sampling:
-
Immediately withdraw an aliquot (Time 0).
-
Transfer to a vial containing cold Quench Solution (1:1 ratio).
-
Repeat at T = 1, 4, 8, 24, and 48 hours.
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 0-5% B over 5 mins (Acetohydrazide is very polar and elutes early).
-
Detection: UV at 205 nm (Acetohydrazide has weak absorbance; 205 nm is required if not using MS).
-
Validation: Calculate the Area Ratio (Analyte/IS). Plot ln(Concentration) vs. Time. The slope
gives the rate constant.
-
Degradation Pathways & Troubleshooting
Understanding the degradation products is essential for validating the assay. If you observe peaks appearing at the solvent front, it is likely hydrazine (which is difficult to retain on C18).
Caption: Primary hydrolysis pathway (solid) and secondary oxidative pathway (dotted).
Troubleshooting Common Issues
-
Issue: Rapid loss of parent compound in <1 hour.
-
Cause: Likely metal contamination in buffer catalyzing oxidation.
-
Solution: Add 1 mM EDTA to the PBS buffer to chelate transition metals.
-
-
Issue: Poor peak shape or no retention.
-
Cause: Acetohydrazide is highly polar.
-
Solution: Use a HILIC column or derivatize with p-nitrobenzaldehyde before injection to create a lipophilic hydrazone.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271, Acethydrazide. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.[1] Carbohydrate Research, 344(3), 278–284.[1] Retrieved from [Link]
- Timbrell, J. A., Wright, J. M., & Baillie, T. A. (1977). Monoacetylhydrazine as a metabolite of isoniazid in man. Clinical Pharmacology & Therapeutics, 22(5), 602-608.
- BenchChem (2025).Comparative Guide to the Validation of an Analytical Method for Hydrazide Derivatives. (General HPLC protocols for hydrazides).
Sources
Confirming Purity of N'-(4-Chlorobenzylidene)acetohydrazide: A Comparative Guide to Elemental Analysis
Executive Summary
In the development of Schiff base pharmacophores, N'-(4-Chlorobenzylidene)acetohydrazide represents a critical intermediate scaffold. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous for structural confirmation, they often fail to detect non-chromophoric impurities (such as water, inorganic salts, or trapped solvent) that significantly impact stoichiometric precision in downstream biological assays.
This guide objectively compares Elemental Analysis (CHN/CHNS) against alternative characterization methods. It demonstrates why combustion analysis remains the "Gold Standard" for validating bulk purity in this compound class, providing a self-validating protocol to ensure your isolated product meets the rigorous ±0.4% acceptance criterion required by top-tier journals and regulatory bodies.
Technical Profile & Theoretical Baseline
Before initiating analysis, the theoretical elemental composition must be established with high precision. This compound is synthesized via the condensation of 4-chlorobenzaldehyde and acetohydrazide.
Compound Identity:
-
IUPAC Name: N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
-
Molecular Formula:
[1] -
Molecular Weight: 196.63 g/mol
-
Physical State: White to off-white crystalline solid
Table 1: Theoretical Elemental Composition
Calculated based on atomic weights: C (12.011), H (1.008), N (14.007), Cl (35.45), O (15.999).
| Element | Count | Total Mass contribution | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 9 | 108.10 | 54.98% | 54.58% – 55.38% |
| Hydrogen (H) | 9 | 9.07 | 4.61% | 4.21% – 5.01% |
| Nitrogen (N) | 2 | 28.01 | 14.25% | 13.85% – 14.65% |
Critical Insight: The presence of the Chlorine atom introduces a specific challenge. While standard CHN analysis focuses on Carbon, Hydrogen, and Nitrogen, the substantial mass percentage of Chlorine (~18%) means that any dehalogenation during synthesis will drastically skew the C/N ratio.
Comparative Analysis: Why Elemental Analysis?
Many researchers rely solely on HPLC purity (Area %), which can be misleading. The table below outlines the specific blind spots of chromatographic methods that Elemental Analysis resolves.
Table 2: Performance Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | 1H NMR |
| Primary Target | Bulk elemental ratio (Stoichiometry) | Chromophoric organic impurities | Structural connectivity |
| Inorganic Detection | High (Detected as mass balance deficit) | None (Salts are transparent to UV) | None (Unless nuclei are active) |
| Solvent/Water Detection | High (Shifts %C and %H values) | Low (Often elutes in void volume) | Medium (Visible but quantification requires internal std) |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (recoverable) | Non-destructive |
| Blind Spots | Isomers (Same formula) | Non-UV active compounds | Paramagnetic impurities |
| Verdict | Essential for Bulk Purity | Essential for Organic Purity | Essential for Structure |
Experimental Protocol
This protocol ensures the isolation of a sample suitable for high-precision microanalysis.
Phase 1: Synthesis & Purification
Note: Purity for EA requires rigorous drying. Solvent entrapment is the #1 cause of EA failure.
-
Reaction: Reflux 4-chlorobenzaldehyde (10 mmol) and acetohydrazide (10 mmol) in Ethanol (20 mL) with catalytic acetic acid (2 drops) for 4 hours.
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Purification (Crucial): Recrystallize from hot Ethanol/Water (8:2).
-
Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours. Standard air drying is insufficient for EA.
Phase 2: Elemental Analysis Workflow (Combustion)
-
Calibration: Calibrate the analyzer using a standard (e.g., Acetanilide, K-factor method).
-
Weighing: Accurately weigh 2.000–3.000 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Flash combustion at >900°C in an oxygen-enriched atmosphere.
-
Reduction: Gases pass through copper to remove excess oxygen and reduce nitrogen oxides to
. -
Detection: Separation via GC column and detection by Thermal Conductivity Detector (TCD).
Visualization: Synthesis & Validation Workflow
Figure 1: Optimized workflow for synthesizing and validating this compound.
Data Interpretation & Troubleshooting
Interpreting EA data requires forensic logic. A deviation outside the ±0.4% range usually points to specific contamination types.
Table 3: Diagnostic Guide for Deviations
| Observation | Likely Cause | Corrective Action |
| Low %C, High %H | Trapped Water/Solvent | Dry sample at higher temp/vacuum; check NMR for solvent peaks. |
| Low %C, Low %N | Inorganic Contamination (Salts/Silica) | Perform residue on ignition test; filter hot solution during recrystallization. |
| High %C | Trapped Ethanol/Organic Solvent | Calculate theoretical values for solvates (e.g., +0.5 mol EtOH) to confirm. |
| High %N | Unreacted Acetohydrazide | Recrystallize again; wash thoroughly with cold water. |
Logic Pathway for Result Validation
Figure 2: Decision logic for interpreting Elemental Analysis data deviations.
Conclusion
For this compound, Elemental Analysis is not merely a formality but a critical checkpoint for bulk purity. While NMR confirms you made the right molecule, and HPLC confirms organic purity, only EA validates that your sample is free from significant solvent entrapment and inorganic residues , ensuring the mass you weigh for biological assays corresponds to the active pharmacophore.
Final Recommendation: Do not proceed to biological screening until your EA results fall within the ±0.4% window.
References
-
Journal of Organic Chemistry. "Guidelines for Authors - Characterization of New Compounds." American Chemical Society. [Link]
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PubChem. "this compound Compound Summary."[1][2][3] National Library of Medicine. [Link]
-
Holzgrabe, U. "Elemental Analysis: An Important Purity Control but Prone to Manipulations." Inorganic Chemistry Frontiers, 2019. [Link]
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- 3. PubChemLite - N'-(4-chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide (C15H11Cl3N2O2) [pubchemlite.lcsb.uni.lu]
In Silico Assessment of Oral Bioavailability for Chlorobenzylidene Derivatives: A Comparative Technical Guide
Executive Summary & Scientific Rationale
Chlorobenzylidene derivatives—frequently manifested as Schiff bases, hydrazones, or thiazolidinone scaffolds—occupy a critical niche in medicinal chemistry due to their documented anticancer, antimicrobial, and anti-inflammatory activities. However, their development is often attrition-prone due to a specific paradox: the chlorobenzylidene moiety confers necessary lipophilicity for membrane permeability but frequently pushes compounds beyond the solubility threshold required for oral bioavailability.
This guide provides a rigorous, comparative framework for assessing these derivatives using in silico methodologies. Unlike generic ADME (Absorption, Distribution, Metabolism, Excretion) guides, this protocol addresses the specific physicochemical nuances of the chlorobenzylidene scaffold:
-
The Halogen Effect: The impact of the chlorine substituent on
and metabolic blocking. -
Linker Stability: The hydrolytic vulnerability of the azomethine (
) bond in acidic gastric environments, a factor often ignored by static algorithms. -
Conformational Flexibility: The role of rotatable bonds in determining oral absorption efficiency.
Comparative Analysis of In Silico Platforms
For chlorobenzylidene derivatives, no single tool provides a "silver bullet." A "Senior Scientist" approach requires a consensus methodology. The following table compares the three most authoritative open-access platforms specifically for this chemical class.
Table 1: Comparative Utility for Chlorobenzylidene Assessment
| Feature | SwissADME | pkCSM | ADMETlab 2.0 | Verdict for Chlorobenzylidenes |
| Physicochemical Engine | Excellent. Consensus LogP is critical for chloro-derivatives. | Good, but relies heavily on single-algorithm descriptors. | Very Good. Detailed solubility (LogS) models. | Use SwissADME for initial Lipinski/Veber filtering. |
| Absorption (HIA/Caco-2) | Visual (BOILED-Egg). Qualitative. | Quantitative. Predicts specific permeability coefficients. | Comprehensive. Probabilistic scoring for HIA + Caco-2. | Use pkCSM for quantitative permeability data. |
| Metabolism (CYP450) | Isoform interaction (Yes/No). | Isoform substrate/inhibitor classification. | Detailed substrate/inhibitor + Clearance (CL) prediction. | Use ADMETlab 2.0 for metabolic stability profiling. |
| Toxicity | Limited.[1] | Strong. hERG, AMES, Hepatotoxicity. | Extensive. Includes environmental toxicity & acute oral toxicity (LD50). | Use pkCSM or ADMETlab 2.0 for safety flags. |
| Handling of Halogens | Robust parameterization of halogen bond effects on lipophilicity. | Good, but occasionally underestimates solubility penalties. | High accuracy in predicting halogen-induced toxicity. | SwissADME is the standard for lipophilicity. |
Critical Molecular Descriptors
When analyzing chlorobenzylidene derivatives, three descriptors dictate the "Go/No-Go" decision.
A. Consensus LogP (Partition Coefficient)
The chlorine atom at the para or meta position significantly increases lipophilicity.
-
Target Range:
. -
Risk: Chlorobenzylidenes often exceed
, leading to poor aqueous solubility and "brick dust" properties. -
Protocol: Do not rely on a single algorithm (e.g., iLOGP). Use the Consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) provided by SwissADME to smooth out algorithmic bias regarding halogenation.
B. Topological Polar Surface Area (TPSA)
The azomethine linker and any hydrazide/amide carbonyls contribute here.
-
Target:
for general oral bioavailability; for BBB penetration. -
Insight: If your derivative includes a nitro (
) group (common in this scaffold), TPSA often spikes, killing bioavailability.
C. Rotatable Bonds (nRotB)
-
Target:
(Veber’s Rule). -
Relevance: The benzylidene linkage is rigid. Excessive flexibility usually comes from the "tail" attached to the hydrazide/amine side. Keep the tail rigid to improve oral absorption.
Standardized Assessment Protocol
This workflow ensures a self-validating system where errors in one step are caught in the next.
Step 1: Structural Curation & Canonicalization
-
Action: Convert chemical structures to Canonical SMILES.
-
Validation: Ensure the stereochemistry of the imine bond (usually E-isomer) is explicitly defined, as Z-isomers often have different metabolic profiles.
-
Tool: PubChem Sketcher or ChemDraw (save as SMILES).
Step 2: The "Rapid Fire" Filter (SwissADME)
-
Input: Canonical SMILES.
-
Check:
Step 3: Quantitative Permeability & Clearance (pkCSM)
-
Input: SMILES of survivors from Step 2.
-
Check:
-
Caco-2 Permeability: Target
(log Papp). High permeability compensates for moderate solubility. -
Total Clearance: High clearance suggests rapid metabolism (likely hydrolysis of the imine).
-
Step 4: Metabolic Stability & Toxicity (ADMETlab 2.0)
-
Input: SMILES.
-
Check:
-
hERG Inhibition: A critical safety stop. Many benzylidene derivatives block hERG channels.
-
CYP Inhibition: If the compound inhibits CYP3A4, it poses a drug-drug interaction risk.
-
Visualizations
Workflow Diagram: In Silico Bioavailability Assessment
This diagram outlines the logical flow of the assessment, including decision gates.
Caption: Figure 1. Hierarchical decision tree for filtering chlorobenzylidene derivatives. Note the early rejection based on LogP due to the chlorine atom's lipophilic contribution.
Pathway Diagram: Metabolic Fate of Chlorobenzylidenes
Understanding the metabolic instability of the Schiff base linker is crucial for accurate prediction.
Caption: Figure 2.[6] Predicted metabolic hydrolysis of the azomethine bond. In silico tools often model the parent as stable, but in vivo bioavailability is often driven by the metabolites.
Case Study Interpretation: The "Hidden" False Positive
A common pitfall in assessing chlorobenzylidene derivatives is the "False Bioavailability Positive."
Scenario: You design a 4-chlorobenzylidene hydrazone.
-
SwissADME predicts high HIA (White BOILED-Egg).
-
Lipinski rules are satisfied (MW < 500, LogP = 4.2).
The Experimental Reality: Upon synthesis, the compound shows 0% oral bioavailability in rats.
The Causality (Expert Insight): The in silico tool assumes the molecule stays intact. However, the imine bond is acid-labile. In the stomach (pH 1.5), it hydrolyzes back to the aldehyde and hydrazide. The aldehyde is rapidly oxidized and excreted, while the hydrazide might be toxic.
Correction Strategy:
-
Run Hydrolysis Prediction: Before trusting the bioavailability score, manually assess the stability of the
bond. -
Dock the Metabolites: Run ADME predictions on the hydrolysis products (the aldehyde and the amine) to see if the "active" component is actually a metabolite.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[7] Nucleic Acids Research, 49(W1), W5-W14. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N'-(4-Chlorobenzylidene)acetohydrazide
For researchers and professionals in the fields of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(4-Chlorobenzylidene)acetohydrazide, a compound of interest in medicinal chemistry.[1] By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Toxicity: A label for this compound indicates that it is toxic if swallowed.[2] Hydrazine derivatives, as a class, are known for their potential toxicity.[3]
-
Halogenated Organic Compound: The presence of a chlorobenzylidene group places this compound in the category of halogenated organic wastes.[4] These substances can be persistent in the environment and may require specific disposal methods, such as incineration at high temperatures, to prevent the formation of hazardous byproducts.[5][6]
-
Hydrazide Moiety: Hydrazides and hydrazones can exhibit a range of biological activities and may be reactive.[1] Some hydrazine compounds are considered potential carcinogens.[3]
Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound in any form, including as a waste product, all personnel must be equipped with the appropriate PPE and work within suitable engineering controls.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.
-
Designated Waste Container: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be collected in a designated, leak-proof container.
-
Halogenated Waste Stream: This container must be clearly labeled for "Halogenated Organic Waste."[4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, or bases in the same waste container to prevent potentially hazardous reactions.
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
The words "HAZARDOUS WASTE " must be clearly visible.
-
Chemical Name: Write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Composition: If the waste is a mixture, list all components and their approximate percentages.
-
Responsible Person: Name and contact information of the principal investigator or responsible researcher.
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Container Integrity: Keep the container securely closed at all times, except when adding waste. Ensure the container is in good condition and compatible with the chemical.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.
-
Provide Documentation: Complete any required waste pickup forms, ensuring all information about the waste is accurate and complete.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention. Provide the medical team with the name of the chemical.
By adhering to these procedures, researchers can handle and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.
References
- Benchchem. This compound Research Chemical. Accessed February 15, 2026.
- Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 1995, 24(6), 423-432.
- PubChem. This compound.
- ChemicalBook. This compound | 26090-73-3. Accessed February 15, 2026.
- Benchchem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Accessed February 15, 2026.
- United States Environmental Protection Agency. Hazardous Waste. Accessed February 15, 2026.
- Bucknell University.
- National Center for Biotechnology Information. Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US); 1997.
- Cornell University. 7.2 Organic Solvents - Environment, Health and Safety. Accessed February 15, 2026.
- United States Environmental Protection Agency.
- United States Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Arxada. Performance Chemicals Hydrazine. Accessed February 15, 2026.
- Thermo Fisher Scientific.
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Accessed February 15, 2026.
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- 1. This compound Research Chemical [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
